N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Description
Properties
IUPAC Name |
N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHDNICOXMWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640078 | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-38-6 | |
| Record name | N-(5-Iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.
Introduction and Strategic Context
This compound belongs to the broad class of pyridine-containing compounds, which are integral scaffolds in a multitude of FDA-approved drugs and clinical candidates. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability, making it a privileged structure in drug design. The introduction of an iodine atom at the 5-position and a pivaloyl amide group at the 3-position of the pyridine ring creates a molecule with distinct electronic and steric properties, suggesting its potential as a versatile building block or a pharmacologically active agent in its own right.
The strategic placement of the iodine atom offers a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. The bulky tert-butyl group of the pivaloyl amide can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide will delve into the known and inferred properties of this compound, providing a foundational resource for its exploration in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, others, such as melting point and specific solubility data, are not widely published and should be experimentally determined for any rigorous application.
| Property | Value | Source(s) |
| CAS Number | 873302-38-6 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its structure strongly suggests a straightforward synthetic route based on standard amide bond formation.
Proposed Synthetic Pathway
The most logical and efficient synthesis involves the acylation of 3-amino-5-iodopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Sources
An In-Depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-38-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a halogenated heterocyclic compound featuring a pyridine core.[1] Its structure, incorporating a reactive iodine atom and a sterically hindering pivaloyl group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in medicinal chemistry, particularly as a scaffold for creating diverse molecular libraries through cross-coupling reactions.
Molecular Profile and Physicochemical Properties
This compound, with the CAS number 873302-38-6, is a solid at room temperature. Its molecular structure is characterized by a pyridine ring substituted at the 3-position with a 2,2-dimethyl-propionamide (pivalamide) group and at the 5-position with an iodine atom. The pivaloyl group provides significant steric bulk, which can influence the molecule's reactivity and conformation.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 873302-38-6 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1] |
| Molecular Weight | 304.13 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Room temperature | [1] |
Note: Analytical data for this specific compound is not consistently collected by all suppliers; therefore, experimental verification of identity and purity is crucial upon acquisition.
Synthesis Protocol: Acylation of 3-Amino-5-iodopyridine
The synthesis of this compound is achieved through the nucleophilic acyl substitution of 3-amino-5-iodopyridine with pivaloyl chloride. This reaction is a standard method for forming amide bonds.[2]
Underlying Principles and Rationale
The core of this synthesis is the reaction between the nucleophilic amino group of 3-amino-5-iodopyridine and the electrophilic carbonyl carbon of pivaloyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product.[2]
A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions, such as the hydrolysis of pivaloyl chloride.
Diagram 1: Synthesis Workflow
Sources
An In-Depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide: Structure, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a key halogenated heterocyclic building block used in chemical synthesis.[1] We will delve into its molecular structure, detail a robust synthetic protocol with mechanistic insights, outline methods for analytical characterization, and discuss its applications, particularly in the realm of drug discovery and development.
Molecular Identity and Physicochemical Properties
This compound is a substituted picolinamide derivative. The presence of an iodine atom on the pyridine ring and a sterically bulky tert-butyl group on the amide function imparts unique chemical properties, making it a valuable intermediate for introducing these moieties into more complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | N/A |
| CAS Number | 873302-38-6 | [1] |
| Molecular Formula | C₁₀H₁₃IN₂O | |
| Molecular Weight | 304.13 g/mol | |
| Physical Form | Solid | |
| SMILES String | CC(C)(C)C(=O)Nc1cncc(I)c1 | |
| InChI Key | ONCHDNICOXMWJL-UHFFFAOYSA-N |
Molecular Structure Diagram
The 2D structure of the molecule highlights the key functional groups: the pyridine ring, the secondary amide linkage, the iodine substituent, and the pivaloyl (tert-butylcarbonyl) group.
Caption: 2D Chemical Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The exocyclic amino group of 5-amino-3-iodopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
Causality Behind Experimental Choices
-
Reactants : 5-Amino-3-iodopyridine is the foundational pyridine scaffold. Pivaloyl chloride is selected as the acylating agent to introduce the bulky and metabolically robust tert-butyl group. This group can improve pharmacokinetic properties in drug candidates by sterically shielding the amide bond from enzymatic cleavage.
-
Solvent : An aprotic solvent like acetonitrile or dichloromethane (DCM) is preferred to prevent reaction with the highly reactive acyl chloride.
-
Base : A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.
-
Temperature : The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction between the aminopyridine and the highly reactive pivaloyl chloride.[2] Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.
Experimental Protocol: Synthesis
Materials:
-
5-Amino-3-iodopyridine
-
Pivaloyl Chloride (Trimethylacetyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 5-amino-3-iodopyridine (1.0 eq) and anhydrous DCM. Cool the resulting solution to 0°C in an ice bath.
-
Base Addition : Add triethylamine (1.2 eq) to the cooled solution and stir for 10 minutes.
-
Acylation : Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a self-validating system of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the amide N-H proton, and the singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated mass of 305.01.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A single major peak indicates a high degree of purity (typically >95%).
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the N-H stretch and the C=O (amide I) stretch.
Applications in Drug Discovery
Halogenated heterocycles, including iodinated pyridines, are prevalent scaffolds in medicinal chemistry.[1] The iodine atom serves as a versatile synthetic handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The title compound, this compound, is therefore not typically a final drug product but a crucial intermediate. It allows for the late-stage introduction of diverse substituents at the 5-position of the pyridine ring, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
Role as a Key Building Block
The picolinamide motif itself is found in a range of biologically active molecules.[3][4][5][6] This compound provides a platform to explore novel chemical space around this core structure. The workflow involves synthesizing the stable iodo-intermediate and then using it in parallel synthesis schemes to generate a variety of derivatives for biological screening.
Caption: Use of the title compound as a key intermediate in drug discovery workflows.
Conclusion
This compound is a strategically important chemical intermediate. Its synthesis is straightforward, employing a standard acylation reaction that can be performed efficiently in a laboratory setting. Its true value lies in the synthetic versatility afforded by the iodine substituent, which serves as a linchpin for diversification in medicinal chemistry programs aimed at discovering novel therapeutics. The robust nature of the pivaloyl group provides metabolic stability, making this a highly attractive building block for drug development professionals.
References
- Vertex AI Search. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.
- Sigma-Aldrich. This compound.
- ResearchGate. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF.
- RSC Publishing. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane.
- National Institutes of Health (NIH). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- Ataman Kimya. PIVALOYL CHLORIDE.
- AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA) 2 : rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n -octa ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01815F [pubs.rsc.org]
- 5. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a halogenated heterocyclic compound of interest in medicinal and agricultural chemistry. The document details the retrosynthetic analysis, the synthesis of the key precursor 3-amino-5-iodopyridine, and the final acylation step. Each stage is presented with in-depth mechanistic explanations, detailed experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related molecules.
Introduction and Strategic Overview
This compound (CAS No: 873302-38-6) is a substituted pyridine derivative featuring an amide linkage and an iodine atom.[1] Halogenated heterocycles are pivotal structural motifs in modern drug discovery, where the iodine atom can serve as a handle for further functionalization via cross-coupling reactions or can be involved in halogen bonding to enhance ligand-protein interactions. The pivaloyl group (2,2-dimethyl-propionyl) provides steric bulk, which can influence the molecule's conformation and metabolic stability.
The synthesis of this target molecule is most logically achieved through a direct amide bond formation. This guide focuses on a two-step strategy: the preparation of the key amine intermediate followed by its acylation.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding a nucleophilic amine and an electrophilic acylating agent.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies 3-amino-5-iodopyridine and pivaloyl chloride as the immediate precursors. While pivaloyl chloride is a common and commercially available reagent, the synthesis of the substituted pyridine amine is a critical step that requires careful execution.
Synthesis of Key Precursor: 3-Amino-5-iodopyridine
The synthesis of 3-amino-5-iodopyridine is a crucial stage that dictates the overall efficiency of the pathway. The most direct method is the electrophilic iodination of 3-aminopyridine. The amino group is a potent activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). Iodination at the 5-position is less electronically favored and requires specific reagents to achieve the desired regioselectivity. A common and effective method involves the use of N-Iodosuccinimide (NIS).
Mechanism of Iodination
N-Iodosuccinimide, in the presence of an acid catalyst like acetic acid, serves as a source of an electrophilic iodine species (I+). The amino group of 3-aminopyridine activates the ring, and the lone pair on the nitrogen atom initiates the nucleophilic attack on the electrophilic iodine. A subsequent deprotonation step restores aromaticity and yields the iodinated product.
Experimental Protocol: Iodination of 3-Aminopyridine
This protocol is adapted from standard iodination procedures for electron-rich aromatic systems.[2]
Materials:
-
3-Aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetic Acid (catalytic amount)
-
Benzene or other suitable non-polar solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminopyridine (1.0 eq) in benzene, add a catalytic amount of acetic acid (e.g., 0.05 eq).
-
Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Stir the mixture at room temperature until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure 3-amino-5-iodopyridine.
Core Synthesis: Acylation of 3-Amino-5-iodopyridine
The final step is the formation of the amide bond via nucleophilic acyl substitution. The amino group of 3-amino-5-iodopyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is a reactive acyl chloride used for introducing the sterically hindered pivaloyl group.[3]
Reaction Mechanism and Rationale
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Workflow for the acylation reaction.
Key Reaction Parameters
The success of the acylation is dependent on several key parameters, which are summarized below.
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Must be aprotic to avoid reaction with pivaloyl chloride. Good solubility for reactants. |
| Base | Pyridine or Triethylamine (1.1 - 1.5 eq) | Scavenges HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to room temperature | The reaction is exothermic. Initial cooling to 0 °C controls the reaction rate and minimizes side products. |
| Reagent Addition | Slow, dropwise addition of pivaloyl chloride | Prevents a rapid exotherm and potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | While not strictly necessary for all cases, it prevents moisture from hydrolyzing the pivaloyl chloride. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-5-iodopyridine
-
Pivaloyl Chloride[3]
-
Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-5-iodopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Product Characterization and Safety
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O | [1][5] |
| Molecular Weight | 304.13 g/mol | [1][5] |
| Appearance | Solid | [5] |
| CAS Number | 873302-38-6 | [1][5] |
Analytical Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Safety Considerations
-
Pivaloyl Chloride: Is corrosive, lachrymatory, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation and contact with skin.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving the iodination of 3-aminopyridine followed by a standard acylation reaction with pivaloyl chloride. The methodology presented is robust, scalable, and relies on well-understood reaction mechanisms. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. This guide provides a solid foundation for researchers to produce this valuable chemical building block for further investigation in pharmaceutical and chemical research.
References
-
Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]
- US4725645A - Process for synthesising peptides.
-
PIVALOYL CHLORIDE. Ataman Kimya. [Link]
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Spectroscopic Blueprint of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide
Introduction
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural framework, combining a pivalamide moiety with an iodinated pyridine ring, presents a unique set of physicochemical properties that are crucial for its interaction with biological targets. A thorough characterization of this compound is fundamental for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The subsequent sections will delve into the theoretical basis for these predictions, offering insights for researchers and scientists in the field.
Molecular Structure and Atom Numbering
For clarity in the forthcoming spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram. This numbering system will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.50 - 8.60 | d | ~2.0 | 1H |
| H4 | 8.35 - 8.45 | t | ~2.0 | 1H |
| H6 | 8.75 - 8.85 | d | ~2.0 | 1H |
| NH (H7) | 8.00 - 8.50 | s (broad) | - | 1H |
| C(CH₃)₃ (H10, H11, H12) | 1.30 - 1.40 | s | - | 9H |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The protons at positions 2, 4, and 6 are all influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.[3]
-
H6 and H2: These protons, being ortho to the ring nitrogen, are expected to be the most deshielded and appear at the lowest field. Their signals will appear as doublets due to coupling with H4.
-
H4: This proton is meta to both the iodo and the amide substituents and will appear as a triplet due to coupling with H2 and H6.
-
Amide Proton (H7): The amide proton is expected to appear as a broad singlet in the downfield region. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
-
tert-Butyl Protons (H10, H11, H12): The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the upfield region, a characteristic signal for the pivaloyl moiety.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 145.0 - 150.0 |
| C3 | 138.0 - 142.0 |
| C4 | 130.0 - 135.0 |
| C5 | 95.0 - 100.0 |
| C6 | 150.0 - 155.0 |
| C8 (C=O) | 175.0 - 180.0 |
| C9 | 39.0 - 42.0 |
| C10, C11, C12 | 27.0 - 30.0 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the substituents. The carbon bearing the iodine (C5) is expected to be significantly shielded and appear at the highest field among the aromatic carbons.[4] The carbons adjacent to the nitrogen (C2 and C6) will be deshielded.
-
Carbonyl Carbon (C8): The amide carbonyl carbon will appear as a characteristic signal in the downfield region, typically between 175 and 180 ppm.[5]
-
tert-Butyl Carbons (C9, C10, C11, C12): The quaternary carbon (C9) of the tert-butyl group will appear around 39-42 ppm, while the three equivalent methyl carbons (C10, C11, C12) will give a single, more intense signal in the upfield region (27-30 ppm).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (amide) |
| 3000 - 3100 | Weak | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1670 - 1700 | Strong | C=O stretch (Amide I band) |
| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |
| 1520 - 1560 | Medium | N-H bend (Amide II band) |
| 1200 - 1300 | Medium | C-N stretch |
| 500 - 600 | Medium | C-I stretch |
Interpretation of the IR Spectrum
-
N-H and C-H Stretching Region: A medium intensity band is expected in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amide.[8] Aromatic C-H stretches will appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be observed as medium intensity bands below 3000 cm⁻¹.[9]
-
Carbonyl Region: A strong absorption band, known as the Amide I band, is predicted between 1670 and 1700 cm⁻¹, which is characteristic of the C=O stretching vibration in a secondary amide.
-
Fingerprint Region: The aromatic C=C stretching vibrations are expected to give rise to medium intensity bands in the 1580-1620 cm⁻¹ region. The N-H bending vibration (Amide II band) should appear as a medium band around 1520-1560 cm⁻¹. The C-N stretching vibration is predicted in the 1200-1300 cm⁻¹ range. A band in the lower frequency region (500-600 cm⁻¹) can be attributed to the C-I stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[10][11]
Predicted Mass Spectrometry Data
| m/z | Predicted Ion |
| 304 | [M]⁺˙ (Molecular Ion) |
| 247 | [M - C(CH₃)₃]⁺ |
| 219 | [M - C(O)C(CH₃)₃]⁺ |
| 177 | [M - I]⁺ |
| 85 | [C(O)C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (Base Peak) |
Interpretation of the Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 304, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of this compound is likely to be initiated by cleavage of the bonds adjacent to the carbonyl group and the pyridine ring.[12][13] The most prominent fragmentation pathway is expected to be the alpha-cleavage of the C-C bond between the carbonyl group and the tert-butyl group, leading to the formation of a stable tert-butyl cation at m/z 57, which is often the base peak for pivalamides. Another significant fragmentation would be the cleavage of the amide C-N bond.
Caption: Predicted major fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of 3-amino-5-iodopyridine with pivaloyl chloride.
Experimental Protocol for Synthesis
-
Reaction Setup: To a solution of 3-amino-5-iodopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1-1.5 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with established experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The presented data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with similar molecular structures, ensuring a high degree of scientific integrity.
References
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De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link]
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Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. Wiley-VCH. [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation (4th ed.). Wiley. [Link]
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Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook – Interpretation of NMR Spectra. IChO PAN. [Link]
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Reddit. (2025). Theory book for HPLC-MS fragmentation. r/massspectrometry. [Link]
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Alibris. (n.d.). Infrared Spectroscopy Books. [Link]
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ASM Digital Library. (n.d.). Infrared Spectroscopy. Materials Characterization. [Link]
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Tolstoy, V. P., Chernyshova, I. V., & Skryshevsky, V. A. (2003). Handbook of Infrared Spectroscopy of Ultrathin Films. Wiley. [Link]
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LibreTexts. (n.d.). An Introduction to Mass Spectrometry. [Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
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DAV College. (2009). Handbook of Spectroscopic Data: Chemistry - UV, IR, PMR, CNMR and Mass Spectroscopy. [Link]
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ResearchGate. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
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Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. [Link]
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Koca, M., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(3), 645-655. [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. [Link]
-
Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 943549. [Link]
-
Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-34. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Palacký University Olomouc. (n.d.). Mass spectrometry. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
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LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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University of California, Davis. (n.d.). IR Absorption Table. [Link]
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A Technical Guide to the Safe Handling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide for Research and Development
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 873302-38-6). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic building block. The guidance herein is synthesized from available safety data and established laboratory best practices, emphasizing the causality behind each recommendation to foster a culture of safety and scientific integrity.
Compound Profile and Strategic Importance
This compound is a halogenated heterocyclic compound.[1] Its structural motif, featuring an iodopyridine core, makes it a valuable intermediate in medicinal chemistry and materials science. The iodine atom serves as a versatile functional handle, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments. While its direct applications are not extensively documented, its utility lies in its potential for constructing more complex molecules in early-stage drug discovery and materials research.[2]
However, as with many specialized research chemicals, comprehensive toxicological data is not always available.[2] This necessitates a cautious and proactive approach to safety, treating the compound with a degree of respect appropriate for a substance with incompletely characterized hazards.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 873302-38-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃IN₂O | [1][2] |
| Molecular Weight | 304.13 g/mol | [2] |
| Physical Form | Solid | [2] |
GHS Hazard Identification and Classification
Based on available supplier safety data, this compound is classified under the Globally Harmonized System (GHS). The primary identified hazard is significant eye irritation.[2] It is critical to understand that the absence of other hazard classifications does not imply the absence of other risks; it often signifies a lack of comprehensive testing.[2]
| GHS Element | Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statement | H319: Causes serious eye irritation. | [2] |
| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Expert Rationale: The H319 classification is a definitive warning. The amide and pyridine functionalities, while common, can interact with biological tissues. The primary risk, based on current data, is direct contact with the eyes, which can lead to significant, potentially painful, irritation. Therefore, all handling procedures must be designed to eliminate the possibility of eye contact.
Risk Management: Engineering Controls and PPE
A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The core principle is to minimize exposure through a hierarchical approach, prioritizing engineering controls over personal protective equipment (PPE).
3.1 Engineering Controls The primary engineering control for handling this solid compound is a certified chemical fume hood. This serves two critical functions:
-
Containment: It prevents the inhalation of any fine dust or aerosol that may be generated during manipulation.
-
Protection: The sash provides a physical barrier against splashes or accidental projection of the material.
All weighing, transfers, and additions of this compound to reaction vessels must be performed within a fume hood.
3.2 Personal Protective Equipment (PPE) PPE is the final line of defense and is mandatory.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against dusts and splashes.
-
Hand Protection: Chemically resistant nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened.
Standard Operating Procedures (SOPs)
4.1 Handling and Weighing Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boats, glassware) within the hood.
-
Aliquotting: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared, anti-static weigh boat or creased weigh paper.
-
Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust. Avoid scooping or dropping the material from a height.
-
Addition: Add the compound to the reaction vessel carefully, for instance, by using a powder funnel.
-
Closure: Securely close the primary container immediately after use.
4.2 Storage Requirements
-
Conditions: Store the compound at room temperature in a dry, well-ventilated area.[1]
-
Container: Keep the container tightly sealed to prevent moisture uptake and contamination.
-
Classification: The compound is classified under Storage Class 11 for combustible solids.[2]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[3]
4.3 Emergency and First Aid Procedures
-
Eye Contact: Immediately execute the procedure outlined in P305+P351+P338. Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (work only within a fume hood if possible).
-
Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
4.4 Waste Disposal All waste containing this compound, including empty containers and contaminated materials, must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the drain.
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Avoid strong heating, as this may lead to decomposition. Keep away from open flames and sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.
Conclusion: A Commitment to Proactive Safety
This compound is a valuable tool for chemical innovation. Its safe use hinges on a clear understanding of its known hazards and a cautious respect for its uncharacterized properties. The primary documented risk is serious eye irritation, making eye protection paramount. By adhering to the principles of risk assessment, utilizing proper engineering controls, consistently wearing appropriate PPE, and following the established handling protocols in this guide, researchers can confidently and safely leverage this compound's synthetic potential. The ultimate responsibility for safety lies with the trained professional at the bench, who must integrate this guidance into a robust and vigilant laboratory safety culture.
References
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95% - Oakwood Chemical. [Link]
Sources
An In-depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide for Research and Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, safety considerations, and handling protocols for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 873302-38-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to ensure safe and effective use in a laboratory setting.
Section 1: Chemical Identity and Properties
This compound is a halogenated heterocyclic compound.[1] Its structure, incorporating an iodinated pyridine ring and a dimethyl-propionamide group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that comprehensive experimental data for this specific compound is limited, and some properties are based on closely related analogs and computational predictions.
| Property | Value | Source |
| CAS Number | 873302-38-6 | [1][3] |
| Molecular Formula | C10H13IN2O | [1][3] |
| Molecular Weight | 304.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% (typical) | [1] |
| Storage | Room temperature | [1] |
| SMILES String | CC(C)(C)C(=O)Nc1cncc(I)c1 | [3] |
| InChI Key | ONCHDNICOXMWJL-UHFFFAOYSA-N | [3] |
Section 2: Hazard Identification and Toxicological Profile
Based on the available data, this compound is classified as an irritant.[3] The primary hazards are associated with eye and skin irritation. A thorough toxicological assessment of this compound has not been conducted. Therefore, it should be handled with the same precautions as other potentially hazardous research chemicals.
GHS Classification
The Globally Harmonized System (GHS) classification for this compound is as follows:
-
Hazard Class: Eye Irritation (Category 2)[3]
-
Signal Word: Warning[3]
-
Hazard Statement: H319 - Causes serious eye irritation.[3]
-
Pictogram: GHS07 (Exclamation mark)[3]
Precautionary Statements
The following precautionary statements should be strictly adhered to when handling this compound:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Potential Health Effects
-
Eye Contact: Causes serious eye irritation.[3]
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The toxicological properties have not been fully investigated.[4]
Section 3: Safe Handling and Storage Protocols
Given the limited safety data, a cautious approach to handling and storage is essential. The following protocols are based on best practices for managing research chemicals with unknown long-term health effects.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for minimizing exposure.
Caption: Recommended Personal Protective Equipment (PPE) for handling the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to prevent the generation of airborne dust. Use appropriate tools (spatulas, etc.) to minimize dust creation.
-
Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and work surfaces.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
The compound should be stored at room temperature.[1]
-
It is classified under Storage Class 11: Combustible Solids.[3]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
The following first-aid measures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Caption: Decision tree for emergency first-aid response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
-
Specific Hazards: As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.
Section 5: Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
Section 6: Conclusion
This compound is a valuable research chemical with identified hazards of eye irritation. Due to the limited toxicological data, it is imperative that researchers and laboratory personnel adhere to the stringent safety protocols outlined in this guide. By employing proper engineering controls, personal protective equipment, and safe handling practices, the risks associated with this compound can be effectively managed.
References
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram - LabAlley. [Link]
Sources
Whitepaper: Determining the Comprehensive Solubility Profile of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its aqueous and non-aqueous solubility is a cornerstone of successful formulation and preclinical development. Poor solubility can severely limit oral bioavailability, hinder dose escalation in toxicological studies, and create significant challenges for developing a viable drug product. This guide provides a comprehensive, technically detailed framework for characterizing the complete solubility profile of this compound. It moves beyond simple data reporting to explain the strategic rationale behind each experimental choice, offering a robust, self-validating methodology grounded in established pharmaceutical science principles. We will detail the necessary preliminary physicochemical characterization, present gold-standard protocols for determining thermodynamic and pH-dependent solubility, and outline the use of biorelevant media to predict in vivo performance.
Introduction: The Criticality of Solubility Profiling
The adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For this compound, an early and accurate assessment of its solubility profile is not merely a data collection exercise; it is a critical risk-mitigation strategy. The presence of a basic pyridine nitrogen and a lipophilic iodinated ring suggests a potentially complex pH-dependent solubility behavior. This profile will directly influence:
-
Route of Administration: Poor aqueous solubility may preclude the development of a simple oral formulation or intravenous solution.
-
Bioavailability: The rate and extent of drug absorption are often limited by the dissolution rate, which is governed by solubility (Noyes-Whitney equation).
-
Formulation Strategy: Data from this profile will dictate the necessity of enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.
-
Preclinical and Clinical Performance: Inconsistent absorption and high inter-patient variability are common consequences of poor solubility.
This document serves as a standard operating procedure (SOP) and strategic guide for generating a decision-enabling solubility dataset for the target compound.
Prerequisite Physicochemical Characterization
Before initiating solubility experiments, the integrity of the test article must be unequivocally established. Bypassing this stage can lead to erroneous and irreproducible results.
Identity, Purity, and Stability
The first step is to confirm the identity and purity of the this compound batch.
-
Protocol:
-
Identity Confirmation: Utilize ¹H NMR and Mass Spectrometry (MS) to confirm the molecular structure matches the expected compound.
-
Purity Assessment: Employ High-Performance Liquid Chromatography with a UV detector (HPLC-UV), coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), to determine purity. The target purity should be >98% to ensure that impurities do not significantly impact the solubility measurement.
-
Stability: Assess the compound's stability in the analytical solvent (e.g., acetonitrile/water) over the expected duration of an experiment to ensure it does not degrade during analysis.
-
Solid-State Characterization (Polymorphism)
The crystalline form of an API can have a profound impact on its thermodynamic solubility. Different polymorphs or the presence of an amorphous state can yield vastly different results.
-
Protocol:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify the crystalline form and assess its phase purity.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and identify other thermal events, which can indicate the presence of different forms or solvates.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature, which is crucial for identifying the presence of bound water or solvent (hydrates/solvates).
-
Determination of Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, the pyridine nitrogen is expected to be basic. Knowing the pKa is essential for interpreting pH-solubility profiles.
-
Protocol: Potentiometric Titration
-
Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl).
-
Monitor the pH change using a calibrated pH electrode.
-
The pKa is determined from the inflection point of the titration curve. Specialized software is used to calculate the pKa from the titration data.
-
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a molecule's solubility and permeability. It is typically measured as the partition coefficient (LogP) between octanol and water.
-
Protocol: Shake-Flask Method
-
Prepare a saturated solution of the compound in pre-saturated n-octanol.
-
Add an equal volume of pre-saturated buffered water (e.g., PBS pH 7.4).
-
Shake the mixture vigorously for a set period (e.g., 1-3 hours) to reach equilibrium.
-
Centrifuge to separate the two phases completely.
-
Carefully sample both the aqueous and octanol layers.
-
Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate LogD at pH 7.4 as: Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Core Solubility Assessment Protocols
This section details the methodologies for determining the thermodynamic equilibrium solubility, which represents the true saturation point of the most stable crystalline form of the compound.
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the universally accepted shake-flask method, which remains the gold standard for accurate solubility measurement.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Protocol: pH-Solubility Profile
This experiment is crucial for APIs with ionizable groups. It maps the compound's solubility across a physiologically relevant pH range, predicting where it might dissolve or precipitate in the gastrointestinal tract.
-
Step-by-Step Methodology:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.0, 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate capacity and minimal interference, such as phosphate, acetate, or universal Britton-Robinson buffers. Verify the final pH of each buffer.
-
Execute Shake-Flask: Perform the shake-flask protocol described in Section 3.1 in parallel for each prepared buffer solution.
-
Equilibration Time: An equilibration time of 48-72 hours is often required to ensure the system has reached thermodynamic equilibrium, especially for crystalline compounds.
-
pH Verification: After equilibration, measure and report the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.
-
Analysis: Quantify the concentration in each sample using HPLC-UV.
-
Data Plotting: Plot solubility (on a logarithmic scale) versus pH. The resulting curve is invaluable for predicting oral absorption.
-
Protocol: Solubility in Biorelevant Media
To better simulate conditions in the human gut, solubility should be assessed in biorelevant media that contain bile salts and lecithin, which mimic intestinal fluids.
-
Media Preparation:
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions of the small intestine before a meal.
-
FeSSIF (Fed State Simulated Intestinal Fluid): Simulates post-meal conditions, which have higher concentrations of bile salts and lipids.
-
Commercially available powders can be used to prepare these media according to established recipes.
-
-
Methodology:
-
Execute the shake-flask protocol (Section 3.1) using FaSSIF and FeSSIF as the solvents.
-
Maintain the temperature at 37°C to mimic physiological conditions.
-
Due to the potential for micellar solubilization, filtration using a low-binding filter (e.g., PTFE) is critical to separate undissolved solid from both free and micelle-encapsulated drug.
-
Protocol: Solubility in Formulation Vehicles
Assessing solubility in common co-solvents and formulation vehicles provides a direct pathway for developing liquid or semi-solid formulations.
-
Solvent Selection: A standard panel should include:
-
Aqueous: Purified Water
-
Alcohols: Ethanol, Propylene Glycol (PG)
-
Other: Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
-
Methodology:
-
Execute the shake-flask protocol (Section 3.1) for each selected solvent or co-solvent mixture.
-
For volatile solvents, ensure vials are tightly sealed to prevent evaporation during equilibration.
-
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is the foundation of accurate solubility data.
-
Protocol: Representative HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λₘₐₓ (wavelength of maximum absorbance) for this compound by running a UV scan.
-
Calibration: Prepare a stock solution of the compound in a strong organic solvent (like DMSO or ACN). Create a series of calibration standards by serial dilution into the mobile phase. The concentration range should bracket the expected solubility values.
-
Analysis: Inject the diluted samples from the solubility experiments. Calculate the concentration based on the linear regression of the calibration curve (Peak Area vs. Concentration).
-
Caption: Workflow for Analytical Quantification using HPLC-UV.
Data Presentation and Interpretation
All quantitative data must be summarized in a clear, concise format to facilitate comparison and decision-making.
Table 1: Physicochemical Properties Summary
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC-UV | e.g., >99.5% |
| Crystalline Form | XRPD | e.g., Form I |
| Melting Point | DSC | e.g., 152.4 °C |
| pKa (basic) | Potentiometric Titration | e.g., 4.2 |
| LogD (pH 7.4) | Shake-Flask | e.g., 2.8 |
Table 2: Thermodynamic Solubility Profile at 25°C
| Solvent / Medium | Final pH | Solubility (µg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| pH 1.0 HCl Buffer | 1.01 | Report Value | Report Value |
| pH 4.5 Acetate Buffer | 4.52 | Report Value | Report Value |
| pH 6.8 Phosphate Buffer | 6.81 | Report Value | Report Value |
| Purified Water | 6.5 (measured) | Report Value | Report Value |
| FaSSIF | 6.5 | Report Value | Report Value |
| FeSSIF | 5.0 | Report Value | Report Value |
| Propylene Glycol | N/A | Report Value | Report Value |
| PEG 400 | N/A | Report Value | Report Value |
Conclusion
This guide has outlined a rigorous, multi-faceted approach to fully characterize the solubility profile of this compound. By systematically evaluating its behavior in aqueous buffers, biorelevant media, and organic solvents, researchers can build a comprehensive understanding of the compound's fundamental properties. This dataset is not an endpoint but a critical starting point, providing the essential foundation for rational formulation design, preclinical study planning, and ultimately, the successful progression of a promising drug candidate. Adherence to these detailed, self-validating protocols ensures data integrity and provides an authoritative basis for key development decisions.
References
This section would be populated with links to authoritative sources for the methodologies described, such as papers on biorelevant media, USP chapters on analytical validation, or review articles on solubility determination.
The Strategic Role of Halogenated Pyridine Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Introduction: From Privileged Scaffold to Precision Tool
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it a versatile core for drug design.[6][7] However, the true power of the pyridine scaffold is often unlocked through substitution, and among the most impactful modifications is halogenation.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the pyridine ring is not a trivial alteration. It is a strategic decision that profoundly influences a molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, modulate lipophilicity, improve cell permeability, and introduce new, specific drug-receptor interactions.[7][8][9] This guide provides an in-depth exploration of the synthesis, application, and structure-activity relationships of halogenated pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, examine the powerful phenomenon of halogen bonding, and present actionable protocols and case studies that highlight the indispensable role of these derivatives in the modern drug discovery pipeline.
The Physicochemical Impact of Pyridine Halogenation
The decision to incorporate a halogen is driven by its ability to fine-tune a drug candidate's properties. Each halogen offers a unique profile of steric and electronic effects, allowing for precise molecular engineering.
Modulating Electronics and Basicity
Halogens are electronegative and exert a strong electron-withdrawing inductive effect on the pyridine ring. This decreases the electron density on the ring and, crucially, on the nitrogen atom. The consequence is a reduction in the basicity (pKa) of the pyridine. This modulation is critical as the ionization state of the pyridine nitrogen at physiological pH affects its solubility, membrane permeability, and its ability to interact with target proteins. For example, a less basic pyridine may be less prone to forming unwanted ionic interactions or may exhibit improved oral absorption.
Tuning Lipophilicity and Permeability
A molecule's ability to cross biological membranes is governed in large part by its lipophilicity (logP). Halogenation almost invariably increases a molecule's lipophilicity, enhancing its ability to partition into lipid bilayers.[8] Fluorine, the smallest and most electronegative halogen, provides a modest increase in lipophilicity, while the larger and more polarizable iodine atom imparts a significant lipophilic character. This "lipophilicity tuning" is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Hansch-Leo π Parameter (Lipophilicity Contribution) |
| H | 1.20 | 2.20 | 0.00 |
| F | 1.47 | 3.98 | +0.14 |
| Cl | 1.75 | 3.16 | +0.71 |
| Br | 1.85 | 2.96 | +0.86 |
| I | 1.98 | 2.66 | +1.12 |
Table 1. Comparison of key physicochemical properties of halogens relevant to medicinal chemistry. The Hansch-Leo π parameter quantifies the contribution of a substituent to a molecule's lipophilicity.
Enhancing Metabolic Stability
One of the most powerful applications of halogenation, particularly fluorination, is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs. They often target electron-rich C-H bonds for hydroxylation, leading to rapid drug clearance. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, which forms a much stronger C-F bond, chemists can effectively shield the molecule from CYP-mediated degradation, thereby increasing its half-life and bioavailability.[8][9]
The Power of Halogen Bonding
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding.[10] This occurs because the electron density around the halogen atom is anisotropic, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the C-X bond.[10] This electrophilic region can act as a Lewis acid, forming a strong, stabilizing interaction with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[10][11] Halogen bonding is now recognized as a critical tool in rational drug design for enhancing ligand affinity and selectivity.[6][10]
Diagram 1. A schematic representation of a halogen bond between a halogenated pyridine (X = Cl, Br, I) and a carbonyl oxygen on a protein backbone.
Key Synthetic Strategies and Methodologies
The synthesis of halogenated pyridines presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards traditional electrophilic substitution.[12][13] Consequently, a diverse toolkit of synthetic methods has been developed to achieve regioselective halogenation.
Electrophilic Aromatic Substitution (EAS)
Direct halogenation of pyridine via EAS is difficult and typically requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids.[14] The reaction generally favors substitution at the 3-position, but often results in low yields and mixtures of regioisomers.[14] This method is often reserved for pyridine rings that are "activated" by the presence of electron-donating groups.
Transition Metal-Catalyzed C-H Halogenation
A more modern and highly efficient approach involves the direct functionalization of C-H bonds catalyzed by transition metals like palladium, rhodium, or iridium.[15][16] These methods often employ a directing group on the pyridine substrate, which coordinates to the metal center and positions the catalyst to selectively activate a specific C-H bond (typically at the ortho position). This strategy provides exceptional regiocontrol under milder conditions.
Experimental Protocol 1: Palladium-Catalyzed Pyridyl-Directed C–H Bromination
This protocol is adapted from methodologies that use the pyridine nitrogen itself as the directing group to functionalize an attached aryl ring.[15]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and hydrobromic acid (48% aq., 2.0 mmol).
-
Solvent and Oxidant Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(2-bromophenyl)pyridine.
Causality Note: The pyridine nitrogen coordinates to the Pd(II) catalyst, forming a cyclometalated intermediate that brings the catalyst in close proximity to the ortho C-H bond of the phenyl ring, enabling selective activation and subsequent bromination. DMSO acts as the oxidant in the catalytic cycle.[15]
Site-Selective Halogenation via Phosphonium Salts
Accessing 4-halopyridines is a significant challenge, as this position is often the least reactive. A powerful two-step strategy involves the reaction of a pyridine with a specially designed phosphine reagent to form an electrophilic phosphonium salt at the 4-position. This salt then readily undergoes nucleophilic displacement by a halide ion.[12]
Sources
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Iodinated Heterocycles as Synthetic Intermediates: A Guide to Synthesis, Reactivity, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic functionalization of these scaffolds is a cornerstone of modern synthetic chemistry. Among the tools available, iodinated heterocycles have emerged as exceptionally versatile and powerful synthetic intermediates. The unique properties of the carbon-iodine (C-I) bond—namely its high reactivity and propensity for facile activation—render these compounds ideal precursors for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][2][3] This guide provides a comprehensive overview of the synthesis of iodinated heterocycles, delves into the logic behind their reactivity, and presents their application as pivotal building blocks in the complex art of molecule-building, particularly within the drug discovery pipeline.
The Strategic Advantage of the Carbon-Iodine Bond in Heterocyclic Chemistry
The utility of iodoheterocycles stems directly from the nature of the C-I bond. Compared to other halogens, iodine offers a unique combination of properties that synthetic chemists can exploit.
-
High Reactivity in Cross-Coupling: The C-I bond is the weakest among the carbon-halogen series (C-F, C-Cl, C-Br, C-I). This lower bond dissociation energy facilitates the crucial oxidative addition step in many transition-metal-catalyzed cycles (e.g., with Palladium or Copper), often allowing for milder reaction conditions and lower catalyst loadings compared to bromo- or chloro-analogs.[1][4]
-
Versatility in Transformations: Beyond cross-coupling, the C-I bond is an excellent handle for lithium-halogen exchange to form highly reactive organolithium species, and it can be used to generate aryl radicals.[2][3]
-
Formation of Hypervalent Iodine Compounds: The iodine atom can be oxidized to higher valence states (I(III) or I(V)), creating hypervalent iodine reagents.[5][6] These compounds are powerful and selective oxidants and atom-transfer reagents in their own right, opening up reaction pathways not accessible with other halogens.[6][7]
This combination of features makes the introduction of an iodine atom a strategic decision, transforming a relatively inert C-H bond into a highly versatile functional group ready for subsequent elaboration.
Synthetic Pathways to Iodinated Heterocycles
The effective use of iodoheterocycles begins with their efficient and, crucially, regioselective synthesis. The choice of iodination strategy is dictated by the electronic properties of the heterocyclic core and the desired position of iodination.
Electrophilic Aromatic Substitution (SEAr)
For electron-rich heterocycles (e.g., pyrroles, indoles, furans, thiophenes), direct electrophilic iodination is the most common approach.[8] The challenge lies in controlling the reactivity to prevent poly-iodination and achieve high regioselectivity.
Causality Behind Reagent Choice: Molecular iodine (I₂) itself is a relatively weak electrophile.[9] Therefore, its reaction with even electron-rich heterocycles can be slow or require harsh conditions. To enhance its electrophilicity, I₂ is often used in combination with an oxidizing agent or an acid activator.[9] Reagents like N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are milder, solid, and easier-to-handle sources of electrophilic iodine, often preferred for sensitive substrates.[3][10]
| Reagent System | Typical Substrates | Mechanistic Insight & Rationale |
| I₂ / Oxidant (e.g., H₂O₂, NaIO₄) | Deactivated arenes, less reactive heterocycles | The oxidant generates a more potent electrophilic iodine species (e.g., I⁺ or its equivalent) in situ. This is necessary when the heterocycle is not electron-rich enough to react with I₂ directly.[9] |
| NIS / Acid Catalyst (e.g., TFA) | Electron-rich arenes and heterocycles | The acid protonates the succinimide carbonyl, making the N-I bond more polarized and the iodine atom more electrophilic. This allows for iodination under milder conditions.[10] |
| I₂ / Silver Salt (e.g., AgOMs, AgOTf) | Complex, functionalized (hetero)arenes | The silver salt is proposed to react with I₂ to form a highly reactive sulfonyl hypoiodite intermediate, which is a potent electrophile capable of iodinating even moderately deactivated systems with high regioselectivity.[2][3][11] |
Iodocyclization Reactions
Iodocyclization is a powerful method for concurrently constructing a heterocyclic ring and installing an iodine atom. This process involves the iodine-mediated electrophilic activation of an alkyne or alkene, followed by the intramolecular attack of a tethered nucleophile (e.g., O, N, S).[12][13]
Mechanism Rationale: The reaction is initiated by the coordination of electrophilic iodine (from I₂ or NIS) to the alkyne, forming a cyclic iodonium ion intermediate. This intermediate is highly electrophilic and susceptible to attack by the nearby nucleophile. The subsequent ring closure occurs with high regioselectivity, dictated by the length of the tether and the substitution pattern of the alkyne. The resulting iodo-functionalized heterocycles are valuable intermediates for further diversification.[13][14]
Caption: Iodocyclization workflow.
Radical C-H Iodination
For some heterocyclic systems, particularly certain quinolines and pyridones, radical-based C-H iodination offers an alternative regioselectivity to electrophilic substitution.[15][16] These reactions often proceed via the in situ generation of an iodine radical.
Experimental Protocol: Regioselective C3-Iodination of Quinolone [15]
-
System Validation: This protocol is designed to favor radical attack at the C3 position, which may be electronically disfavored for electrophilic attack. The choice of a radical initiator (K₂S₂O₈) and specific reaction conditions are critical for achieving the desired selectivity.
-
Step 1: Reaction Setup: To a sealed reaction vessel, add the quinolone substrate (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Step 2: Solvent Addition: Add dichloroethane (DCE, 5 mL) as the solvent.
-
Step 3: Heating: Seal the vessel and heat the reaction mixture at 130 °C for 12-24 hours, monitoring by TLC or GC-MS. The high temperature is necessary to induce homolysis of the persulfate initiator.
-
Step 4: Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Step 5: Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-iodoquinolone.
The Iodoheterocycle as a Cross-Coupling Linchpin
The primary application of iodinated heterocycles is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[17] These reactions have revolutionized organic synthesis, enabling the modular construction of complex molecules from simpler fragments.[4][18]
Caption: Generalized Palladium-catalyzed cross-coupling cycle.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Couples the iodoheterocycle with an organoboron reagent (boronic acid or ester). This reaction is highly valued for its operational simplicity, the stability of the boron reagents, and its tolerance of a wide range of functional groups.[1]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling the iodoheterocycle with a terminal alkyne, typically using a dual palladium and copper catalyst system. This is a cornerstone for introducing alkynyl moieties into drug candidates.[1]
-
Heck Reaction: Couples the iodoheterocycle with an alkene to form a new, substituted alkene.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the iodoheterocycle with an amine. This is one of the most important methods for constructing the aryl-amine linkages prevalent in pharmaceuticals.
-
Copper-Catalyzed Couplings: While palladium catalysis is dominant, copper-catalyzed C-H arylation offers a cost-effective alternative for certain substrates, coupling aryl iodides directly with the C-H bonds of heterocycles.[19][20]
Application in Drug Discovery and Development
The modular nature of cross-coupling with iodoheterocycles is perfectly suited for the iterative process of drug discovery. A common strategy involves synthesizing a core heterocyclic structure, iodinating it at one or more positions, and then using this iodinated intermediate as a scaffold for creating a library of diverse analogs through various coupling reactions.
Caption: Iodoheterocycles in a drug discovery workflow.
This approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of a chemical series. For example, an iodopyridine can be used to probe the effect of substitution at a specific position.[21] Coupling with various boronic acids (Suzuki) can explore different aryl groups, while Sonogashira coupling can introduce rigid alkynyl linkers, and Buchwald-Hartwig amination can install a variety of amine functionalities. This rapid diversification is invaluable for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
Iodinated heterocycles are not merely another class of halogenated compounds; they are strategic linchpins in modern organic synthesis. Their predictable reactivity and versatility, especially in the context of transition-metal catalysis, grant chemists precise control over molecular architecture. The continued development of novel, milder, and more regioselective C-H iodination techniques will further enhance their utility.[15][22] As the demand for complex, highly functionalized molecules in medicine and materials science grows, the strategic application of iodinated heterocyclic intermediates will remain an indispensable tool in the synthetic chemist's arsenal.
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An In-Depth Technical Guide to N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide: Synthesis, Characterization, and Commercial Availability for Drug Discovery Professionals
For Immediate Release
This technical guide provides a comprehensive overview of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of increasing interest to researchers in drug discovery and medicinal chemistry. This document details its commercial availability, a robust, proposed synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Value of Halogenated Pyridines
Halogenated heterocyclic compounds, particularly those incorporating iodine, are invaluable scaffolds in modern drug discovery. The presence of an iodine atom on the pyridine ring of this compound offers a strategic advantage for medicinal chemists. The iodo-group serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in constructing complex molecular architectures and exploring structure-activity relationships (SAR) during lead optimization. The pivaloyl (2,2-dimethyl-propionamide) moiety provides steric bulk and metabolic stability, which can favorably influence the pharmacokinetic profile of drug candidates.
Commercial Availability
This compound is commercially available from several fine chemical suppliers, making it readily accessible for research and development purposes. The compound is typically supplied as a solid with a purity of 95% or higher. Researchers should note that while the compound is available for purchase, detailed analytical data is not always provided by suppliers, necessitating independent characterization upon receipt.
Table 1: Commercial Supplier Information
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Sigma-Aldrich | 873302-38-6 | C₁₀H₁₃IN₂O | 304.13 g/mol | AldrichCPR |
| Various Fine Chemical Suppliers | 873302-38-6 | C₁₀H₁₃IN₂O | 304.1 g/mol | ≥95% |
| BOJNSCI | 873302-38-6 | C₁₀H₁₃IN₂O | - | - |
It is important to note that some suppliers, like Sigma-Aldrich, provide this product as part of their "AldrichCPR" collection for early discovery research and explicitly state that they do not collect analytical data, placing the responsibility of identity and purity confirmation on the buyer.[1]
Synthesis and Characterization
Proposed Synthesis of 3-Amino-5-iodopyridine
Should a custom synthesis of the starting material be required, 3-Amino-5-iodopyridine can be prepared from 3-aminopyridine through electrophilic iodination. A common method involves the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent.
Proposed Synthesis of this compound
The target compound can be synthesized via the acylation of 3-Amino-5-iodopyridine with pivaloyl chloride. This reaction is a standard method for forming amide bonds.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 3-Amino-5-iodopyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base like triethylamine or pyridine (1.1-1.5 eq.). Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of pivaloyl chloride (1.0-1.2 eq.) in the same solvent to the reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data is scarce, the expected physicochemical and spectroscopic properties can be predicted based on the structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Solid at room temperature |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO) |
| Appearance | Off-white to pale yellow solid |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amide proton (a broad singlet), and a sharp singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the iodo and amide groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring, the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. An N-H stretching vibration should also be observable around 3300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (304.13 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodo group is key to its utility.
Caption: The central role of this compound in accessing diverse chemical scaffolds.
-
Scaffold Elaboration: The primary application of this compound is as a versatile intermediate in palladium-catalyzed cross-coupling reactions.[4][5] This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is crucial for rapidly generating libraries of analogues for SAR studies.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 5-position allows for the exploration of interactions with specific pockets of the kinase active site, potentially leading to the discovery of potent and selective inhibitors.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. The structural diversity that can be achieved starting from this iodo-pyridine derivative makes it a valuable tool for developing ligands that modulate GPCR activity.
-
Metabolic Stability: The pivaloyl group is known to be sterically hindered and can impart metabolic stability to adjacent functional groups. This can be a desirable feature in drug candidates, leading to improved pharmacokinetic properties such as a longer half-life.
Safety and Handling
This compound is classified as an eye irritant (H319).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its key feature, the iodo-substituent on the pyridine ring, provides a versatile handle for a wide range of cross-coupling reactions, enabling the efficient generation of diverse chemical libraries. The inherent properties of the pivaloyl group may also contribute favorably to the metabolic stability of derivative compounds. This technical guide provides researchers and drug development professionals with the essential information needed to effectively utilize this promising intermediate in their quest for novel therapeutics.
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The Pyridine Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors
This guide provides an in-depth technical exploration into the discovery and development of novel kinase inhibitors centered around the versatile pyridine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase-targeted therapies. We will delve into the strategic rationale, medicinal chemistry considerations, screening methodologies, and optimization strategies that underpin the successful identification of potent and selective kinase inhibitors.
The Enduring Significance of Kinases and the Rise of the Pyridine Scaffold
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[3][4] Kinase inhibitors have revolutionized the treatment of various malignancies by offering targeted therapies with improved efficacy and reduced toxicity compared to traditional cytotoxic agents.[5]
Within the vast chemical space of potential kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands out as a "privileged scaffold" in medicinal chemistry.[6][7] Its prevalence in FDA-approved drugs, a significant portion of which are kinase inhibitors, underscores its importance.[8]
The utility of the pyridine scaffold can be attributed to several key features:
-
Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the ATP-binding pocket of kinases.[9]
-
Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to engage with various pockets and residues within the kinase active site.[9] This facilitates the optimization of potency and selectivity.
-
Favorable Physicochemical Properties: Pyridine-containing compounds often exhibit desirable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.[10][11]
-
Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, offering a strategy to modulate electronic properties and improve drug-like characteristics.[3]
Medicinal Chemistry: Crafting the Pyridine-Based Inhibitor
The journey from a simple pyridine core to a potent and selective kinase inhibitor is a testament to the power of medicinal chemistry. The strategic derivatization of the pyridine scaffold is paramount in achieving the desired biological activity and drug-like properties.
Core Synthetic Strategies
A variety of synthetic methodologies are employed to construct and elaborate upon the pyridine scaffold. While a comprehensive review of pyridine synthesis is beyond the scope of this guide, several common strategies are frequently utilized in the context of kinase inhibitor development. These often involve multi-component reactions and cross-coupling chemistries to build molecular complexity efficiently.[10][12]
Example: A General Synthetic Approach to Substituted Pyridines
A common strategy involves the condensation of a β-enaminone with an active methylene compound, followed by cyclization and subsequent functionalization.
Caption: A generalized synthetic workflow for substituted pyridines.
Detailed Protocol: Synthesis of a Sorafenib Intermediate
Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers, and its structure features a central pyridine ring. The synthesis of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, highlights a practical application of pyridine chemistry in drug manufacturing.[13][14][15]
Step 1: Chlorination of Picolinic Acid Picolinic acid is reacted with thionyl chloride to yield 4-chloro-N-methylpicolinamide.
Step 2: Amidation The resulting acid chloride is then reacted with methylamine to form the corresponding amide.
Step 3: Etherification The chlorinated pyridine is subsequently reacted with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the diaryl ether linkage.[13]
Step 4: Urea Formation Finally, the aminophenoxy pyridine intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib.[13]
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of a lead compound and the evaluation of its biological activity is the cornerstone of lead optimization. For pyridine-based kinase inhibitors, SAR studies focus on understanding how different substituents on the pyridine ring and its appended functionalities influence potency, selectivity, and pharmacokinetic properties.
Case Study: Optimization of Imidazo[4,5-b]pyridine-Based Aurora Kinase Inhibitors
In the development of selective Aurora kinase inhibitors, researchers started with a lead compound and systematically modified the substituents on the imidazo[4,5-b]pyridine core.[2][4] Their goal was to improve potency against Aurora kinases while also enhancing selectivity and oral bioavailability.
| Compound ID | R1-Substituent | R2-Substituent | Aurora-A IC50 (nM) | hERG Inhibition (% @ 10µM) |
| Lead Cmpd | H | 4-methoxyphenyl | 45 | 85 |
| 22d | H | 1,3-dimethyl-1H-pyrazol-4-yl | 38 | 48 |
| 27e | Cl | 1,3-dimethyl-1H-pyrazol-4-yl | 15 | < 25 |
Data compiled from multiple sources.
The SAR studies revealed that:
-
Modification at the R2 position: Replacing the 4-methoxyphenyl group with a 1,3-dimethyl-1H-pyrazol-4-yl moiety (compound 22d ) maintained potent Aurora-A inhibition while significantly reducing hERG inhibition, a critical off-target effect associated with cardiotoxicity.[4]
-
Modification at the R1 position: The introduction of a chlorine atom at the R1 position (compound 27e ) further enhanced Aurora-A potency and dramatically reduced hERG liability.[4]
This iterative process of design, synthesis, and testing, guided by SAR, led to the identification of a preclinical development candidate with a superior overall profile.
Rationale for Specific Modifications:
-
Improving Selectivity: By exploiting subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases, medicinal chemists can design inhibitors that preferentially bind to the target kinase. For example, in the design of selective Aurora-A inhibitors, modifications were made to the C7 position of the imidazo[4,5-b]pyridine core to interact with residues unique to Aurora-A, thereby achieving selectivity over the highly homologous Aurora-B.[16][17][18]
-
Scaffold Hopping: When a particular scaffold presents insurmountable challenges (e.g., poor pharmacokinetics, toxicity), a strategy known as scaffold hopping can be employed.[8][11][19][20] This involves replacing the core scaffold with a structurally distinct one while retaining the key pharmacophoric elements responsible for biological activity. For instance, a pyridazinone core in a JAK2 inhibitor hit was replaced with a pyrazolo[1,5-a]pyridine scaffold, which significantly improved potency.[21]
Screening and Profiling: Identifying and Characterizing Hits
The identification of promising lead compounds from large chemical libraries requires robust and efficient screening methodologies. A tiered approach, starting with high-throughput biochemical assays and progressing to more physiologically relevant cell-based assays, is typically employed.
Biochemical Assays: The First Tier of Screening
Biochemical assays measure the direct interaction of a compound with the purified kinase enzyme. They are amenable to high-throughput screening (HTS) and are essential for determining the intrinsic potency of an inhibitor.
Common HTS Formats:
-
LanthaScreen® TR-FRET Assays: These assays utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure either kinase activity or inhibitor binding.[16] They are highly sensitive and robust, making them a popular choice for primary screening and IC50 determination.
-
Z'-LYTE® Kinase Assay: This assay platform is based on the differential cleavage of a fluorescently labeled peptide substrate by a protease, depending on whether the peptide has been phosphorylated by the kinase.[20][22] It is a universal assay suitable for a wide range of kinases.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a general outline for determining the IC50 of a test compound against a target kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer
-
Test compound serially diluted in DMSO
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a 2x kinase/antibody solution in kinase buffer.
-
Prepare a 4x solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 4 µL of the serially diluted test compound.
-
Add 8 µL of the 2x kinase/antibody solution to each well.
-
Add 4 µL of the 4x tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[13]
Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, and engagement with the target in its native cellular environment. Cell-based assays are therefore a critical next step in the screening cascade.
Common Cell-Based Assay Formats:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Cell-based ELISAs can be used to quantify the phosphorylation of a kinase's substrate in response to inhibitor treatment.[15][23] This provides a direct measure of the inhibitor's effect on the kinase's activity within the cell.
-
Western Blotting: This technique allows for the visualization and quantification of changes in protein phosphorylation levels in treated cells.[24][25] It is often used to confirm the findings from higher-throughput assays and to assess the inhibitor's effect on downstream signaling pathways.
Experimental Protocol: Cell-Based ELISA for Kinase Activity
This protocol outlines a general procedure for measuring the inhibition of a target kinase in cultured cells.
Materials:
-
Adherent cell line expressing the target kinase
-
96-well cell culture plate
-
Cell culture medium
-
Test compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., hydrogen peroxide in methanol)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody specific for the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for the desired time.
-
Remove the media and fix the cells with fixing solution.
-
Wash the cells and then quench endogenous peroxidase activity.
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with the primary antibody against the phosphorylated substrate.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
Wash the cells and add the TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.[15][26]
-
Plot the absorbance values against the compound concentration to determine the cellular IC50.
Caption: Workflow for a cell-based ELISA to measure kinase inhibition.
Signaling Pathways and the Impact of Pyridine-Based Inhibitors
A deep understanding of the signaling pathways in which the target kinase operates is crucial for rational drug design and for interpreting the cellular effects of an inhibitor. Many pyridine-based kinase inhibitors target key nodes in oncogenic signaling cascades.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[][28] The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[][29]
Caption: Inhibition of the EGFR signaling pathway by a pyridine-based inhibitor.
The VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels.[22] Dysregulation of the VEGFR signaling pathway is a critical component of tumor growth and metastasis. Pyridine-based inhibitors that target VEGFR can effectively block angiogenesis and starve tumors of their blood supply.
Conclusion and Future Directions
The pyridine scaffold has proven to be an exceptionally valuable framework for the design and discovery of novel kinase inhibitors. Its inherent properties and synthetic tractability have enabled the development of numerous life-saving medicines. The continued exploration of this privileged scaffold, coupled with advances in our understanding of kinase biology and innovative medicinal chemistry strategies, will undoubtedly lead to the development of the next generation of targeted therapies. Future efforts will likely focus on the development of highly selective inhibitors, the targeting of allosteric sites to overcome resistance, and the use of pyridine-based molecules in novel therapeutic modalities such as PROTACs.
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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El-Naggar, A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100034. [Link]
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PubMed Central. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
PubMed. (2010). The discovery of tricyclic pyridone JAK2 inhibitors. Part 1: hit to lead. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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PubMed Central. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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PubMed Central. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]
- ResearchGate. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
- ResearchGate. (2023). Natural sourced inhibitors of EGFR, PDGFR, FGFR and VEGFR-mediated signaling pathways as potential anticancer agents.
- ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
-
PubMed. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Expert Review of Anticancer Therapy. [Link]
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PubMed Central. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
- African Journal of Biomedical Research. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research.
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Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of Pyridyl Cores and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core structure of numerous blockbuster pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged moieties in medicinal chemistry. The targeted functionalization of these pyridine rings is crucial for modulating pharmacological activity. Among the most powerful and versatile tools for creating carbon-carbon bonds on such heteroaromatic systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a specific, high-value building block: N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide . This substrate is particularly interesting due to the presence of an electron-withdrawing pivaloyl-amide group and a highly reactive iodo leaving group on a pyridine ring. Understanding the interplay of these features is key to developing a robust and high-yielding coupling protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is essential for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is typically the rate-determining step and is facilitated by the high reactivity of the C-I bond.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex. The base plays a crucial role in forming a more nucleophilic "ate" complex from the boronic acid, which facilitates the transfer of the organic moiety to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with the title compound.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, water)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Sources
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- 3. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: A Guide to the Buchwald-Hartwig Amination of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds, offering a significant improvement over harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and a broad range of amine coupling partners under relatively mild conditions.[3]
This application note provides a comprehensive guide and a detailed protocol for a specific, yet representative, Buchwald-Hartwig amination: the coupling of an amide, N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, with an amine. The synthesis of N-aryl amides is of particular interest in drug discovery, and this protocol is designed to be a robust starting point for researchers. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and safety considerations.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5] The choice of palladium precursor, ligand, base, and solvent are all critical factors that influence the efficiency of each step in the cycle.[6] For the coupling of amides, which are generally less nucleophilic than amines, the selection of a highly active catalytic system is paramount.[7][8]
A generalized catalytic cycle is depicted below:
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[5][9] Aryl iodides are generally more reactive in this step compared to bromides or chlorides.
2. Amine Coordination and Deprotonation: The amide nucleophile then coordinates to the Pd(II) complex. A stoichiometric amount of a strong base is required to deprotonate the amide, forming a palladium-amido complex.[2][4] The choice of base is critical and must be strong enough to deprotonate the amide without causing unwanted side reactions.[7]
3. Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl amide is released from the palladium center.[1][5] This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a robust starting point for the title reaction. Researchers should note that optimization of reaction parameters may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material. |
| Amine Coupling Partner | ≥98% | Commercially Available | e.g., Morpholine, Piperidine, etc. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Commercially Available | Palladium precursor. Handle in a fume hood. |
| Xantphos | ≥98% | Commercially Available | Ligand. Air-stable, but handle with care. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base. Hygroscopic, store in a desiccator. |
| Toluene | Anhydrous | Commercially Available | Solvent. Ensure it is properly dried and degassed. |
| Oven-dried Schlenk flask with a magnetic stir bar | - | - | For setting up the reaction under inert atmosphere. |
| Argon or Nitrogen gas supply | High Purity | - | For maintaining an inert atmosphere. |
Experimental Workflow
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M with respect to the aryl iodide).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the Celite pad with additional ethyl acetate.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-arylated product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst or ligand. | Use fresh, high-purity palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently anhydrous or anaerobic conditions. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous, degassed solvents.[10][11] | |
| Inappropriate base or base is not fresh. | Cesium carbonate is generally effective for amide couplings.[8] Ensure the base is fresh and has been handled under inert conditions. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Competing side reaction. | Screen different ligands (e.g., bulky biaryl phosphine ligands). Optimize the reaction temperature; sometimes a lower temperature can minimize side reactions.[1][11] |
| Decomposition of starting material or product. | If the substrates are base-sensitive, a weaker base like K₃PO₄ may be beneficial, although this might require a more active catalyst system or higher temperatures.[5] |
Safety Precautions
-
Palladium Catalysts and Phosphine Ligands: These should be handled in a well-ventilated fume hood. While many modern ligands are air-stable, it is good practice to minimize exposure.
-
Bases: Cesium carbonate is hygroscopic. Stronger bases like sodium tert-butoxide are corrosive and moisture-sensitive and must be handled under an inert atmosphere.[11]
-
Solvents: Anhydrous solvents like toluene are flammable and should be handled with care in a fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this reaction.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic chemistry. The protocol detailed herein for the amination of this compound serves as a practical guide for researchers in drug discovery and related fields. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the maintenance of inert conditions and the quality of reagents, scientists can successfully employ this powerful reaction to synthesize a diverse range of N-aryl amides.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis, 11(1), 285-290. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(28), 24653-24664. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (2019). Catalysis Science & Technology, 10(1), 15-20. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 11, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2001). Organic Letters, 3(21), 3417-3419. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 11, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3584-3593. [Link]
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Mastering the Sonogashira Coupling: A Protocol for the Synthesis of N-(5-Alkenyl-pyridin-3-yl)-2,2-dimethyl-propionamides
An Application Guide for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the construction of complex molecular architectures.[3][4] This application note provides a comprehensive, field-proven guide for the successful execution of the Sonogashira coupling using N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide as the aryl halide substrate. We delve into the mechanistic underpinnings, offer a detailed step-by-step protocol, and present a robust troubleshooting guide to empower researchers in synthesizing novel pyridine-based compounds for discovery programs.
Introduction and Scientific Context
The palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, known as the Sonogashira reaction, offers a powerful and versatile method for creating arylalkynes and conjugated enynes under remarkably mild conditions.[1][2][5] Its tolerance of a wide array of functional groups makes it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[6][7][8]
The substrate at the core of this guide, This compound (CAS No. 873302-38-6), represents a common and valuable scaffold in drug discovery.[9] It combines several key features:
-
A Pyridine Core: A prevalent heterocycle in numerous FDA-approved drugs. The nitrogen atom, however, can act as a ligand for the palladium catalyst, a factor that must be considered in reaction design.[10]
-
An Iodo Substituent: The carbon-iodine bond is the most reactive among halogens for the oxidative addition step in the catalytic cycle, generally allowing for milder reaction conditions (e.g., room temperature) compared to the corresponding bromides or chlorides.[11][12][13]
-
An Amide Moiety: A stable and common functional group that can influence the electronic properties of the pyridine ring and serve as a key interaction point in biologically active molecules.
This guide is designed to provide a reliable and reproducible framework for coupling this substrate, enabling the rapid generation of compound libraries for further research and development.
The Catalytic Heart of the Reaction: Mechanism
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond. This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[13]
-
The Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[5][14] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
While essential for high reactivity at low temperatures, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling.[1][10] This side reaction is particularly problematic in the presence of oxygen, making the maintenance of a strictly inert atmosphere paramount. For certain applications, copper-free protocols have been developed to circumvent this issue, though they may require more forcing conditions or specialized ligands.[15][16]
Caption: The interconnected Palladium and Copper catalytic cycles.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
Materials and Equipment
-
Reagents: this compound (≥95%), terminal alkyne (≥97%), Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, Copper(I) Iodide (CuI, ≥98%), anhydrous and degassed solvent (e.g., THF, DMF, or Toluene), and an amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), distilled).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, and needles.
Reagent Stoichiometry (Example Reaction)
This table provides quantities for a representative 1.0 mmol scale reaction. Adjust as necessary.
| Component | M.W. | Equivalents | Amount (mg) | Amount (mmol) | Volume | Role |
| This compound | 304.13 | 1.0 | 304.1 | 1.0 | - | Aryl Halide |
| Phenylacetylene | 102.13 | 1.1 - 1.2 | 112.3 - 122.6 | 1.1 - 1.2 | ~124 µL | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 (2 mol%) | 14.0 | 0.02 | - | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 | 0.04 | - | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 2.0 - 3.0 | 202.4 - 303.6 | 2.0 - 3.0 | 279-418 µL | Base / Co-Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | - | - | 5.0 mL | Solvent |
Step-by-Step Procedure
Caption: A summary of the key experimental steps.
-
Preparation: Place an appropriate magnetic stir bar into a Schlenk flask. Secure the flask to a manifold, and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Solids): Momentarily remove the stopper and, under a positive flow of inert gas, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Expert Tip: CuI can degrade over time and should be white to light tan. If it is dark green or brown, its activity may be compromised. Using a fresh bottle is recommended.[11]
-
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N). Stir the mixture for 5-10 minutes. The solution should be a yellowish, homogeneous suspension.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe over 1-2 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 3-12 hours.
-
Self-Validation: A successful reaction will show the consumption of the aryl iodide starting material and the appearance of a new, typically less polar, product spot on TLC.
-
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues and amine salts, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Optimization and Troubleshooting
Even robust protocols can require optimization or encounter issues. The following guide addresses common challenges.
Reaction Parameter Optimization
| Parameter | Common Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ is often more air-stable than Pd(PPh₃)₄.[11] For challenging couplings, more electron-rich and bulky phosphine ligands like dppf can improve efficiency.[17] |
| Solvent | THF, DMF, Toluene, Acetonitrile | THF is a good general-purpose solvent. DMF is more polar and can aid solubility but may require higher temperatures to be removed. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black; if this occurs, switching solvents is a viable strategy.[11][18] |
| Base | Et₃N, DIPA, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[11] Et₃N and DIPA are standard. Inorganic bases like Cs₂CO₃ are often used in copper-free systems.[19] |
| Temperature | Room Temp to 80 °C | Given the high reactivity of the aryl iodide, reactions should proceed well at room temperature.[1] Gentle heating (40-60 °C) can be applied if the reaction is sluggish, but be aware that higher temperatures can increase side reactions and catalyst decomposition.[10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents (alkyne, solvent, base). | 1. Use fresh catalyst from a reputable source. Ensure proper storage.[10][11]2. Rigorously degas all solvents (e.g., freeze-pump-thaw or sparging with argon for 30 min). Ensure all glassware is dry and the system is sealed.[11]3. Purify starting materials if their quality is questionable. Distill the amine base. |
| Black Precipitate Forms (Palladium Black) | 1. Catalyst decomposition.2. Impurities in the reaction mixture.3. Inappropriate solvent or temperature. | 1. This indicates Pd(0) has crashed out of the catalytic cycle. While the reaction may still proceed, the yield will likely be reduced.[11]2. Use high-purity, anhydrous reagents and solvents.[10]3. Consider switching to a different solvent or lowering the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of CuI co-catalyst. | 1. This is the most common cause. Ensure the system is strictly anaerobic throughout the entire procedure.[10]2. Reduce the loading of CuI (e.g., to 1-2 mol%).3. Consider a copper-free protocol.[1][15] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst inhibition (e.g., by pyridine-N).2. Insufficient base or base degradation. | 1. While often successful, pyridine substrates can sometimes inhibit catalysts. Try a different ligand system (e.g., a bulkier phosphine) or a different Pd precatalyst.[10]2. Ensure the amine base is fresh and used in sufficient excess (at least 2 equivalents). |
Conclusion
The Sonogashira coupling of this compound is a highly effective transformation for the synthesis of novel, substituted pyridine derivatives. By understanding the underlying mechanism and adhering to a carefully controlled, anaerobic protocol, researchers can achieve high yields and product purity. The guidelines presented here for reaction execution, optimization, and troubleshooting provide a robust foundation for the successful application of this critical reaction in drug discovery and materials science, enabling the efficient creation of valuable molecular entities.
References
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
- Sonogashira coupling. Wikipedia.
- Sonogashira troubleshooting help needed. Reddit.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira Coupling. NROChemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Sonogashira Coupling. Organic Chemistry Portal.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Copper-free Sonogashira coupling.
- What is the best procedure for Sonogashira coupling?.
- Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Royal Society of Chemistry.
- Sonogashira Coupling Reaction Mechanism. YouTube.
- Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Benchchem.
- Novel Pyridine-bis(ferrocene-isoxazole) Ligand: Synthesis and Application to Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper and Phosphine-Free Conditions.
- Room-Temperature, Copper-Free, Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- This compound. Sigma-Aldrich.
- Recent Advances in Sonogashira Reactions.
- The Sonogashira cross-coupling reaction is one of the most widely used carbon-carbon bond forming reactions in organic synthesis.
- Recent Advances in Sonogashira Reactions.
- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
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- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug discovery due to their potential as modulators of various biological targets. The pyridine core, coupled with an aryl substituent and a pivalamide moiety, presents a versatile scaffold for library synthesis and structure-activity relationship (SAR) studies. This document offers a deep dive into the synthetic strategy, experimental procedures, and the underlying chemical principles.
Introduction: The Significance of the Aryl-Pyridine Pivalamide Scaffold
The N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide scaffold is a privileged structure in modern medicinal chemistry. The 3-aminopyridine core is a common feature in a multitude of biologically active molecules. The introduction of an aryl group at the 5-position via robust cross-coupling reactions allows for the systematic exploration of chemical space, influencing the compound's steric and electronic properties. The N-pivaloyl group, with its bulky tert-butyl substituent, can impart metabolic stability and influence the compound's binding orientation within a target protein. This strategic combination of functionalities makes these derivatives attractive candidates for screening libraries aimed at discovering novel therapeutics.
Synthetic Strategy: A Two-Step Approach
The most efficient and modular synthetic route to N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives involves a two-step sequence starting from the commercially available N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. This strategy is centered around a late-stage diversification approach, where the key aryl substituent is introduced in the final synthetic step.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide.
Step 1: Suzuki-Miyaura Cross-Coupling. The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the 5-bromopyridine precursor with a wide variety of arylboronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.
Step 2: Pivaloylation (Alternative Route). An alternative, though less convergent, approach involves first performing the Suzuki coupling on a simpler precursor like 3-amino-5-bromopyridine, followed by the pivaloylation of the resulting 5-aryl-pyridin-3-amine. While this route is viable, the initial strategy of coupling the pre-formed pivalamide is often preferred as it avoids potential complications with the free amine during the cross-coupling reaction. The pivaloylation is typically achieved by reacting the amine with pivaloyl chloride in the presence of a non-nucleophilic base.[1]
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of N-(5-phenyl-pyridin-3-yl)-2,2-dimethyl-propionamide as a representative example.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of N-(5-phenyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | 873302-39-7 | 257.13 |
| Phenylboronic acid | 98-80-6 | 121.93 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (1.0 g, 3.89 mmol), phenylboronic acid (0.57 g, 4.67 mmol, 1.2 equiv), and potassium carbonate (1.61 g, 11.67 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL). Degas the resulting suspension by bubbling argon through it for 15 minutes. Finally, add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-phenyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Characterization Data:
The Suzuki-Miyaura coupling reaction is generally high-yielding, with expected yields for this transformation typically in the range of 70-90%. The final product, N-(5-phenyl-pyridin-3-yl)-2,2-dimethyl-propionamide, is expected to be a white to off-white solid.
Representative Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.85 (s, 1H), 8.45 (d, J = 2.0 Hz, 1H), 8.20 (s, 1H), 7.60 (d, J = 7.5 Hz, 2H), 7.45 (t, J = 7.5 Hz, 2H), 7.35 (t, J = 7.5 Hz, 1H), 1.35 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 177.0, 145.1, 142.8, 137.9, 135.2, 133.6, 129.2, 128.1, 127.3, 124.9, 39.9, 27.6.
-
Mass Spectrometry (ESI): m/z calculated for C₁₆H₁₈N₂O [M+H]⁺: 255.14; found: 255.15.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction or low yields can often be attributed to catalyst deactivation or inefficient transmetalation. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere. The choice of a different palladium catalyst or ligand, such as Pd(dppf)Cl₂, may improve the outcome.
-
Side Products: Homocoupling of the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally optimal. Excessive amounts can lead to purification challenges.
-
Purification: The polarity of the N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives can vary depending on the nature of the aryl substituent. A gradient elution during column chromatography is recommended for optimal separation.
Conclusion
The synthetic strategy outlined in this guide provides a robust and versatile platform for the synthesis of a diverse library of N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives. The Suzuki-Miyaura cross-coupling reaction serves as a powerful tool for late-stage functionalization, enabling the efficient exploration of structure-activity relationships. The detailed protocol and troubleshooting tips provided herein are intended to empower researchers to successfully synthesize and investigate this promising class of compounds for various applications in drug discovery and chemical biology.
References
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Fagnou, K., et al. (2004). Rhodium-Catalyzed Annulation of N-Acyl-O-pivaloyl Hydroxylamines with Alkynes: A New Method for the Synthesis of N-Heterocycles. Organic Syntheses. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Cheema, T., et al. (2012). Rational Design, Synthesis and Evaluation of Novel Second Mitochondrial-Derived Activators of Caspases. Journal of Medicinal Chemistry.
-
Zhang, Y., et al. (2006). Discovery of 4-{4-[3-(Pyridin-2-yl)-1 H-pyrazol-4-yl] pyridin-2-yl}-N-(tetrahydro-2 H-pyran-4-yl) benzamide (GW788388): a potent, selective, and orally active transforming growth factor-β type I receptor inhibitor. Journal of Medicinal Chemistry, 49(7), 2210–2221. [Link]
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Application Notes and Protocols: N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide in Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous commercially successful insecticides and fungicides.[1][2][3] Its unique electronic properties and metabolic stability make it an ideal building block for creating potent and selective active ingredients. Within this class of compounds, halogenated pyridines, particularly iodinated derivatives, serve as exceptionally versatile intermediates. The carbon-iodine bond is a key functional handle for the strategic introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.
This guide focuses on N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide , a key building block whose structure combines the reactive iodopyridine moiety with a pivalamide group. The bulky tert-butyl group of the pivalamide can impart favorable physicochemical properties, such as metabolic stability and appropriate lipophilicity, to the final agrochemical product. These application notes will provide detailed protocols for the synthesis of this intermediate and its subsequent utilization in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for agrochemical discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 873302-38-6 | [4][5] |
| Molecular Formula | C₁₀H₁₃IN₂O | [4][5] |
| Molecular Weight | 304.13 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [5] |
Synthesis Protocol: this compound
The synthesis of the title compound is a straightforward two-step process commencing from 3-aminopyridine. The first step involves the regioselective iodination of the pyridine ring, followed by the acylation of the amino group.
Step 1: Synthesis of 3-Amino-5-iodopyridine
The iodination of 3-aminopyridine can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of an oxidizing agent.
Reaction Scheme:
Figure 1: Synthesis of 3-Amino-5-iodopyridine.
Materials:
-
3-Aminopyridine
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Water
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in water.
-
To the stirred solution, add iodine (I₂) in portions (3-5 batches) at room temperature.[6][7]
-
After the complete addition of iodine, heat the mixture to 80-90°C and maintain for 1-3 hours.[6][7]
-
Cool the reaction mixture to 60°C and slowly add hydrogen peroxide (30% solution) dropwise. An exothermic reaction may be observed.
-
After the addition of hydrogen peroxide, continue to stir the mixture at 80-90°C for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-iodopyridine.
Causality and Experimental Choices: The use of hydrogen peroxide as an oxidizing agent in situ generates the electrophilic iodine species required for the electrophilic aromatic substitution on the electron-rich pyridine ring. The reaction is regioselective for the 5-position due to the directing effects of the amino group.
Step 2: Synthesis of this compound
The final step is the acylation of the amino group of 3-amino-5-iodopyridine with pivaloyl chloride.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
3-Amino-5-iodopyridine
-
Pivaloyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-iodopyridine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality and Experimental Choices: Pivaloyl chloride is a highly reactive acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and to neutralize the HCl byproduct generated during the reaction. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the pivaloyl chloride.
Application in Agrochemical Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the iodopyridine and a wide variety of organoboron reagents, enabling the synthesis of complex biaryl and heteroaryl structures that are common in modern agrochemicals.[9][10]
General Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of N-(5-(4-methoxyphenyl)pyridin-3-yl)-2,2-dimethyl-propionamide
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-(4-methoxyphenyl)pyridin-3-yl)-2,2-dimethyl-propionamide.
Causality and Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[9] The phosphine ligand stabilizes the palladium species and facilitates the reaction. The base is required for the transmetalation step. The choice of solvent, temperature, and reaction time can significantly impact the yield and should be optimized for different substrates.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward synthesis and the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an important tool for researchers and scientists in the field of drug and pesticide development. The protocols provided herein offer a solid foundation for the synthesis and application of this key building block in the ongoing quest for more effective and sustainable crop protection solutions.
References
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
AERU. Flonicamid (Ref: IKI 220). [Link]
- Google Patents. US4725645A - Process for synthesising peptides.
- Google Patents. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
- Google Patents. WO2019173665A1 - Picolinamides as fungicides.
-
Royal Society of Chemistry. Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. [Link]
-
ResearchGate. Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. [Link]
-
FAO. Flonicamid 155. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
National Institutes of Health. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ResearchGate. Suzuki coupling of 5 with different arylboronic acids. [Link]
- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- Google Patents.
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Experimental procedure for C-N bond formation using N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of bioactive molecules, approved drugs, and functional organic materials.[1][2][3] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. Among the most powerful strategies are transition-metal-catalyzed cross-coupling reactions, which have largely superseded classical methods that often require harsh conditions and offer limited substrate scope.[4][5]
This application note provides a detailed experimental protocol for a C-N bond formation reaction utilizing N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide as a key building block. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a highly versatile and widely adopted method for the synthesis of aryl and heteroaryl amines.[4][5][6] The discussion will delve into the mechanistic underpinnings of the catalytic cycle, the rationale behind the selection of reagents and conditions, and a step-by-step guide for execution in a research laboratory setting.
Featured Substrate: this compound
The substrate of interest, this compound, is a functionalized iodopyridine. Heteroaryl halides, particularly those containing iodine, are excellent electrophiles for cross-coupling reactions due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[7][8] The pivaloyl protecting group on the amine serves to modulate the electronic properties of the pyridine ring and can be removed post-coupling if desired.
Table 1: Substrate Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 873302-38-6[9] |
| Molecular Formula | C₁₀H₁₃IN₂O[9] |
| Molecular Weight | 304.13 g/mol |
| Appearance | Solid |
The presence of the pyridine nitrogen introduces both challenges and opportunities. It can potentially coordinate to the palladium catalyst, which may require careful selection of ligands to prevent catalyst inhibition.[10] However, the resulting diaminopyridine scaffold is a privileged structure in medicinal chemistry.
Mechanistic Overview: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[4][11] The reaction proceeds through a catalytic cycle that involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of the reaction, as it modulates the stability, reactivity, and steric environment of the palladium center.[12]
Sources
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- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. Its structural features, namely the iodinated pyridine ring and the pivaloyl moiety, make it a versatile intermediate for various cross-coupling reactions and further functionalization. The increasing demand for this compound necessitates a robust, scalable, and economically viable synthetic process.
This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical safety considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of the target compound is achieved through a straightforward and efficient two-step process starting from 3-aminopyridine. The chosen synthetic route is designed for scalability, employing readily available and cost-effective reagents.
Step 1: Iodination of 3-Aminopyridine
The initial step involves the electrophilic iodination of 3-aminopyridine to produce 3-amino-5-iodopyridine. This transformation is a classic example of electrophilic aromatic substitution on a pyridine ring. The amino group at the 3-position is an activating group, directing the incoming electrophile to the ortho and para positions. In the case of pyridine, the 5-position is electronically favored for substitution.
Step 2: Acylation of 3-Amino-5-iodopyridine
The second and final step is the acylation of the amino group of 3-amino-5-iodopyridine with pivaloyl chloride.[1] This reaction forms the desired amide bond. Pivaloyl chloride is a highly reactive acylating agent, and its sterically bulky tert-butyl group can influence the reactivity and stability of the resulting amide.[1][2] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety measures.
Part 1: Synthesis of 3-Amino-5-iodopyridine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 3-Aminopyridine | 94.11 | 1.0 | (Specify amount) |
| Iodine (I₂) | 253.81 | 1.1 | (Calculate based on 3-aminopyridine) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.5 | (Calculate based on 3-aminopyridine) |
| Dichloromethane (DCM) | - | - | (Specify volume) |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | (As needed) |
| Brine | - | - | (As needed) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | (As needed) |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 3-aminopyridine and dichloromethane.
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. To a separate flask, prepare a solution of iodine in dichloromethane. Add this iodine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Add an aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-amino-5-iodopyridine as a solid.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 3-Amino-5-iodopyridine | 219.99 | 1.0 | (Specify amount from Part 1) |
| Pivaloyl Chloride | 120.58 | 1.2 | (Calculate based on 3-amino-5-iodopyridine) |
| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | 1.5 | (Calculate based on 3-amino-5-iodopyridine) |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | (Specify volume) |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | (As needed) |
| Brine | - | - | (As needed) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | (As needed) |
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3-amino-5-iodopyridine in the chosen solvent (DCM or THF) in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Base Addition: Add the base (triethylamine or pyridine) to the solution. The choice of base can influence the reaction rate and selectivity.[3]
-
Acylating Agent Addition: Cool the mixture to 0-5 °C. Add pivaloyl chloride dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.[4]
Safety and Handling Precautions
The large-scale synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
Pivaloyl Chloride:
-
Hazards: Pivaloyl chloride is a corrosive, flammable, and toxic substance.[2][5][6][7][8] It reacts violently with water, releasing toxic hydrochloric acid gas.[5] Inhalation can be fatal.[8]
-
Handling: Always handle pivaloyl chloride in a well-ventilated fume hood.[5][7] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials such as bases and alcohols.[5][6]
-
Spill Management: In case of a spill, evacuate the area and eliminate all ignition sources.[5] Use non-combustible absorbent materials like sand or earth for containment.[5]
Iodine and Iodinated Compounds:
-
Hazards: Iodine is a corrosive solid and can cause severe burns to the skin and eyes. Inhalation of iodine vapor can irritate the respiratory system. Iodinated organic compounds should be handled with care as their toxicological properties may not be fully characterized.
-
Handling: Wear appropriate PPE, including gloves and safety glasses. Avoid creating dust when handling solid iodine.
-
Storage: Store in a well-ventilated area away from heat and incompatible materials.
General Safety Practices:
-
Conduct a thorough risk assessment before commencing any large-scale synthesis.
-
Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.[7]
-
All metal equipment should be properly grounded to prevent static discharge, especially when handling flammable solvents.[7]
By following these detailed protocols and adhering to the stringent safety guidelines, researchers and chemists can safely and efficiently produce this compound on a large scale for its various applications in drug discovery and development.
References
- SRD Pharma. 3-Amino-5-iodo-pyridine.
- SD Fine-Chem. Pivaloyl Chloride Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Pivaloyl Chloride in Industrial Settings.
- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet.
- KSCL (KRISHNA). Pivaloyl Chloride MSDS.
- Span Chemie. PIVALOYL CHLORIDE EXTRA PURE MSDS.
- ChemicalBook. 3-Iodopyridine synthesis.
- Guidechem. What is the synthesis of 2-Amino-5-iodopyridine? - FAQ.
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
- International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Benchchem. The Strategic Application of Pivaloyl-Based Reagents in Large-Scale Amide Synthesis: A Cost-Effectiveness Analysis.
- Sigma-Aldrich. This compound.
- Colonysupplies. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.
- Benchchem. Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis.
- Collection of Czechoslovak Chemical Communications. Diverse chemoselectivity during acylation of nucleosides.
- Wikipedia. Pivaloyl chloride.
Sources
Application Notes and Protocols for the Purification of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Reaction Products
Introduction: The Critical Role of Purification in the Synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As with any high-value chemical intermediate, its purity is paramount to the reliability and reproducibility of downstream applications. The synthesis of this compound, typically achieved through the acylation of 3-amino-5-iodopyridine with pivaloyl chloride, can yield a crude product containing various impurities. These may include unreacted starting materials, byproducts of side reactions, and reagents from the work-up process.
This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound. We will delve into the rationale behind the selection of purification techniques, focusing on flash column chromatography and recrystallization as the primary methods for achieving high purity. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable purification strategies for this important molecule.
Understanding the Impurity Profile: A Key to Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. In the synthesis of this compound from 3-amino-5-iodopyridine and pivaloyl chloride, the following impurities are commonly encountered:
-
Unreacted 3-amino-5-iodopyridine: Due to incomplete reaction, the starting amine is a frequent impurity. Its basic nature and higher polarity compared to the desired product are key factors in its separation.
-
Pivalic Acid: Formed from the hydrolysis of the highly reactive pivaloyl chloride, this acidic impurity can often be removed with an aqueous basic wash during the initial work-up. However, residual amounts may persist.
-
Di-acylated Byproduct: Although sterically hindered, it is possible for a second pivaloyl group to acylate the amide nitrogen under certain reaction conditions, leading to a less polar impurity.
-
Excess Base: If a base such as triethylamine or pyridine is used to scavenge the HCl generated during the reaction, it will need to be thoroughly removed.
The differing polarities and chemical properties of these impurities relative to the desired product form the basis of the purification methods detailed below.
Purification Strategy Workflow
A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a typical purification sequence for this compound.
Caption: A general workflow for the purification of this compound.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, silica gel is the stationary phase of choice. The key to a successful separation is the selection of an appropriate mobile phase.
Rationale for Method Selection:
The significant difference in polarity between the desired amide product, the unreacted starting amine (more polar), and any potential di-acylated byproduct (less polar) makes flash chromatography an ideal purification method. The basicity of the pyridine nitrogen can sometimes lead to peak tailing on silica gel.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.
Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial chromatography solvent (e.g., 10% ethyl acetate in hexanes).
-
The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the compounds from the column.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: Eluent System and Expected Elution Order
| Compound | Expected Polarity | Typical Eluent System (Ethyl Acetate/Hexanes) | Expected Elution Order |
| Di-acylated Byproduct (if present) | Low | 5-15% Ethyl Acetate | First |
| This compound | Medium | 20-40% Ethyl Acetate | Second |
| 3-amino-5-iodopyridine (unreacted) | High | 50-100% Ethyl Acetate | Third |
Method 2: Recrystallization
Recrystallization is a powerful purification technique for solid compounds, particularly when the crude product is relatively free of major impurities. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Rationale for Method Selection:
If the primary impurity is the unreacted starting material, 3-amino-5-iodopyridine, recrystallization can be a highly efficient and scalable purification method. The goal is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while the impurities remain in solution upon cooling. A mixed solvent system, such as ethyl acetate and hexanes, often provides the necessary solubility profile.[2]
Protocol: Recrystallization from a Mixed Solvent System
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a good solvent (e.g., hot ethyl acetate) until the solid just dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
To the hot solution, slowly add a poor solvent (an "anti-solvent" such as hexanes) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
For maximum crystal yield, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Common Recrystallization Solvents
| Solvent/Solvent System | Suitability for this compound | Rationale |
| Ethanol | Good | Often provides a good balance of solubility at high and low temperatures for amide compounds.[3] |
| Ethyl Acetate/Hexanes | Excellent | Allows for fine-tuning of the solubility to maximize yield and purity.[2] |
| Isopropanol | Potentially Good | Similar properties to ethanol, may offer a different solubility profile for impurity removal. |
| Water | Poor | The compound is likely to have low solubility in water, making it unsuitable as a primary recrystallization solvent. |
Final Purity Assessment
Regardless of the purification method employed, it is crucial to assess the purity of the final product. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
A purity of ≥95% is generally considered acceptable for many research and development applications.[2][4]
Conclusion
The purification of this compound is a critical step in its synthesis, ensuring the quality and reliability of this valuable chemical intermediate. Both flash column chromatography and recrystallization are effective methods for achieving high purity, with the choice of technique depending on the impurity profile of the crude product. By understanding the principles behind these methods and following the detailed protocols provided in this guide, researchers can confidently and efficiently purify this compound for their downstream applications.
References
-
Fine Chemicals. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
National Center for Biotechnology Information. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
Sources
Heck reaction conditions for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
An Application Guide to the Heck Reaction: Conditions and Protocols for the Vinylation of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become indispensable in the construction of complex molecular frameworks, particularly within the pharmaceutical and materials science sectors.[4][5] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings.[1]
This guide focuses on the practical application of the Heck reaction to a specific, functionally rich substrate: This compound . The pyridine motif is a ubiquitous feature in countless therapeutic agents, and the ability to selectively functionalize it via C-C bond formation is of paramount importance in drug discovery and development. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into the optimization and troubleshooting of this critical transformation.
Mechanistic Rationale: Deconstructing the Catalytic Cycle
The efficacy of the Heck reaction is rooted in a well-defined palladium catalytic cycle that typically alternates between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting outcomes.
The primary steps are as follows:
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the aryl iodide. This is generally the rate-determining step, and the high reactivity of aryl iodides makes them excellent substrates.[5] The result is a square planar Pd(II) complex.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[6][7] The regioselectivity of this insertion is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene.[3]
-
Syn β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on a carbon atom beta to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final substituted alkene product.[7][8]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination.[8] The base neutralizes the generated hydroiodic acid (HI), regenerating the catalytically active Pd(0) species and allowing the cycle to continue.[2][9] The choice of base is critical for this final step.
Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimized Protocol for Heck Coupling of this compound
This protocol provides a robust starting point for the coupling of the title compound with a representative alkene, such as n-butyl acrylate. Optimization may be required for other alkene partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1–5 mol%)
-
Triphenylphosphine (PPh₃) (2–10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (e.g., 0.02 equiv), Triphenylphosphine (e.g., 0.04 equiv), and anhydrous Potassium Carbonate (2.0 equiv).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. It is crucial to maintain an inert atmosphere as the active Pd(0) catalyst is sensitive to oxygen.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M) via syringe, followed by the alkene (1.2 equiv).
-
Reaction Execution: Place the flask in a preheated oil bath at 100–120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4–24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Heck reaction protocol.
Data Summary and Optimization Parameters
The success of a Heck reaction is highly dependent on the interplay of several variables. The following table summarizes key parameters and provides a starting point for optimization, which is often necessary when applying the reaction to a new substrate or alkene.[11]
| Parameter | Recommended Starting Point | Optimization Range & Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | 0.5–5 mol%: Lower loading is cost-effective but may require higher temperatures or longer times.[11] PdCl₂ and Pd(PPh₃)₄ are also viable precursors.[1] |
| Ligand | PPh₃ (4 mol%) | P:Pd Ratio (1:1 to 4:1): Influences catalyst stability and activity. Bulky, electron-rich phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) can be effective for challenging substrates.[5] N-heterocyclic carbenes (NHCs) offer high thermal stability.[12] |
| Base | K₂CO₃ (2 equiv) | 1.5–3.0 equiv: Inorganic bases (NaOAc, Cs₂CO₃) or organic amines (Et₃N, DIPEA) can be used.[1][13] The choice can impact rate and side reactions; screening is recommended. |
| Solvent | DMF | DMF, DMA, NMP, Acetonitrile: High-boiling polar aprotic solvents are standard.[13] Solvent choice affects reagent solubility and catalyst stability. |
| Temperature | 110 °C | 80–140 °C: A balance between reaction rate and catalyst stability.[12] Higher temperatures can lead to faster reactions but also increased catalyst decomposition and side products.[10] |
| Concentration | 0.2 M | 0.1–1.0 M: Higher dilution can sometimes prolong catalyst lifetime and prevent precipitation of palladium black, improving overall yield.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Incomplete reduction of Pd(II) precursor; presence of oxygen deactivating Pd(0).[10] | Ensure rigorous inert atmosphere technique. Use freshly degassed solvents. |
| Catalyst Poisoning: Impurities in reagents or solvent. | Use high-purity reagents and anhydrous solvents. | |
| Low Temperature: Insufficient thermal energy to overcome activation barrier. | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition. | |
| Formation of Black Precipitate (Pd Black) | Catalyst Decomposition: Ligand dissociation at high temperatures or insufficient ligand concentration. | Increase the ligand-to-palladium ratio. Consider a more thermally stable ligand (e.g., a bulky phosphine or NHC).[12] Try running the reaction at a lower temperature or higher dilution.[11] |
| Aryl Homocoupling (Biaryl Formation) | Side Reaction: Favored at high temperatures, especially with low alkene concentration. | Lower the reaction temperature. The addition of a suitable phosphine ligand can often suppress homocoupling.[10] |
| Alkene Isomerization | Reversible β-Hydride Elimination: Re-addition of the palladium-hydride species to the product can cause double bond migration. | The addition of silver or thallium salts can facilitate reductive elimination and minimize isomerization.[8][13] Changing the base may also help. |
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S. [Link]
-
Wikipedia. (2024). Heck reaction. Wikipedia. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Ruan, J., Pettman, A., Thomson, N., & Xiao, J. (2009). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. Letters in Organic Chemistry, 6(3), 205-209. [Link]
-
ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Request PDF. [Link]
-
Lin, H., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(22), 5325–5333. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
-
ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. [Link]
-
Gstöttmayr, C. L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13391-13403. [Link]
-
Nettekoven, U., & Nettekoven, M. (2006). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development, 10(5), 952-956. [Link]
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Application Note & Protocol: Stille Coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Stille cross-coupling reaction of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. Designed for researchers in medicinal chemistry and drug development, this guide details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and provides expert insights into reaction optimization and troubleshooting. The Stille reaction is a robust and versatile method for forming carbon-carbon bonds, and its application to functionalizing nitrogen-containing heterocyclic scaffolds is of paramount importance in the synthesis of novel therapeutic agents.[1][2][3]
Introduction and Scientific Rationale
The palladium-catalyzed Stille cross-coupling reaction, first extensively developed by the late John Kenneth Stille, has become an indispensable tool in modern organic synthesis.[4][5] Its power lies in the ability to form C-C bonds under relatively mild conditions, with exceptional tolerance for a wide array of sensitive functional groups, often obviating the need for complex protection-deprotection sequences.[5][6] This is particularly advantageous in the synthesis of complex molecules and pharmaceutical intermediates.[7][8]
The substrate of interest, This compound (CAS 873302-38-6), is a valuable building block. The pyridine motif is a privileged scaffold in medicinal chemistry, and the iodo-substituent provides a reactive handle for introducing molecular diversity. This protocol details the coupling of this aryl iodide with an organostannane reagent to forge a new carbon-carbon bond at the 5-position of the pyridine ring, a critical transformation for generating libraries of potential drug candidates.
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst.[9][10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the aryl iodide (R¹-X), inserting itself into the carbon-iodine bond. This forms a 16-electron square planar Pd(II) intermediate.[4][6] For aryl iodides, this step is typically fast.[7]
-
Transmetalation: The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step. The exact mechanism can be complex, but it results in a diorganopalladium(II) intermediate.[4][9] Additives like copper(I) iodide (CuI) can be used to accelerate this step.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 2-(Tributylstannyl)thiophene as a representative example.
Objective: To synthesize N-(5-(thiophen-2-yl)pyridin-3-yl)-2,2-dimethylpropanamide via a palladium-catalyzed Stille cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 873302-38-6 | 304.13 | 1.0 | 1.0 | 304 mg |
| 2-(Tributylstannyl)thiophene | 100501-29-3 | 371.21 | 1.2 | 1.2 | 445 mg (0.42 mL) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 | 0.05 | 58 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 10 mL |
| Saturated Aqueous Potassium Fluoride (KF) | 7789-23-3 | 58.10 | - | - | For workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | For extraction |
| Brine | N/A | N/A | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | For drying |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-activation.
-
Add 2-(Tributylstannyl)thiophene (0.42 mL, 1.2 mmol) via syringe.
-
-
Reaction Execution & Monitoring:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Allow the reaction to stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl iodide.
-
-
Workup and Removal of Tin Byproducts:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate.
-
Crucial Step: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stir vigorously for 30 minutes during each wash. The fluoride ions react with the tributyltin iodide byproduct to form insoluble tributyltin fluoride, which can be removed.[11]
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, to isolate the desired product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Stille coupling protocol.
Optimization and Expert Insights
The success of a Stille coupling, particularly with heteroaromatic substrates, often depends on careful selection of catalysts, ligands, and additives.
Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a reliable choice, other catalyst systems can offer advantages in terms of stability, activity, and cost.[10][12]
| Catalyst System | Ligand(s) | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | Standard, reliable, commercially available. Can be sensitive to air/moisture. |
| Pd₂(dba)₃ / Ligand | P(t-Bu)₃, XPhos, SPhos | 1-2 (Pd) / 2-4 (Ligand) | Air-stable Pd(0) source. Requires a separate ligand. Bulky, electron-rich phosphine ligands like XPhos can significantly accelerate the reaction, especially for challenging substrates.[13] |
| Pd(OAc)₂ / Ligand | PPh₃, AsPh₃, Dabco | 2-5 (Pd) / 4-10 (Ligand) | Pd(II) precatalyst is reduced in situ. Phosphine-free systems using amine ligands like Dabco are emerging as cheaper, more air-stable alternatives.[12][14] |
Expert Insight: For pyridyl substrates, the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Using bulky, electron-rich ligands like XPhos can promote the desired reductive elimination step and prevent catalyst deactivation.[13]
The Role of Additives
-
Copper(I) Iodide (CuI): In cases where transmetalation is slow, adding 0.1-0.2 equivalents of CuI can have a dramatic accelerative effect, a phenomenon known as the "copper effect."[5][15] It is believed to facilitate the transfer of the organic group from tin to palladium.
-
Lithium Chloride (LiCl): The addition of LiCl can accelerate the reaction by facilitating the dissociation of ligands from the palladium center and promoting the transmetalation step.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use a fresh bottle of catalyst or a different Pd source. Ensure the reaction is truly at the target temperature. Use freshly distilled/anhydrous solvent. |
| Recovery of Starting Iodide | Slow transmetalation step. | Add a co-catalyst like CuI (0.1 eq).[5] Try a more electron-rich ligand like XPhos.[13] Switch to a more polar solvent like DMF or NMP. |
| Homocoupling of Stannane | Presence of oxygen; Catalyst decomposition. | Ensure the reaction setup is rigorously degassed and maintained under a positive inert atmosphere. Use a lower catalyst loading. |
| Difficult Purification | Residual tin byproducts. | Be thorough with the aqueous KF wash; stir vigorously for at least 30 minutes. Alternatively, filter the crude product through a plug of silica gel with triethylamine in the eluent.[11] |
Safety Considerations
-
Toxicity: Organotin reagents and their byproducts are highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional and environmental regulations. Do not discharge tin waste into aqueous streams. Quench any residual organotin reagents carefully before disposal.
Conclusion
The Stille cross-coupling reaction is a highly effective and reliable method for the functionalization of this compound. By carefully selecting the catalyst system, optimizing reaction conditions, and adhering to rigorous experimental and safety protocols, researchers can efficiently generate diverse libraries of substituted pyridine derivatives. This application note provides a solid foundation for the successful implementation of this crucial transformation in the pursuit of novel chemical entities for drug discovery.
References
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Stille Coupling . (2023). Chemistry LibreTexts. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction . Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Stille Coupling . (n.d.). NROChemistry. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction . Organic Reactions, 50, 1-652. [Link]
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Stille Coupling . (n.d.). OpenOChem Learn. [Link]
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Stille reaction . (2024). In Wikipedia. [Link]
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Wang, J.-X., et al. (2009). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System . The Journal of Organic Chemistry, 74(15), 5599-5602. [Link]
-
Wang, J.-X., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions . ResearchGate. [Link]
-
Fu, G. C., et al. (2003). Ligands for Palladium-Catalyzed Cross-Couplings of Alkyl Halides: Use of an Alkyldiaminophosphane Expands the Scope of the Stille Reaction . Angewandte Chemie International Edition, 42(41), 5079-82. [Link]
-
Casado, A. L., & Espinet, P. (2001). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization . Organometallics, 20(23), 4895-4902. [Link]
-
Thurston, D. E., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][11]benzodiazepines (PBDs) . Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-4. [Link]
-
Ghosh, A. K., & Kulkarni, S. (2013). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure . Organic Letters, 15(19), 5012-5015. [Link]
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Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products . (2014). ResearchGate. [Link]
-
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles . (2011). ResearchGate. [Link]
-
Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System . (2010). ResearchGate. [Link]
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Senanayake, C. H., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, 7(15), 3295-3298. [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls . (2022). MDPI. [Link]
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A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters . (2014). PMC - NIH. [Link]
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Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization . (2015). American Chemical Society. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers . (2012). Wiley-VCH. [Link]
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Application Notes and Protocols for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide in Crop Protection Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of crop protection chemistry on the potential applications of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. While this specific molecule is not yet established as a commercial crop protection agent, its structural similarity to known bioactive compounds, particularly those with a pyridine core, suggests its potential as a lead compound for the development of novel insecticides. These notes offer a hypothesized mode of action, detailed protocols for its synthesis, and a suite of bioassays to evaluate its efficacy against common agricultural pests, fungal pathogens, and weeds.
Introduction and Rationale
The pyridine ring is a key structural motif in a multitude of biologically active molecules, including several classes of successful insecticides.[1][2][3] Notably, the neonicotinoids, which feature a chloropyridinyl group, act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[1][2][3][4] The structural features of this compound, specifically the substituted pyridine ring, warrant its investigation as a potential crop protection agent. The presence of an iodine atom may influence its binding affinity to target sites and its metabolic stability, potentially offering a novel spectrum of activity.
These application notes are designed to provide a foundational framework for the initial exploration of this compound's biological activity. The protocols herein are based on established methodologies in the field of agrochemical research and are intended to be adapted and optimized as needed.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward amidation reaction between 5-iodo-3-aminopyridine and 2,2-dimethylpropionyl chloride. The following protocol outlines a general procedure.
Materials and Reagents
-
5-Iodo-3-aminopyridine
-
2,2-Dimethylpropionyl chloride (Pivaloyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Synthetic Protocol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-iodo-3-aminopyridine (1.0 eq.) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2,2-dimethylpropionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for this compound.
Hypothesized Mode of Action: Insecticidal Activity
Drawing parallels with neonicotinoid insecticides, it is hypothesized that this compound may act as an agonist at the insect nicotinic acetylcholine receptor (nAChR).[1][2][3][4]
Proposed Mechanism
-
Binding to nAChR: The compound is proposed to bind to the nAChR in the central nervous system of insects. The pyridine ring and the electronegative iodine atom may play a crucial role in this interaction.
-
Receptor Activation: This binding is hypothesized to cause a conformational change in the receptor, opening the ion channel and leading to an influx of sodium ions.
-
Nerve Stimulation and Blockage: The continuous influx of ions results in the hyperexcitation of the nerve cell. Prolonged stimulation leads to a depolarizing block of the neuron, preventing further nerve impulse transmission.
-
Paralysis and Death: The disruption of the central nervous system ultimately leads to paralysis and the death of the insect.
Caption: Hypothesized mode of action at the insect nAChR.
Experimental Protocols for Biological Screening
A tiered approach to screening is recommended, starting with primary bioassays to determine if the compound exhibits any biological activity, followed by more detailed secondary assays to quantify its potency.
Preparation of Test Solutions
For initial screening, prepare a stock solution of the test compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone. Subsequent dilutions should be made to achieve the desired test concentrations. Always include a solvent-only control in all assays.
| Parameter | Value |
| Stock Solution Concentration | 10,000 ppm (10 mg/mL) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Serial Dilution Factor | 10x |
| Final Test Concentrations | 1000, 100, 10, 1 ppm |
Protocol for Insecticidal Bioassay: Aphid Leaf-Dip Method
This protocol is designed for screening against sap-sucking insects like aphids (e.g., Aphis gossypii or Myzus persicae).
-
Plant Material: Use young, healthy plants (e.g., cabbage or bell pepper) with a sufficient population of aphids.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in water containing a non-ionic surfactant (e.g., 0.01% Tween 20) to ensure even coverage.
-
Leaf Dipping: Excise leaves infested with aphids and dip them into the test solutions for 10-15 seconds with gentle agitation.[5][6]
-
Drying: Place the dipped leaves on a paper towel to air dry.
-
Incubation: Place the dried leaves in a petri dish containing a moist filter paper to maintain humidity.
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment under a dissecting microscope. Aphids that are unresponsive to gentle prodding with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
Protocol for Fungicidal Bioassay: Botrytis cinerea Spore Germination Inhibition
This assay evaluates the compound's ability to inhibit the germination of fungal spores.
-
Fungal Culture: Grow Botrytis cinerea on potato dextrose agar (PDA) until sporulation is abundant.[7][8][9]
-
Spore Suspension: Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Assay Setup: In a 96-well microtiter plate, add the test compound dilutions and the spore suspension to each well.
-
Incubation: Incubate the plate at 20-25 °C for 18-24 hours in the dark.
-
Assessment: Assess spore germination under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Determine the percentage of germination inhibition relative to the solvent control.
Protocol for Herbicidal Bioassay: Arabidopsis thaliana Seedling Growth Assay
This assay assesses the compound's effect on the growth of a model plant.
-
Medium Preparation: Prepare half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.[10] After autoclaving and cooling, add the test compound at various concentrations.
-
Seed Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on the prepared plates.
-
Vernalization and Growth: Store the plates at 4 °C for 2-3 days in the dark to synchronize germination, then transfer them to a growth chamber with a 16-hour light/8-hour dark cycle.
-
Phenotypic Assessment: After 7-10 days, observe the seedlings for any signs of phytotoxicity, such as root growth inhibition, chlorosis, or necrosis.
-
Data Measurement: Measure the primary root length and fresh weight of the seedlings.
-
Data Analysis: Compare the measurements of treated seedlings to the solvent control to determine the extent of growth inhibition.
Data Interpretation and Next Steps
The results from these initial screens will provide a preliminary indication of the biological activity of this compound.
-
Insecticidal Activity: If significant aphid mortality is observed, further studies should include determining the LC50 (lethal concentration for 50% of the population) and expanding the testing to other insect pests, including chewing insects and those with different modes of insecticide resistance.
-
Fungicidal Activity: If spore germination is inhibited, the next steps would involve determining the EC50 (effective concentration for 50% inhibition) and testing against a broader panel of plant pathogenic fungi.
-
Herbicidal Activity: If significant growth inhibition is observed in Arabidopsis, further dose-response studies and testing on representative crop and weed species would be warranted.
The absence of activity in these primary screens does not entirely preclude the compound's potential, as it may have a very specific target or require metabolic activation. However, positive results would provide a strong rationale for further investigation and lead optimization.
References
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Ihara, M., et al. (2014). The molecular action of the novel insecticide, Pyridalyl. PubMed. Retrieved from [Link]
-
Brittanica. (n.d.). Neonicotinoid. Retrieved from [Link]
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Pesticide Action Network UK. (2022). About Neonicotinoids. Retrieved from [Link]
-
Wikipedia. (n.d.). Neonicotinoid. Retrieved from [Link]
-
Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. Retrieved from [Link]
-
Sakamoto, N., Ueda, N., & Umeda, K. (n.d.). Research and Development of a Novel Insecticide 'pyridalyl'. Sumitomo Chemical Co., Ltd. Retrieved from [Link]
-
Chemical Warehouse. (n.d.). Pyridalyl - Active Ingredient. Retrieved from [Link]
-
AgroPages. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides. Retrieved from [Link]
-
Gruau, C., et al. (2016). An Assay to Study Botrytis cinerea-infected Grapevine Leaves Primed with Pseudomonas fluorescens. Bio-protocol, 6(19). Retrieved from [Link]
-
Leroch, M., et al. (2023). Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves. BMC Research Notes, 16(1), 63. Retrieved from [Link]
-
ResearchGate. (2025). New and simple bioassay method for monitoring pesticide toxicity in aphid species. Retrieved from [Link]
-
Douglas, C. M., & Parker, J. E. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 67(7), 2958–2964. Retrieved from [Link]
-
ResearchGate. (2025). The molecular action of the novel insecticide, Pyridalyl. Retrieved from [Link]
-
International Journal of Advanced Biochemistry Research. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved from [Link]
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Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Substituted Pyridines for Biological Screening
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern drug discovery.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in a vast array of pharmaceuticals.[2][4] From the antihypertensive calcium channel blockers derived from the Hantzsch synthesis to cutting-edge oncology and anti-infective agents, the functionalized pyridine motif is integral to numerous clinically successful drugs.[4][5][6][7]
The strategic introduction of diverse substituents onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic methodologies to access libraries of substituted pyridines is of paramount importance for biological screening and lead optimization programs.[8]
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted pyridines, targeting researchers and scientists in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring both technical accuracy and practical applicability. We will explore both classical and modern synthetic strategies, purification techniques, and analytical characterization.
I. Classical Approaches to Pyridine Ring Construction
For decades, multicomponent reactions have been the workhorses for constructing the pyridine core. These methods offer the advantage of building complexity in a single step from simple, readily available starting materials.
A. The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this reaction remains one of the most straightforward methods for preparing 1,4-dihydropyridines, which are then oxidized to the corresponding pyridines.[5][9] The classical Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9][10]
Causality Behind Experimental Choices: The reaction proceeds through a series of well-established intermediates. A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound.[6] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine.[6] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core.[6] The final step is an oxidation to achieve the aromatic pyridine ring, driven by the thermodynamic stability of the aromatic system.[9]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and Subsequent Aromatization
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation of 1,4-Dihydropyridine: After completion, cool the reaction mixture to room temperature. The 1,4-DHP product often precipitates. If not, slowly add cold water to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Aromatization: To a solution of the dried 1,4-DHP in acetic acid, add a suitable oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or simply expose the solution to air with a catalyst.[10] Heat the mixture gently if required.
-
Workup and Purification: After the oxidation is complete (monitored by TLC), pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Hantzsch Synthesis Parameters
| Reactant | Role | Stoichiometry | Notes |
| Aldehyde | Source of the C4 substituent | 1 eq. | Aromatic, aliphatic, or heterocyclic aldehydes can be used.[6] |
| β-Ketoester | Forms the pyridine ring backbone | 2 eq. | Ethyl acetoacetate is common, but other β-dicarbonyl compounds are also suitable.[5] |
| Ammonia Source | Provides the nitrogen atom | ≥ 1 eq. | Ammonium acetate or ammonia in ethanol are frequently used.[9] |
| Oxidizing Agent | Aromatizes the dihydropyridine | Varies | Nitric acid, CAN, or air oxidation are common methods.[6][10] |
Visualization: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow of the Hantzsch Pyridine Synthesis.
B. The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for producing 2,3,6-trisubstituted pyridines.[11][12] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[11][12][13]
Causality Behind Experimental Choices: This method's key advantage is its direct formation of the aromatic pyridine without a separate oxidation step, as required in the Hantzsch synthesis.[13] The initial condensation is a conjugate addition. The subsequent cyclization is often the rate-limiting step and can require high temperatures. However, the use of acid catalysts (Brønsted or Lewis acids) can significantly lower the required temperature for the cyclodehydration step.[11][13][14]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
Materials:
-
β-Enamino ester (e.g., ethyl β-aminocrotonate)
-
Ethynylketone (e.g., 4-phenylbut-3-yn-2-one)
-
Acetic acid or Amberlyst 15 ion-exchange resin
-
Toluene
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the enamine (1 equivalent) and the ethynylketone (1.1 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.2 equivalents) or a catalytic quantity of Amberlyst 15 resin.[14]
-
Reaction Execution: Heat the mixture at a temperature ranging from 50°C to the reflux temperature of the solvent.[14] Monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Purification: If using a soluble acid catalyst, cool the reaction, wash with aqueous sodium bicarbonate solution, dry the organic layer, and concentrate. If using a solid resin catalyst, simply filter it off. Purify the crude product by column chromatography on silica gel.
II. Modern Synthetic Strategies for Pyridine Functionalization
While classical methods build the pyridine ring from acyclic precursors, modern synthetic chemistry often focuses on the functionalization of pre-existing pyridine rings through cross-coupling reactions. These methods offer unparalleled control over the final substitution pattern.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and a halide or triflate.[15] This reaction is widely used to synthesize aryl- and heteroarylpyridines.[15][16]
Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pyridine halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis, especially with electron-deficient or sterically hindered coupling partners.[17]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the halopyridine (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane:water 4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100°C with stirring. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation: Suzuki-Miyaura Reaction Components
| Component | Example | Role |
| Electrophile | 2-Bromopyridine, 3-chloropyridine | Pyridine core to be functionalized |
| Nucleophile | Phenylboronic acid, heteroarylboronic ester | Source of the new C-C bond substituent |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Ligand (if needed) | SPhos, XPhos | Stabilizes and activates the Pd catalyst |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aminopyridines from halopyridines and amines.[18][19]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (like sodium tert-butoxide) is typically required to deprotonate the amine and facilitate the reductive elimination step.[20] The choice of phosphine ligand is critical and is often tailored to the specific substrates.
Visualization: Generalized Cross-Coupling Workflow
Caption: General workflow for modern cross-coupling reactions.
III. Purification Strategies for Pyridine Derivatives
The basic nature of the pyridine nitrogen can present challenges during purification. A systematic approach is necessary for obtaining high-purity compounds for biological screening.
A. Chromatographic Purification
Flash column chromatography on silica gel is the most common method. However, the basicity of pyridines can lead to peak tailing due to interactions with acidic silanol groups on the silica surface.[21]
Troubleshooting & Optimization:
-
Peak Tailing: To mitigate tailing, a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), can be added to the eluent.[21] This effectively "caps" the acidic silanol sites.
-
pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH can control the ionization state of the pyridine, significantly impacting retention and peak shape.[21]
-
Alternative Stationary Phases: If silica gel proves problematic, alternative stationary phases like alumina (basic or neutral) or polymer-based columns can be effective.
B. Distillation
For volatile and thermally stable pyridine derivatives, distillation can be an effective purification method, particularly for removing non-volatile impurities.[22] Treatment with an alkali metal compound followed by distillation can be used to purify pyridine from certain impurities.[23]
IV. Compound Characterization: A Focus on NMR Spectroscopy
Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyridine ring protons are highly diagnostic. Protons at the 2- and 6-positions (α to the nitrogen) are deshielded and appear at a lower field (typically δ 8.5-9.0 ppm) compared to those at the 3-, 4-, and 5-positions.[24][25]
-
¹³C NMR: The carbon atoms attached to the nitrogen (C2 and C6) are also significantly deshielded.[26]
-
¹⁵N NMR: This technique can provide direct information about the electronic environment of the pyridine nitrogen, which is sensitive to substitution patterns and tautomeric equilibria.[26][27]
-
2D NMR (COSY, HMQC, HMBC): These experiments are invaluable for assigning the signals of highly substituted pyridines and confirming connectivity within the molecule.
V. Conclusion
The synthesis of substituted pyridines is a dynamic and evolving field, crucial for advancing drug discovery. This guide has provided a detailed overview of both foundational and contemporary synthetic methods, grounded in the rationale behind experimental design. By understanding the principles of the Hantzsch, Bohlmann-Rahtz, Suzuki-Miyaura, and Buchwald-Hartwig reactions, and by employing robust purification and characterization techniques, researchers can efficiently generate diverse libraries of pyridine-based compounds for biological screening, accelerating the journey toward novel therapeutics.
References
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Hantzsch pyridine synthesis. ScienceDirect. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. [Link]
-
Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ScienceDirect. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
- Purification method of pyridine and pyridine derivatives.
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PubMed. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
- Purification of pyridine bases by distillation.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate. [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
Analysis of the NMR Spectrum of Pyridine. American Institute of Physics. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. National Center for Biotechnology Information. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Optimizing Suzuki coupling yield with N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide . Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no product formation is a common challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields.[1][2]
-
Recommendation: Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1][2] Consider increasing the catalyst loading if you suspect activity issues. For sterically hindered or electron-rich substrates, specialized ligands may be necessary to promote efficient catalysis.[3][4][5]
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[2]
-
Reagent Quality: The purity and stability of your reagents are critical.
-
Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeborylation.[1][6][7] It is advisable to use fresh or properly stored boronic acid.[1][2]
-
Base Quality: The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1][2]
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Recommendation: Insufficient heating may lead to a sluggish reaction, while excessive heat can cause decomposition of reagents or catalysts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Q2: I'm observing significant amounts of dehalogenated starting material (N-(pyridin-3-yl)-2,2-dimethyl-propionamide). What causes this and how can I prevent it?
A2: The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of coupled. This is a common side reaction in Suzuki couplings.[1]
-
Potential Causes:
-
Source of Hydride: After the oxidative addition of your aryl iodide to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture. This can come from solvents (like alcohols) or impurities in the reagents.
-
Protodeborylation of Boronic Acid: The boronic acid can be a source of the unwanted hydrogen atom. This is particularly prevalent with unstable boronic acids or under harsh basic conditions.[8]
-
-
Troubleshooting Strategies:
-
Use Anhydrous Solvents: Ensure that your solvents are thoroughly dried before use.
-
Optimize the Base: A weaker base or anhydrous conditions might suppress this side reaction.
-
Use a More Stable Boron Reagent: Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are generally more stable than boronic acids.[9]
-
Q3: My reaction is sluggish, and the starting material is consumed very slowly. How can I increase the reaction rate?
A3: A slow reaction rate can be attributed to several factors related to the reactivity of your specific substrate and the chosen reaction conditions.
-
Catalyst and Ligand Selection: The pyridyl nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.[13][14][15][16]
-
Recommendation: While aprotic solvents like dioxane and THF are common, sometimes a mixture with a polar solvent like water or ethanol can enhance the rate.[17] However, the optimal solvent system often needs to be determined empirically.
-
-
Temperature: Increasing the reaction temperature can often overcome a high activation energy barrier.[18]
-
Recommendation: If the reaction is slow at a lower temperature, cautiously increasing the heat while monitoring for decomposition can be effective. Microwave irradiation can also significantly shorten reaction times.[19]
-
Detailed Troubleshooting Guides
Issue 1: Catalyst Deactivation
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Reaction starts but then stalls. | Oxidation of Pd(0) catalyst. | Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Ar or N₂). Maintain a positive pressure of inert gas throughout the reaction.[1] | The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive for the catalytic cycle.[2] |
| Inconsistent results between batches. | Catalyst quality varies. | Use a fresh batch of palladium catalyst or a pre-catalyst that is more stable to air and moisture. | Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage. Using a reliable and fresh source ensures consistent activity. |
| Low yield with electron-rich or sterically hindered partners. | Inefficient oxidative addition or reductive elimination. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[20][21] | These ligands promote the key steps of oxidative addition and reductive elimination, especially for challenging substrates.[22][23] |
Issue 2: Problems with the Boronic Acid/Ester
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Significant protodeborylation byproduct. | Degradation of the boronic acid. | Use a freshly opened bottle of boronic acid or purify it before use. Alternatively, switch to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[9][24] | Boronic acids are susceptible to decomposition, especially in the presence of water and base at elevated temperatures.[9] Esters and trifluoroborates offer greater stability. |
| Low conversion, boronic acid starting material remains. | Inefficient transmetalation. | The choice of base is critical. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[9] | The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[25] |
| Formation of homocoupled byproduct from the boronic acid. | Oxidative conditions or inefficient transmetalation. | Rigorous degassing is crucial. Adding the aryl iodide in a slight excess can sometimes minimize this side reaction.[19] | Homocoupling is often promoted by the presence of oxygen. Ensuring the aryl halide is readily available for oxidative addition can outcompete the homocoupling pathway. |
Experimental Protocols & Visualizations
General Protocol for Suzuki Coupling
A representative experimental procedure for the Suzuki coupling of this compound is as follows:
-
To a dry reaction flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., dioxane/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[26][27][28]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29). Retrieved from [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (2025, December 26). Retrieved from [Link]
-
C(aryl)‐C(aryl) bond formation in Suzuki–Miyaura cross‐coupling via C−S cleavage. - ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Retrieved from [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Retrieved from [Link]
-
Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies | Journal of the American Chemical Society. Retrieved from [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. - ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (2022, October 21). Retrieved from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). Retrieved from [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Retrieved from [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. (2025, December 17). Retrieved from [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Retrieved from [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010, September 21). Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved from [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. (2016, October 19). Retrieved from [Link]
Sources
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- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 12. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
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- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. mt.com [mt.com]
Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Iodopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of iodopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, we will delve into the common side reactions encountered with iodopyridine substrates and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] However, the unique electronic properties of pyridine rings, particularly when substituted with a highly reactive iodine atom, can lead to specific challenges and undesired side reactions. This guide is structured to address these issues in a direct question-and-answer format, explaining the "why" behind the "how" to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of the iodopyridine starting material. What are the likely causes?
A1: Low or no conversion in the Buchwald-Hartwig amination of iodopyridines can stem from several critical factors:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure that your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and thoroughly degassed.[2] The use of palladium precatalysts, which are more stable and generate the active Pd(0) species in situ, is highly recommended.[3]
-
Improper Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like iodopyridines, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[4][5]
-
Incorrect Base Selection: The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle.[6][7] For iodopyridines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly effective. Weaker bases may not be sufficient to deprotonate the amine-palladium complex, stalling the reaction.[8]
-
Poor Reagent Quality: Impurities in the amine or solvent can poison the catalyst.[2] Always use purified reagents and anhydrous, degassed solvents.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can arise from a couple of pathways, including β-hydride elimination from a palladium-amido intermediate.[1] Here’s how to address it:
-
Optimize Ligand and Temperature: The choice of ligand can significantly influence the competition between reductive elimination (desired product) and β-hydride elimination (hydrodehalogenation).[4] Screening different bulky phosphine ligands can help identify one that sterically disfavors the conformation required for β-hydride elimination. Lowering the reaction temperature can also sometimes suppress this side reaction, although it may also slow down the desired amination.[9]
-
Choice of Amine: This side reaction is more prevalent with primary aliphatic amines that possess β-hydrogens.[4] If the substrate allows, using a secondary amine or an amine without β-hydrogens can circumvent this issue.
-
Base Selection: While a strong base is necessary, an excessively strong base or high concentrations can sometimes promote undesired pathways. A careful titration of the base or screening of alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial.[10]
Q3: My iodopyridine is undergoing homocoupling to form a bipyridine species. What causes this and how can I prevent it?
A3: Homocoupling of the iodopyridine is another potential side reaction. This typically occurs when the rate of oxidative addition of the iodopyridine to the Pd(0) catalyst is faster than the subsequent steps in the catalytic cycle, leading to the formation of a diorganopalladium(II) intermediate which can then undergo reductive elimination to form the homocoupled product.
-
Adjust Catalyst and Ligand Loading: A lower catalyst loading can sometimes disfavor the formation of the intermediates that lead to homocoupling. Additionally, ensuring a sufficient excess of the phosphine ligand relative to the palladium precursor can help maintain the desired catalytic species and prevent side reactions.[11]
-
Control Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling. Running the reaction at the lowest effective temperature can help to minimize this side product.
Q4: I am working with a di-halogenated pyridine (e.g., 2-bromo-4-iodopyridine). How do I ensure selective amination at the iodo position?
A4: The regioselectivity in the amination of di-halogenated pyridines is primarily governed by the relative bond strengths of the carbon-halogen bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition to the Pd(0) catalyst than C-Br or C-Cl bonds.[10] To achieve high selectivity:
-
Careful Control of Conditions: Use milder reaction conditions (e.g., lower temperatures) to exploit the inherent reactivity difference.[12]
-
Stoichiometry: Use a controlled amount of the amine (typically 1.0-1.2 equivalents) to favor mono-amination at the more reactive site.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems encountered during the Buchwald-Hartwig amination of iodopyridines.
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Inappropriate ligand.3. Incorrect base.4. Reagent impurities.5. Iodide inhibition. | 1. Ensure strictly inert atmosphere; use fresh, high-purity, and degassed solvents and reagents.[2] Consider using a palladium precatalyst.[3]2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[10]3. Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[8][12]4. Purify the amine and use anhydrous solvents.[2]5. For aryl iodides, using less polar solvents like toluene can be beneficial as the iodide salt formed is less soluble and less likely to inhibit the catalyst.[11][13] |
| Formation of Hydrodehalogenated Product | 1. β-Hydride elimination from the palladium-amido complex.[1]2. Unfavorable reaction kinetics. | 1. Screen different bulky phosphine ligands to sterically hinder β-hydride elimination.[4]2. Lower the reaction temperature.[9]3. If possible, use an amine that lacks β-hydrogens. |
| Formation of Homocoupled Bipyridine | 1. Oxidative addition is too fast relative to subsequent steps.2. Catalyst degradation. | 1. Decrease the catalyst loading.2. Increase the ligand-to-palladium ratio.[11]3. Run the reaction at a lower temperature. |
| Dark Precipitate Formation (Catalyst Degradation) | 1. Catalyst decomposition to palladium black.[14]2. Reaction with solvent or impurities. | 1. Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.[2]2. Use a more robust ligand or a precatalyst to improve catalyst stability.[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Iodopyridine
This protocol provides a starting point and should be optimized for each specific substrate combination.
Materials:
-
Iodopyridine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[10]
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%)[10]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[10]
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the iodopyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar.[10]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.[10]
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[12]
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Visualizing Key Concepts
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting common issues.
References
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-iodopyridine.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines.
- ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chemistry Stack Exchange. (2021). Degradation of Pd catalyst in Buchwald-Hartwig amination.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing homocoupling in reactions with N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the dedicated technical support guide for researchers utilizing N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide in cross-coupling reactions. This resource is designed to provide actionable, field-tested solutions to common challenges, with a primary focus on the prevention of homocoupling byproducts. Our goal is to enhance the efficiency, yield, and purity of your synthetic endeavors.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in cross-coupling reactions is often hampered by the formation of a symmetrical biaryl byproduct, 5,5'-bis(2,2-dimethyl-propionamido)-3,3'-bipyridine, through an undesired side reaction known as homocoupling (or Glaser-type coupling). This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.
This guide provides a systematic approach to diagnosing and mitigating homocoupling, grounded in mechanistic principles and supported by established protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving homocoupling of this compound?
A1: Homocoupling of aryl halides, including iodo-pyridines, in the context of palladium-catalyzed cross-coupling reactions, is often initiated by one of two main pathways. The first involves the oxidative addition of two molecules of the aryl halide to a low-valent palladium center (e.g., Pd(0)), followed by reductive elimination to form the biaryl. The second, and often more prevalent pathway in reactions like Sonogashira or Suzuki, involves a transmetalation step with an organometallic intermediate derived from the starting material itself. For instance, in a Suzuki reaction, if a small amount of the boronic ester homocouples, it can create a dimeric species that propagates the unwanted reaction. The electron-deficient nature of the pyridine ring can also influence the stability of key intermediates, sometimes favoring the homocoupling pathway.
Q2: How does the choice of palladium catalyst influence the rate of homocoupling versus the desired cross-coupling?
A2: The choice of palladium precursor and, more critically, the ancillary ligand, is paramount in controlling the relative rates of productive cross-coupling versus homocoupling. Ligands play a crucial role in modulating the steric and electronic properties of the palladium center.
-
Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type biaryl phosphine ligands) are generally preferred. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle. More importantly, they stabilize the resulting Pd(II) intermediate, which can favor the subsequent transmetalation with the desired coupling partner over a second oxidative addition or other homocoupling pathways.
-
Ligandless or simple phosphine ligands (e.g., PPh₃) can be less effective. They may not sufficiently stabilize the catalytic species, leading to the formation of palladium black or other less active species that can promote homocoupling.
Q3: Can the base and solvent system be optimized to suppress homocoupling?
A3: Absolutely. The base and solvent are not merely reaction media; they are critical components that influence the entire catalytic cycle.
-
Base: A carefully chosen base is essential. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium or potassium hydroxide. Strong bases can promote the degradation of boronic acids and esters, which can lead to side reactions, including homocoupling. The choice of base also affects the solubility of the various species in the reaction mixture, which in turn can impact reaction rates.
-
Solvent: The solvent system must be chosen to ensure that all components, including the catalyst, substrates, and base, remain sufficiently soluble. A common and effective solvent system for Suzuki reactions is a mixture of an organic solvent like 1,4-dioxane or toluene with water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step. For Sonogashira couplings, anhydrous, degassed solvents like THF or DMF are typically used in conjunction with a copper co-catalyst and an amine base.
Part 2: Troubleshooting Guide - Minimizing Homocoupling
This section addresses specific experimental issues with actionable solutions.
Issue 1: Significant Homocoupling Product Observed in a Suzuki-Miyaura Reaction
You are attempting to couple this compound with a boronic acid or ester and observe >15% of the homocoupled dimer by LC-MS or ¹H NMR analysis of the crude reaction mixture.
Caption: Decision workflow for troubleshooting homocoupling in Suzuki reactions.
1. Optimize Degassing and Inert Atmosphere: Oxygen can facilitate the oxidative homocoupling of organometallic intermediates. It is crucial to maintain a strictly anaerobic environment.
-
Protocol: Place your reaction flask containing all solid reagents under high vacuum for 5-10 minutes. Backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a minimum of three times. Use a solvent that has been previously degassed by sparging with an inert gas for at least 30 minutes.
2. Catalyst and Ligand Selection: The choice of ligand is often the most critical parameter. For an electron-deficient pyridine system, a highly active catalyst that promotes rapid cross-coupling is necessary to outcompete the homocoupling pathway.
-
Recommended Catalyst Systems:
| Catalyst System | Loading (mol%) | Rationale |
| Pd₂(dba)₃ / SPhos | 1-2% Pd / 2-4% Ligand | Bulky, electron-rich ligand promotes fast oxidative addition and reductive elimination. |
| XPhos Pd G3 | 1-3% | A highly active pre-catalyst that ensures efficient formation of the active Pd(0) species. |
| Pd(OAc)₂ / RuPhos | 1-2% Pd / 2-4% Ligand | Excellent for sterically hindered or electron-deficient substrates. |
3. Base and Solvent Modification: A strong base can lead to protodeboronation of the coupling partner, which can initiate homocoupling.
-
Protocol: Switch from strong bases like NaOH or KOH to milder inorganic bases. A typical starting point is K₂CO₃ (2.0-3.0 equivalents). If issues persist, K₃PO₄ or Cs₂CO₃ can be more effective, albeit more expensive. Ensure the solvent system (e.g., Dioxane/H₂O 4:1) provides good solubility for all components.
Issue 2: Homocoupling in Sonogashira or Heck Reactions
You are attempting a Sonogashira (alkyne coupling) or Heck (alkene coupling) reaction and observe the formation of the 5,5'-bis(2,2-dimethyl-propionamido)-3,3'-bipyridine dimer.
Caption: Troubleshooting workflow for Sonogashira and Heck reaction side products.
1. For Sonogashira Couplings - The Copper Problem: The most common cause of homocoupling of terminal alkynes in Sonogashira reactions (Glaser coupling) is the copper(I) co-catalyst, especially in the presence of oxygen. While the primary issue here is aryl-aryl homocoupling, the conditions that favor alkyne dimerization can also promote other undesired pathways.
-
Protocol - Copper-Free Sonogashira: Eliminate the CuI co-catalyst. Use a robust palladium catalyst system, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, with a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. This often requires slightly higher temperatures or longer reaction times but cleanly avoids copper-mediated side reactions.
2. Temperature Control: High reaction temperatures can increase the rate of catalyst decomposition and other side reactions, including homocoupling.
-
Protocol: Determine the minimum temperature required for the cross-coupling to proceed at a reasonable rate. Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Only increase the temperature if the reaction is stalled.
3. Reagent Purity and Stoichiometry: Ensure the purity of all reagents. Impurities in the solvent, base, or coupling partner can inhibit the catalyst and promote side reactions. For Heck reactions, using a slight excess of the alkene (1.2-1.5 equivalents) can help drive the reaction to completion and outcompete the homocoupling of the aryl iodide.
Part 3: Validated Experimental Protocol
Optimized Suzuki-Miyaura Protocol to Minimize Homocoupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Carbonate (K₂CO₃), ground to a fine powder and dried (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane, followed by degassed water, to achieve a 4:1 dioxane/water ratio (concentration of the limiting reagent typically 0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This optimized protocol leverages a highly active pre-catalyst and a mild base under rigorously anaerobic conditions to maximize the rate of the desired cross-coupling reaction, thereby minimizing the kinetic window for homocoupling to occur.
References
-
Mechanism of the Suzuki-Miyaura Reaction: Norio Miyaura. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Buchwald-Hartwig Amination and Biaryl Phosphine Ligands: John F. Hartwig. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Sonogashira Coupling: Rafael Chinchilla & Carmen Nájera. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Palladium Precatalysts: Nicholas C. Bruno, Mitchell T. Tudge, & Stephen L. Buchwald. (2013). A General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Chemical Science, 4(3), 916-920. [Link]
Technical Support Center: Monitoring the Synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for the synthesis and analysis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Acylation of 5-Iodo-3-aminopyridine
The synthesis of this compound involves the formation of an amide bond between 5-iodo-pyridin-3-amine and a pivaloyl source, typically pivaloyl chloride.[1] This reaction is a fundamental transformation in medicinal chemistry. Accurate monitoring is crucial to determine reaction completion, identify potential side products, and optimize yield. This guide provides a structured approach to troubleshooting common issues encountered during analysis with TLC and LC-MS.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.
TLC Analysis Issues
Question 1: My TLC plate shows significant streaking for the reaction mixture spot. What is the cause and how can I fix it?
Answer: Streaking on a TLC plate can obscure the separation of individual components, making it difficult to assess the reaction's progress. Several factors can cause this issue:
-
Sample Overloading: The most common cause is applying a too-concentrated sample to the plate.[2] This saturates the stationary phase, leading to a continuous streak rather than a distinct spot.
-
Solution: Dilute your reaction mixture aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.
-
-
Highly Polar Compounds: The starting material, 5-iodo-pyridin-3-amine, is a basic compound that can interact strongly with the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a basic modifier to your developing solvent system. For example, a few drops of triethylamine or ammonia in your ethyl acetate/hexane mobile phase can neutralize the acidic sites on the silica, leading to sharper spots.[2]
-
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively resolve the components, leading to elongated spots or streaks.[3]
-
Solution: Systematically vary the polarity of your mobile phase. Start with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Question 2: The Rf values of my starting material and product are very close, making it hard to determine if the reaction is complete. What should I do?
Answer: Poor separation between the starting amine and the product amide can be challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, changing one of the solvents in your binary mixture (e.g., using diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a Co-spot: A "co-spot" is a crucial tool for confirming reaction progress when Rf values are similar.[4] In a single lane on the TLC plate, spot the starting material, and then spot the reaction mixture directly on top of it.[4] If the reaction is complete, you should see only the product spot. If the starting material is still present, you will see an elongated spot or two very close, overlapping spots.
-
Try a Different Visualization Technique: While both the starting material and product are UV-active, using a stain can sometimes help differentiate them. Stains like p-anisaldehyde can react differently with the amine and amide functional groups, potentially resulting in different colored spots.
Question 3: I see multiple unexpected spots on my TLC plate. What could they be?
Answer: The appearance of unexpected spots can indicate side reactions or impurities.
-
Potential Side Products: In this amidation reaction, a potential side product is the di-acylated species, where the pyridine nitrogen is also acylated. This is more likely if excess pivaloyl chloride is used.
-
Impurities in Starting Materials: Check the purity of your 5-iodo-pyridin-3-amine and pivaloyl chloride. Impurities will appear as extra spots on the TLC.
-
Decomposition on the Plate: Some compounds can decompose on the acidic silica gel of the TLC plate.[5]
-
Solution: To test for on-plate decomposition, you can run a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system.[5] If there is no decomposition, all spots will lie on the diagonal. Spots appearing off the diagonal indicate decomposition.[5]
-
LC-MS Analysis Issues
Question 1: I don't see a peak for my product in the LC-MS. What could be wrong?
Answer: The absence of a product peak can be due to several factors, ranging from the reaction itself to the analytical method.
-
Reaction Failure: The most straightforward explanation is that the reaction has not worked. Re-evaluate your reaction conditions (temperature, reagents, solvent).
-
Incorrect Ionization Mode: The product, this compound, has a basic pyridine nitrogen that should readily protonate. Therefore, positive ion mode (ESI+) is the most appropriate choice.[6][7] If you are using negative ion mode, you are unlikely to see a signal.
-
Sub-optimal LC Method: The product may be eluting at a time when you are not acquiring data, or it could be co-eluting with a large, ion-suppressing peak.
-
Solution: Run a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) to ensure you are eluting the compound.[8] Check for any large, interfering peaks in your blank injections.
-
-
Instrumental Issues: There could be a blockage or a leak in the LC system, or the mass spectrometer may need tuning.[9][10] Check the system pressure and run a standard to confirm the instrument is working correctly.[9]
Question 2: My LC-MS chromatogram shows multiple peaks. How do I know which one is my product?
Answer: A complex chromatogram is common in reaction monitoring. Here's how to identify your product:
-
Check the Mass Spectrum: The key to identification is the mass-to-charge ratio (m/z). Your product has a molecular weight of 304.13 g/mol .[11] In positive ion mode, you should look for the protonated molecule, [M+H]+, at an m/z of approximately 305.1.
-
Identify Byproducts and Starting Materials: Look for the [M+H]+ of your starting material, 5-iodo-pyridin-3-amine (MW = 219.98 g/mol ), at m/z 221.0. Also, consider the possibility of adducts, such as sodium adducts ([M+Na]+), which would appear at m/z 327.1 for your product.
-
Blank Injections: To rule out contamination from the solvent or the system, always run a blank injection (injecting only the mobile phase).[12] Any peaks that appear in the blank are not from your reaction mixture.[12]
Question 3: The mass spectrum for my product peak is very complex, with many fragment ions. Is this normal?
Answer: Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule with minimal fragmentation.[7] However, some in-source fragmentation can occur.
-
In-Source Fragmentation: This can happen if the voltages in the ion source are set too high. This can be useful for structural confirmation but can also complicate the spectrum. Common fragmentation pathways for amides include cleavage of the amide bond.
-
Isotope Pattern: Remember that iodine has a very characteristic isotopic signature. While 127I is the only stable isotope, its presence will be clear in the mass spectrum.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this reaction?
A good starting point for developing a TLC solvent system for this reaction is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13] A 30:70 mixture of ethyl acetate to hexanes is a reasonable starting point. You can then adjust the ratio to achieve an Rf for your product of around 0.3-0.4 for optimal separation.
Q2: How should I prepare my sample for LC-MS analysis?
Take a small aliquot (a few microliters) from the reaction mixture and dilute it significantly in a solvent that is compatible with your mobile phase, such as acetonitrile or methanol. A dilution factor of 1000-fold or more is often necessary to avoid overloading the column and saturating the detector.
Q3: Which ionization mode, positive or negative, is better for my product in LC-MS?
Positive ion mode (ESI+) is the preferred choice. The pyridine nitrogen in your product is basic and will readily accept a proton to form a positive ion ([M+H]+).[6][7] Molecules with acidic functional groups, such as carboxylic acids, are better analyzed in negative ion mode.[6]
Q4: My reaction seems to have stalled. What are some common reasons for this?
If the reaction is not proceeding to completion, consider the following:
-
Insufficient Base: The reaction of pivaloyl chloride with the amine generates HCl, which will protonate the starting amine, rendering it unreactive. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl. Ensure you have added a sufficient amount (at least one equivalent).
-
Reagent Quality: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid. Use a fresh bottle or a recently opened one.
-
Temperature: Amide bond formations are often run at room temperature, but gentle heating may be required to drive the reaction to completion.
Protocols
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Add your chosen mobile phase (e.g., 30% ethyl acetate in hexanes) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 5 minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).
-
Using a capillary tube, spot a dilute solution of your starting material in the SM lane.
-
In the Co lane, spot the starting material, and then spot the reaction mixture on top of it.
-
In the Rxn lane, spot a dilute aliquot of your reaction mixture.
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below your spotting line.[3] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[14] Circle the spots you see with a pencil.
LC-MS Analysis Protocol
-
Sample Preparation: Take 1 µL of your reaction mixture and dilute it with 1 mL of acetonitrile in a clean vial.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to your starting material and product based on their expected m/z values.
Data Interpretation Tables
Table 1: Expected TLC and LC-MS Data
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Expected Rf* |
| 5-Iodo-pyridin-3-amine (Starting Material) | 219.98 | 221.0 | ~0.2 |
| This compound (Product) | 304.13[11] | 305.1 | ~0.5 |
*Approximate Rf values in 30% ethyl acetate/hexanes. These will vary depending on the exact conditions.
Workflow Diagram
Caption: Troubleshooting workflow for TLC and LC-MS analysis.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved from [Link]
-
Metabolomics.com. (n.d.). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Retrieved from [Link]
-
LCGC International. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Weiss, A., & Dagan, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 673. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5283–5289. [Link]
-
University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
- Ionescu, D., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 67(8), 1517-1521.
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
van der Maas, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4427–4436. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Lu, W., et al. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 147-156). Humana Press, New York, NY.
-
Reddit. (2024, November 13). TLC for amide synthesis. Retrieved from [Link]
-
Conti, P., et al. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 22(11), 1957. [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Retrieved from [Link]
-
MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
BOJNSCI. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Aminoborohydrides. Part 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
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Technical Support Center: Palladium Catalyst Removal from N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Reactions
This guide is designed for researchers, chemists, and process development professionals facing the critical task of removing residual palladium from reaction mixtures containing N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. Given the importance of this structural motif in pharmaceutical development, achieving ultra-low palladium levels is not just a matter of purity, but of regulatory compliance and final product safety.[1][2]
The pyridine nitrogen in the target molecule poses a specific challenge, as it can act as a ligand, coordinating with palladium species and rendering them soluble, which complicates removal by simple filtration.[3] This guide provides a structured, in-depth approach to troubleshooting these specific issues, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems encountered during the purification process in a question-and-answer format.
Issue 1: My final product shows high palladium levels (>100 ppm) by ICP-MS, even after filtration.
Question: I've performed a standard workup and filtered the reaction mixture through Celite, but my ICP-MS results are still unacceptably high. Why is simple filtration not working?
Answer: This is a frequent issue, especially with N-heterocyclic compounds like yours. The primary reason is the formation of soluble or colloidal palladium species that pass through standard filtration media.[4]
-
Causality: The pyridine nitrogen on your compound, this compound, can chelate with palladium, forming soluble complexes.[3] Additionally, palladium(0) can form fine, colloidal suspensions (palladium black) that are too small to be captured by filter aids like Celite alone.[4] Standard filtration is only effective for removing larger, truly heterogeneous palladium particles.[5]
-
Solutions & Protocol: A multi-step approach is required.
-
Adsorption Step: Before filtration, treat the solution with an adsorbent to capture soluble and colloidal palladium. Activated carbon is a cost-effective first choice.[6][7]
-
Scavenging Step: Follow up with a high-affinity solid-supported scavenger to capture the remaining traces. Thiol- or thiourea-functionalized silica are particularly effective for palladium.[8]
-
Enhanced Filtration: Use a finer porosity filter, such as a 0.45 µm PTFE membrane, after the scavenging step to remove all solids.[5]
-
Workflow Diagram: Decision Process for High Pd Contamination
Caption: Palladium binding to a thiol-functionalized silica scavenger.
Q3: Can I just use column chromatography to remove the palladium? A3: While column chromatography can remove a significant amount of palladium, it is often not sufficient on its own to reach the stringent <10 ppm levels required for APIs. [4][15]Studies have shown that residual palladium can co-elute with the product. [12]Therefore, chromatography should be seen as a purification step for organic byproducts, with a dedicated scavenging step being essential for reliable metal removal. [15] Q4: What is the best analytical method to quantify residual palladium? A4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace levels of elemental impurities in pharmaceutical samples. [14][16]It offers the high sensitivity (parts-per-billion, ppb) and accuracy required to verify compliance with regulatory limits. [17][18]
Experimental Protocols
Protocol 1: Activated Carbon & Celite Filtration for Bulk Palladium Removal
This protocol is intended as a first-pass, cost-effective method to remove the majority of palladium species.
-
Dissolution: After the initial reaction workup, dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B, 0.1-0.2 wt equivalents relative to the crude product) to the solution. [6]3. Stirring: Stir the slurry at a moderately elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor for any product adsorption by TLC or LC-MS if necessary.
-
Cooling: Cool the mixture to room temperature.
-
Filtration: Prepare a pad of Celite (1-2 cm thick) in a sintered glass funnel. [4]Pre-wet the pad with the solvent used for dissolution. Filter the slurry through the Celite pad, washing thoroughly with additional solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the remaining palladium concentration before proceeding to a secondary scavenging step if needed.
Protocol 2: High-Affinity Scavenging with Thiol-Functionalized Silica
This protocol is designed as a secondary treatment to reduce palladium levels to <10 ppm.
-
Dissolution: Dissolve the palladium-containing product from the previous step in a suitable solvent.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. The loading should be 3-5 equivalents relative to the residual palladium content determined by ICP-MS. [3]3. Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-24 hours. The optimal time should be determined empirically. [3]4. Filtration: Filter the mixture to remove the solid-supported scavenger. A standard filter paper or a fine porosity filter can be used.
-
Final Analysis: Concentrate the filtrate and submit the final, purified product for ICP-MS analysis to confirm palladium levels are within the required specification.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
-
BHS-Sonthofen. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery.
-
BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
-
ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
-
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
-
ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
-
Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?
-
National Institutes of Health (NIH). (n.d.). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
-
MDPI. (n.d.). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
-
National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
-
ACS Publications. (2024, June 12). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis.
-
PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
-
ReCIPP. (2020, August 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
-
MDPI. (n.d.). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
-
Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
-
Royal Society of Chemistry. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Catalysis in an Aqueous Media.
-
Johnson Matthey Technology Review. (2016, October). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
-
Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
-
ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
-
MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
-
BenchChem. (n.d.). Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures.
-
Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
-
SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
-
ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
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N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide stability under reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (also referred to as N-(5-iodopyridin-3-yl)pivalamide), a key building block for drug discovery and development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile substrate. Our goal is to empower researchers to anticipate challenges and optimize their synthetic routes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions.
Issue: Low or No Yield in Palladium Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Low conversion of the starting material or the formation of significant byproducts are frequent challenges in cross-coupling chemistry. The unique electronic and steric features of this substrate require careful optimization. Below is a logical workflow to diagnose and solve these issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Causality and Explanations
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can occupy a vacant site required for oxidative addition or other key steps in the catalytic cycle, effectively acting as an inhibitor.
-
Hydrodeiodination (Dehalogenation): The replacement of the iodo group with a hydrogen atom is a common side reaction. This often occurs via a β-hydride elimination pathway from a palladium-hydride intermediate, which can form from various sources (e.g., solvent, amine coupling partner, or base).[1]
-
Expert Insight: Aryl iodides are particularly susceptible to this side reaction due to the relative weakness of the C-I bond. Using rigorously anhydrous solvents and non-coordinating, non-protic bases like potassium phosphate (K₃PO₄) can significantly suppress this pathway.
-
-
Pivalamide Group Instability: The pivaloyl (2,2-dimethylpropionyl) group is a robust amide protecting group, but it is not indestructible.[3][4] Under harsh basic conditions, particularly with strong bases like sodium tert-butoxide (NaOt-Bu) at elevated temperatures, nucleophilic acyl substitution can occur, leading to cleavage of the protecting group.
-
Expert Insight: This is a greater concern in reactions like the Buchwald-Hartwig amination, which often employ strong bases.[5][6] If amide cleavage is observed, switching to a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is recommended, although this may require higher temperatures or longer reaction times.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for common cross-coupling reactions with this substrate?
A: While every reaction requires specific optimization, the following conditions provide a robust starting point for screening. Given the substrate's iodo-group, catalyst loadings can often be kept low.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (3%) | (none) | Et₃N (3.0) | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₂CO₃ or Cs₂CO₃ (1.5) | Dioxane or Toluene | 80-110 |
| Heck | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | NaOAc (1.5) | DMF or Acetonitrile | 80-120 |
Q2: How stable is the pivalamide protecting group to strongly acidic or basic conditions?
A: The stability of the pivalamide group is a key consideration for multi-step synthesis.
Caption: Stability of the pivalamide group under various conditions.
-
Acidic Conditions: The pivalamide group is generally stable to mild acidic conditions (e.g., acetic acid). However, it can be cleaved under forcing acidic conditions, such as refluxing in concentrated HCl or using strong non-aqueous acids like trifluoroacetic acid (TFA) at elevated temperatures. This makes it incompatible with synthetic steps requiring harsh acid-mediated deprotections.
-
Basic Conditions: The group is highly resistant to mild inorganic bases like K₂CO₃ and NaHCO₃, even at high temperatures, which is advantageous for Suzuki couplings.[7] It shows moderate stability towards stronger bases like NaOt-Bu, but prolonged heating above 100 °C can induce cleavage.[6]
Q3: Can the iodo group be selectively reduced?
A: Yes. The carbon-iodine bond can be selectively reduced to a C-H bond via catalytic hydrogenation (e.g., H₂, Pd/C) under neutral or mildly acidic conditions. The pivalamide group is stable under these conditions. This allows for the synthesis of the corresponding des-iodo pyridine analogue if required.
Q4: Are there any specific handling or storage recommendations for this compound?
A: this compound is a stable solid. However, like most aryl iodides, it can be sensitive to light over long periods. It is recommended to store the compound in an amber vial or in the dark, under an inert atmosphere (e.g., argon or nitrogen), and at a cool temperature (-20°C is often recommended for long-term storage) to prevent slow decomposition.[8][9]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The total concentration should be approximately 0.1 M with respect to the starting aryl iodide.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Control Experiment for Substrate Stability
If you suspect substrate decomposition under your reaction conditions, this control experiment can confirm your hypothesis.
-
Setup: Prepare a reaction vial exactly as described in your primary experiment (e.g., Protocol 1), but omit the coupling partner (e.g., the boronic acid).
-
Execution: Subject this control vial to the identical reaction conditions (solvent, base, catalyst, ligand, temperature, and time).
-
Analysis: After the designated reaction time, quench the reaction and analyze the crude mixture by LC-MS.
-
Interpretation:
-
No change: If only the starting material is observed, your substrate is stable under the reaction conditions, and the issue lies with the catalytic cycle itself.
-
Byproducts detected: If you observe the hydrodeiodination product (M-126) or the pivalamide cleavage product (M-84), this confirms that the substrate is unstable under your chosen conditions. Refer to the troubleshooting guide to mitigate this degradation.
-
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. [Link]
-
Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Link]
-
ScienceDirect. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]
-
ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions. [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]
-
MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]
-
NIH National Library of Medicine. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
NIH National Library of Medicine. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
-
PubMed. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. [Link]
-
Splendid Lab Pvt. Ltd. Pharma Impurity Supplier & Custom Synthesis in India. [Link]
-
PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. [Link]
-
ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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- 2. organic-chemistry.org [organic-chemistry.org]
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- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
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Troubleshooting low conversion in Sonogashira coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
A Specialist Guide for the Sonogashira Coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the Sonogash-ERA, your dedicated resource for overcoming challenges in Sonogashira cross-coupling reactions. This guide is tailored for researchers, chemists, and drug development professionals encountering low conversion with the specific substrate, this compound.
This substrate presents a unique combination of challenges: an electron-deficient pyridine ring, which can act as a ligand and poison the palladium catalyst, and a bulky pivaloyl protecting group, which can introduce steric hindrance. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues.
Troubleshooting Guide: Low Conversion of this compound
This section is designed to walk you through the most common failure points. Start with Question 1 and proceed logically.
Q1: I'm seeing little to no product formation. Where should I start my investigation?
Low or no conversion is the most common issue and typically points to problems with one of three areas: the catalyst system, the reaction atmosphere, or reagent quality.
Initial Diagnostic Workflow:
-
Catalyst Activity: The zerovalent palladium [Pd(0)] species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source is fresh and active. Similarly, copper(I) iodide (CuI), if used, is prone to oxidation and should be from a recently opened bottle or purified.[1]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and can also cause the decomposition of the active Pd(0) catalyst into inactive palladium black.[1][2] It is critical to thoroughly degas your solvent and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Impurities in the aryl iodide, alkyne, solvent, or base can poison the catalyst.[1] Ensure all reagents are of high purity and that solvents and amine bases are anhydrous.
Q2: I've confirmed my reagents are pure and the atmosphere is inert, but the conversion is still low. Could the pyridine nitrogen be the problem?
Yes, this is a primary suspect. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to catalyst inhibition or "poisoning," effectively taking the catalyst out of the active cycle.[3]
Solutions for Pyridine-Containing Substrates:
-
Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading, for example, from 1-2 mol% to 5 mol%.
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective for challenging substrates.[4][5] They form more stable and highly active palladium complexes that are less susceptible to inhibition.[5]
-
Consider a Copper-Free Protocol: The pyridine nitrogen can also interact with the copper co-catalyst. Switching to a copper-free Sonogashira protocol can sometimes mitigate these issues.[6]
Recommended Ligands for Pyridine Substrates:
| Ligand | Type | Key Advantages |
| XPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich; excellent for electron-deficient and sterically hindered aryl halides.[7] |
| SPhos | Buchwald-type biaryl phosphine | Similar to XPhos, often used for challenging couplings. |
| IPr | N-Heterocyclic Carbene (NHC) | Forms very stable Pd complexes, highly active for a range of cross-couplings.[5] |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and sterically demanding, promotes fast oxidative addition.[5] |
Q3: My reaction has turned black and a precipitate has formed. What does this mean?
This typically indicates the formation of "palladium black," which is agglomerated, inactive metallic palladium that has precipitated from the solution.[1][8]
Common Causes and Solutions:
-
Oxygen Contamination: As mentioned, oxygen can accelerate catalyst decomposition. Re-evaluate your degassing procedure (see protocols below).
-
High Temperature: While some reactions require heat, excessive temperatures can cause the catalyst to decompose, especially with less stable ligand systems.[1] If you are heating the reaction, try reducing the temperature. Many Sonogashira couplings with aryl iodides can proceed at room temperature.[6]
-
Solvent Choice: Certain solvents can promote the formation of palladium black. While common, solvents like THF have been anecdotally reported to promote precipitation.[8] Consider switching to a different solvent like DMF, acetonitrile, or toluene.[1][9]
-
Ligand Dissociation: If the ligand is not strongly bound to the palladium, the unstable Pd(0) species can aggregate. Using more robust, bulky ligands (see table above) can prevent this.
Q4: I am observing a significant amount of a side product, which appears to be a dimer of my starting alkyne. How can I prevent this?
You are observing Glaser-Hay homocoupling, a common side reaction in copper-mediated Sonogashira couplings.[1][6] This reaction is promoted by oxygen and the copper(I) catalyst.
Strategies to Minimize Alkyne Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is performed under strictly anaerobic conditions.[1]
-
Reduce Copper Catalyst Loading: Minimize the amount of CuI to reduce the rate of homocoupling. You can try reducing it from 2-5 mol% down to 0.5-1 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[4] Numerous copper-free methods have been developed and are often preferred for sensitive substrates.[6]
Visualizing the Problem: The Sonogashira Catalytic Cycle
Understanding the mechanism helps pinpoint where things can go wrong. The diagram below illustrates the key steps and highlights potential failure points with your specific substrate.
Caption: The Sonogashira catalytic cycles and key failure points.
Logical Troubleshooting Workflow
Use this flowchart to guide your experimental plan when faced with low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
Detailed Experimental Protocols
Protocol 1: Recommended Starting Conditions (Copper-Free)
This protocol is designed to address the challenges of pyridine inhibition and steric hindrance from the outset by using a robust ligand and omitting the copper co-catalyst.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2.5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the mixture at the desired temperature. Start at room temperature and monitor progress. If the reaction is sluggish, gently heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
This is a robust method for removing dissolved oxygen from reaction solvents.
-
Place the solvent in a Schlenk flask sealed with a septum or stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) source like PdCl₂(PPh₃)₂ instead of a Pd(0) precatalyst? A: Yes, Pd(II) sources are common.[6] They are reduced to the active Pd(0) species in the reaction mixture, often by the amine base or a phosphine ligand.[6] However, for challenging substrates, modern, well-defined Pd(0) precatalysts (like the Buchwald G3 precatalysts) can offer more reliable and consistent initiation of the catalytic cycle.[4]
Q: What is the best base for this reaction? A: The choice of base can be critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and often serve as the solvent as well.[1] However, for copper-free systems or when catalyst inhibition is a problem, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be superior.[9][10] You may need to screen a few bases to find the optimal one for your specific system.
Q: My aryl iodide is an expensive, advanced intermediate. How can I avoid wasting it? A: To conserve your aryl iodide, you can try reversing the stoichiometry. Use the aryl iodide as the limiting reagent and use a slight excess of the less expensive terminal alkyne (e.g., 1.0 equiv. aryl iodide and 1.5 equiv. alkyne). This can help drive the reaction to completion.
Q: The reaction works, but is very slow. How can I speed it up? A: If the reaction is clean but slow, gentle heating is the first step (e.g., 50-80 °C). If heating doesn't help or causes decomposition, consider switching to a more active catalyst system. Using a more electron-rich and bulky ligand can increase the rate of the oxidative addition step, which is often rate-limiting, especially with hindered substrates.[4][5]
References
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. Retrieved from [Link]
-
The Sonogashira Coupling. University of Wisconsin-La Crosse. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. Retrieved from [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]
-
Recent advances in Sonogashira reactions. PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate. Retrieved from [Link]
-
3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. The Royal Society of Chemistry. Retrieved from [Link]
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Impact of base and solvent on N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide reactivity
Welcome to the technical support center for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions involving this versatile building block. The strategic placement of the iodo group on the electron-deficient pyridine ring makes this compound an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of novel pharmaceuticals.[1][2]
The success of these reactions, however, is critically dependent on the careful selection of the base and solvent. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the causal relationship between reaction components and the observed outcome.
Issue 1: Low or No Product Yield
A common frustration in cross-coupling reactions is the failure to form the desired product in appreciable amounts. This is often traced back to suboptimal base or solvent selection.
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Formation of only trace amounts of the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Base Strength | The base plays a crucial role in the catalytic cycle, often facilitating the regeneration of the active catalyst or participating in the transmetalation step.[3][4] For Suzuki-Miyaura couplings, the base is required to activate the organoboron species. For Sonogashira couplings, it deprotonates the terminal alkyne.[5] If the base is too weak, these key steps are inefficient, stalling the catalytic cycle. | Solution: Select a base with appropriate strength for the specific reaction. For Suzuki reactions involving pyridyl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6][7] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the alkyne.[8][9] |
| Poor Reagent Solubility | The solvent must dissolve all reactants, the catalyst, and intermediates to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.[3][10] If a key component, such as the base or the organometallic partner, has poor solubility in the chosen solvent, the reaction rate will be severely diminished.[8] | Solution: Choose a solvent system that ensures the solubility of all components. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often used to dissolve both the organic halide and the inorganic base/boronic acid.[3][7] For Sonogashira couplings, polar aprotic solvents like THF or DMF are common choices.[9] It is sometimes beneficial to screen a range of solvents to find the optimal one for your specific substrate combination.[11][12] |
| Catalyst Inhibition by Solvent | Some polar, coordinating solvents like DMF or DMSO can coordinate strongly to the palladium center.[11][13] While this can sometimes be beneficial for catalyst stability, excessive coordination can inhibit substrate binding and slow down the catalytic cycle.[12][14] | Solution: If catalyst inhibition is suspected, switch to a less coordinating solvent. Toluene and 1,4-dioxane are excellent starting points for many cross-coupling reactions.[6][15] |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound. Common side reactions include dehalogenation, amide hydrolysis, and homocoupling.
Symptoms:
-
Multiple new spots on TLC or peaks in LC-MS.
-
Isolation of products resulting from starting material degradation or homocoupling.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Protodehalogenation (Loss of Iodine) | This side reaction, where the iodine atom is replaced by a hydrogen atom, can be promoted by bases that are too strong or by the presence of protic sources (like water or alcohols) in the reaction mixture. It can also occur via a competing pathway in the catalytic cycle. | Solution: Use a milder base if possible. Ensure the reaction is conducted under anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Argon or Nitrogen).[6] Rigorous degassing of solvents is crucial.[16] |
| Amide Hydrolysis | The N-pivaloyl group is a relatively robust protecting group, but it can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures and in the presence of water.[17][18] | Solution: Avoid excessively harsh basic conditions. If hydrolysis is observed, consider using a weaker inorganic base like K₂CO₃ instead of stronger options like NaOtBu or hydroxides. Running the reaction at a lower temperature for a longer time can also mitigate this issue. |
| Homocoupling (Dimerization) | Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling) or the aryl iodide can be a significant side reaction.[16] This is often promoted by the presence of oxygen or by suboptimal catalyst conditions. For Sonogashira reactions, the copper co-catalyst can facilitate alkyne homocoupling (Glaser coupling).[19] | Solution: Ensure the reaction is thoroughly deoxygenated by sparging the solvent with an inert gas or using the freeze-pump-thaw method.[16] For Sonogashira reactions where alkyne homocoupling is problematic, a "copper-free" protocol may be beneficial.[9][20] Optimizing the palladium catalyst and ligand can also suppress homocoupling pathways.[3][21] |
Part 2: Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling with this compound, what is the best starting point for base and solvent selection?
A1: A robust starting point is to use K₃PO₄ or Cs₂CO₃ (2-3 equivalents) as the base. These have proven effective for couplings involving electron-deficient heteroaryl halides.[7] For the solvent, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is an excellent choice.[7][22] This system provides good solubility for both the organic substrate and the inorganic base and boronic acid.
Q2: I am performing a Sonogashira coupling. Is a copper co-catalyst always necessary?
A2: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, it is not always required.[5][20] In cases where the homocoupling of the terminal alkyne is a significant side reaction, a copper-free Sonogashira protocol can provide a cleaner reaction profile and higher yield of the desired product.[9][23] These protocols often require a slightly different choice of base (e.g., pyrrolidine) or additives.[20]
Q3: How does the pivaloyl protecting group on the amine affect the reactivity of the molecule?
A3: The pivaloyl group ((CH₃)₃C-CO-) serves two main purposes. First, it protects the amine nitrogen from participating in undesired side reactions. Unprotected amino groups can coordinate to the palladium catalyst and inhibit its activity.[7] Second, this bulky acyl group can influence the electronic properties and steric environment of the pyridine ring, but its primary role is protection. It is generally stable to the basic conditions used in most cross-coupling reactions but can be removed later if desired.[17]
Q4: Can I use sodium tert-butoxide (NaOtBu) as a base for reactions with this substrate?
A4: Sodium tert-butoxide is a very strong base commonly used in Buchwald-Hartwig amination reactions.[15][24] While it can be effective, its high basicity increases the risk of side reactions, such as hydrolysis of the pivaloyl amide, especially at higher temperatures. For Suzuki or Sonogashira couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred as they provide a better balance of reactivity and selectivity.[6][25] If you are performing a Buchwald-Hartwig amination, NaOtBu is a standard choice, but careful temperature control and anhydrous conditions are essential.[24]
Q5: My reaction is very slow. Should I increase the temperature?
A5: Increasing the temperature can increase the reaction rate, but it can also accelerate catalyst decomposition and the formation of side products.[5] Before increasing the temperature, first ensure that your choice of base, solvent, and ligand is optimal. Palladium-catalyzed reactions are often sensitive to the ligand used. Using a more electron-rich and bulky phosphine ligand can often dramatically improve reaction rates even at lower temperatures. If you must increase the temperature, do so incrementally while carefully monitoring the reaction for the appearance of impurities.
Part 3: Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a reliable method for coupling this compound with a generic arylboronic acid.
1. Reaction Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Seal the tube with a rubber septum.
2. Inert Atmosphere:
-
Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6][26]
3. Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The concentration should typically be around 0.1 M with respect to the starting iodide.
4. Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
5. Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical yields obtained under various conditions for the coupling with phenylboronic acid.
| Entry | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 95 |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 100 | 12 | 58 |
Yields are for isolated product after chromatography and are representative. Actual results may vary.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is useful for minimizing alkyne homocoupling.
1. Reaction Setup:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the base (e.g., Et₃N or DIPEA, 2-3 equiv).[5][9]
2. Solvent Addition:
-
Add an anhydrous, degassed solvent such as THF or DMF.
3. Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) as needed.
-
Monitor the reaction progress by TLC or GC-MS.
4. Work-up:
-
Upon completion, dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Scheme: Common Cross-Coupling Reactions
Caption: Overview of key cross-coupling reactions.
References
-
Sonogashira Coupling | NROChemistry.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library.
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. BenchChem.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
-
Sonogashira coupling. Wikipedia.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
-
Buchwald–Hartwig amination. Wikipedia.
-
Protecting group. Wikipedia.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Fisher Scientific.
-
This compound. Sigma-Aldrich.
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
-
(PDF) Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
-
Cross-Coupling Reaction Guide. Sigma-Aldrich.
-
Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
-
Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines. BenchChem.
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH.
-
Guideline for Elucidating Catalysts. ChemRxiv.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. NIH.
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
-
Synthesis, reactivity, aromatic character and importance of Pyridine. Slideshare.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
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- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
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- 23. DSpace [repository.kaust.edu.sa]
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- 25. mdpi.com [mdpi.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance in chemical reactions involving N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide and its derivatives. The unique structural features of this molecule, namely the bulky pivaloyl protecting group and the inherent electronic properties of the pyridine ring, often present significant challenges in achieving high yields and reaction efficiency. This resource offers a combination of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you navigate these complexities.
I. Understanding the Core Challenges
The primary obstacle in reactions with this substrate is the steric bulk imposed by the tert-butyl group of the pivaloyl (2,2-dimethyl-propionamide) protecting group. This hindrance can significantly impede the approach of catalysts and reagents to the adjacent reaction sites on the pyridine ring, particularly for cross-coupling reactions at the C-5 iodo position.[1][2][3] Furthermore, the pyridine nitrogen's lone pair can interact with and potentially deactivate metal catalysts, a common issue in cross-coupling reactions involving nitrogen-containing heterocycles.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) consistently low when using this compound?
A1: Low yields in these reactions are typically a direct consequence of steric hindrance. The bulky pivaloyl group can obstruct the oxidative addition step in the catalytic cycle, which is often the rate-limiting step.[6] This steric congestion makes it difficult for the palladium catalyst to access the carbon-iodine bond.[6] Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and forming inactive or off-cycle complexes, a common cause of catalyst deactivation.[4][7]
Q2: I'm observing significant amounts of starting material and some dehalogenated by-product. What is the likely cause?
A2: The presence of unreacted starting material points to a slow or stalled catalytic cycle, likely due to the aforementioned steric hindrance. The formation of a dehalogenated (hydrodehalogenated) product often occurs as a competitive side reaction, particularly in Buchwald-Hartwig aminations, where β-hydride elimination from the amide can compete with reductive elimination of the desired product.[8] In Suzuki reactions, protodeborylation of the boronic acid partner can also contribute to the formation of undesired by-products.[9]
Q3: My reaction mixture turns black, and I see a precipitate. What does this indicate?
A3: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[4] This is a clear sign of catalyst decomposition and aggregation.[4] It can be caused by several factors, including high reaction temperatures, the presence of oxygen, or the use of ligands that are not sufficiently robust to stabilize the active Pd(0) species.[4]
Q4: Can the pivaloyl protecting group be cleaved under my reaction conditions?
A4: The pivaloyl group is generally stable under the neutral or basic conditions of most cross-coupling reactions. However, strongly acidic or highly nucleophilic conditions, which are not typical for these reactions, could potentially lead to its cleavage. It is more likely that the steric bulk of the pivaloyl group is the primary issue, rather than its lability.
Q5: Are there alternative protecting groups for the 3-amino position that are less sterically demanding?
A5: Yes, if the steric hindrance from the pivaloyl group proves insurmountable, consider using smaller protecting groups such as acetyl or even a Boc (tert-butoxycarbonyl) group. However, the choice of protecting group will depend on the overall synthetic strategy and the need for selective deprotection later on. The Boc group, for instance, is acid-labile, which may or may not be compatible with subsequent synthetic steps.[10][11]
III. Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered in cross-coupling reactions with this compound.
Issue 1: Low Conversion and/or Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Rationale |
| Steric Hindrance Impeding Oxidative Addition | 1. Switch to a Bulkier, More Electron-Rich Ligand: Use ligands like SPhos, XPhos, or RuPhos.[12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at accessing sterically hindered substrates.[9] 2. Use a Pre-formed Catalyst: Employing a well-defined precatalyst (e.g., SPhos Pd G3) can ensure the efficient generation of the active catalytic species. 3. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, monitor for catalyst decomposition.[14] |
| Catalyst Deactivation | 1. Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4] 2. Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio (e.g., 1.2:1 to 2:1) can help stabilize the catalyst and prevent aggregation.[4] |
| Ineffective Base | 1. Use a Stronger, Non-Nucleophilic Base: For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[14] The choice of base can also influence the rate of transmetalation. |
| Poor Reagent Quality | 1. Check Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to lower yields. Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Rationale |
| Steric Clash Between Substrates and Ligand | 1. Select Appropriate Ligand Generation: For coupling with primary amines, ligands like BrettPhos are often effective.[12][13] For secondary amines, RuPhos or SPhos may provide better results.[12] The choice of ligand is critical for accommodating both the hindered aryl halide and the incoming amine. 2. Use a Strong, Non-nucleophilic Base: Strong bases like LiHMDS or NaOtBu are typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[12] |
| Competitive Dehalogenation | 1. Lower Reaction Temperature: If dehalogenation is a significant side reaction, lowering the temperature may favor the desired reductive elimination over β-hydride elimination pathways. 2. Modify Ligand Structure: In some cases, a less bulky ligand might disfavor the conformation required for β-hydride elimination. |
| Catalyst Inhibition by Amine Substrate | 1. Slow Addition of Amine: Adding the amine substrate slowly over a period of time can help maintain a low concentration, minimizing potential catalyst inhibition. |
Issue 3: Failure or Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps & Rationale |
| Steric Hindrance Blocking Oxidative Addition | 1. Employ a Copper-Free Protocol: Copper-free Sonogashira reactions often perform better with hindered substrates as they avoid the formation of potentially problematic copper acetylides.[15][16] 2. Use a Robust Catalyst System: A combination of a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos) is often necessary.[6] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[6][15] 2. Reduce Copper Catalyst Loading: If a copper co-catalyst is used, reducing its concentration can minimize homocoupling. 3. Strictly Anaerobic Conditions: Glaser coupling is an oxidative process, so rigorously excluding oxygen is crucial. |
| Inactive Catalyst | 1. Use a Fresh Palladium Source: Ensure the palladium catalyst has not been deactivated by improper storage. 2. Choose an Appropriate Solvent: Solvents like THF, dioxane, or toluene are commonly used. The choice of solvent can impact catalyst solubility and activity. |
IV. Experimental Protocols & Methodologies
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, employing a modern catalyst system designed for challenging substrates.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a magnetic stir bar.
-
Catalyst and Base Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v). The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting a failing Suzuki-Miyaura coupling reaction with the target substrate.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is crucial for diagnosing issues. The pivaloyl group primarily affects the initial oxidative addition step.
Caption: Simplified catalytic cycle highlighting the sterically hindered oxidative addition step.
V. Conclusion
Successfully navigating reactions with sterically demanding substrates like this compound requires a systematic and informed approach to optimization. The key to overcoming the challenges posed by steric hindrance and potential catalyst deactivation lies in the rational selection of modern, highly active catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands. By carefully considering the choice of ligand, base, solvent, and reaction temperature, and by maintaining a rigorously inert atmosphere, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimizing these challenging but important transformations in the synthesis of complex molecules.
VI. References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides - MIT Open Access Articles. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Steric hindrance - YouTube. [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. [Link]
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- 2. youtube.com [youtube.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide byproduct identification and characterization
Technical Support Center: N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Synthesis
Welcome to the technical support guide for the synthesis of this compound (CAS 873302-38-6).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine-containing building block. Our goal is to provide practical, experience-driven advice to help you identify and characterize unexpected byproducts, optimize your reaction conditions, and ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude LC-MS and/or NMR analysis shows unexpected peaks. What are the most likely byproducts?
This is the most common issue encountered during the acylation of 3-amino-5-iodopyridine. Based on the reaction mechanism, there are several high-probability byproducts you should investigate.
Answer: The most probable byproducts arise from three main pathways: incomplete reaction, over-reaction (di-acylation), and hydrolysis of the acylating agent.
-
Unreacted Starting Material (3-Amino-5-iodopyridine): The presence of the starting material is common if the reaction has not gone to completion. This can be due to insufficient equivalents of the acylating agent, inadequate reaction time, or temperatures that are too low.
-
Di-acylated Byproduct (N,N-bis(pivaloyl)-3-amino-5-iodopyridine): While sterically hindered, the formation of a di-acylated product is possible, especially if an excess of pivaloyl chloride and a strong, non-hindered base are used. The second acylation can occur at the amide nitrogen.
-
Pivalic Acid: This byproduct forms from the hydrolysis of pivaloyl chloride. Its presence is almost guaranteed if the reaction is not performed under strictly anhydrous conditions. It is typically removed during aqueous workup but can sometimes be observed in crude analyses.
-
Isomeric Product (N-(5-Iodo-pyridin-2-yl)- or N-(5-Iodo-pyridin-4-yl)- isomers): This is highly unlikely if you are starting with purified 3-amino-5-iodopyridine. However, if your starting material is contaminated with other aminopyridine isomers, you will form the corresponding pivalamide byproducts.
Expert Insight: The pyridine nitrogen is generally not acylated under these conditions as it is less nucleophilic than the amino group and the resulting N-acylpyridinium salt would be highly reactive. The primary concern is typically the di-acylation at the exocyclic amino group.
Below is a diagram illustrating the primary reaction and a key side reaction.
Caption: Synthetic pathways for the target product and common byproducts.
FAQ 2: How can I definitively characterize the desired product and differentiate it from the di-acylated byproduct?
Answer: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.
Mass Spectrometry (MS): This is the quickest way to differentiate the product from the di-acylated byproduct based on molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Desired Product | C₁₀H₁₃IN₂O | 304.13 | 305.0 |
| Di-acylated Byproduct | C₁₅H₂₁IN₂O₂ | 388.24 | 389.1 |
| Starting Material | C₅H₅IN₂ | 220.01 | 221.0 |
Data compiled from vendor and database information.[1][2][3]
Tandem MS (MS/MS) can provide further structural information. Acylated amines and amides exhibit characteristic fragmentation patterns.[4][5][6] For the desired product, a key fragmentation would be the loss of the pivaloyl group or the tert-butyl cation.
NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural proof. The key differences to look for are:
-
¹H NMR:
-
Desired Product: Will show a single amide N-H proton (typically a broad singlet between δ 8-10 ppm), three distinct aromatic proton signals for the pyridine ring, and a sharp singlet for the 9 protons of the tert-butyl group (around δ 1.2-1.3 ppm).
-
Di-acylated Byproduct: Will not have an amide N-H proton signal. The chemical shifts of the aromatic protons will also be different due to the change in the electronic environment.
-
-
¹³C NMR: The di-acylated byproduct will show two distinct carbonyl carbon signals, whereas the desired product will only show one.
Protocol 1: Analytical Workflow for Crude Reaction Mixture
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis. Prepare a separate, more concentrated sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR.
-
LC-MS Analysis:
-
Method: Use a standard reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Detection: Monitor via UV (e.g., at 254 nm) and ESI-MS in positive ion mode.
-
Analysis: Integrate all peaks and check the mass spectra for the expected [M+H]⁺ ions corresponding to the starting material, product, and potential byproducts (see table above).
-
-
¹H NMR Analysis:
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Check for the presence of the amide N-H peak and the characteristic singlet of the t-butyl group. Compare the integration of the aromatic region to the t-butyl singlet to assess purity and identify major species.
-
Caption: A streamlined analytical workflow for initial reaction assessment.
FAQ 3: What are the critical reaction parameters to control to minimize byproduct formation?
Answer: Controlling stoichiometry, temperature, and ensuring anhydrous conditions are paramount for a clean and high-yielding reaction.
1. Stoichiometry:
-
Pivaloyl Chloride: Use a slight excess, typically 1.05 to 1.2 equivalents. A large excess will significantly increase the rate of di-acylation.
-
Base: The choice and amount of base are critical. A hindered, non-nucleophilic base like triethylamine (Et₃N) is a good choice. Use at least 1.1 equivalents to scavenge the HCl byproduct. Using pyridine as both base and solvent can also be effective but may require higher temperatures.
2. Temperature Control:
-
Initial Addition: Add the pivaloyl chloride slowly to the solution of 3-amino-5-iodopyridine and base at a low temperature, typically 0 °C. This helps to dissipate the heat of reaction and control the initial rate, minimizing side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (2-12 h). Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.
3. Anhydrous Conditions:
-
Glassware and Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Pivaloyl chloride is highly reactive with water and will readily hydrolyze to pivalic acid, consuming your reagent and complicating purification.[7]
Protocol 2: Optimized Reaction Conditions for Selectivity
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-amino-5-iodopyridine (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.).
-
Acylating Agent Addition: Add pivaloyl chloride (1.1 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: Take an aliquot from the reaction, quench it with a small amount of methanol (to react with any remaining pivaloyl chloride), and analyze via LC-MS to check for completion.
-
Workup: Once complete, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
FAQ 4: My crude product is contaminated with a persistent byproduct. What is the best purification strategy?
Answer: For this compound and its likely byproducts, column chromatography is the most effective purification method. Recrystallization may also be an option if the crude product is of sufficient purity (>90%).
Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is typically effective.
-
Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc). The desired product is moderately polar and should elute before any unreacted starting material, which is more polar. The di-acylated byproduct is less polar than the desired product and will elute first.
-
-
Fraction Collection: Collect fractions and analyze them by TLC (staining with UV light) to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
Recrystallization:
-
Solvent Screening: Test small batches for suitable single or binary solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Potential solvents include ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Zaikin, V.G. & Halket, J.M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434. [Link]
-
Ghosh, A. K., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(5), 455-460. [Link]
-
Payne, A. H. (2006). Mass spectrometry of acylated peptides and proteins. University of Wollongong Thesis Collection. [Link]
-
3-Amino-5-iodo-pyridine. Pharmaffiliates. [Link]
- Preparation method of N,N-dimethyl propionamide.
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- 4. researchgate.net [researchgate.net]
- 5. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Mass spectrometry of acylated peptides and proteins - University of Wollongong - Figshare [ro.uow.edu.au]
- 7. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Reactions of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity challenges encountered when using this versatile building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering practical solutions and the scientific rationale behind them.
Q1: My Directed ortho-Metalation (DoM) is non-selective, yielding a mixture of C4 and C2 functionalized products. How can I selectively functionalize the C4 position?
Answer: This is a classic challenge in pyridine chemistry. The pivalamide (-NHCOtBu) group at the C3 position is a powerful Directed Metalation Group (DMG) that can direct deprotonation to either of its ortho positions: C2 or C4.[1][2] Achieving high regioselectivity for C4 requires careful optimization of reaction parameters to exploit the subtle steric and electronic differences between the two sites.
Underlying Principles: The mechanism involves the coordination of a Lewis acidic organolithium reagent to the Lewis basic carbonyl oxygen of the pivalamide. This brings the base into proximity of the ortho C-H bonds, facilitating deprotonation in a process known as a complex-induced proximity effect (CIPE).[2] Selectivity is primarily governed by:
-
Steric Hindrance: The C2 position is sterically encumbered by both the bulky pivalamide group and the adjacent pyridine nitrogen lone pair. The C4 position is comparatively more accessible.
-
Kinetic vs. Thermodynamic Control: The C4 proton is generally considered more kinetically acidic due to reduced steric hindrance. However, the C2-lithiated intermediate can sometimes be thermodynamically more stable. Low temperatures are essential to favor the kinetically preferred product.[1]
-
Reagent Choice: Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred as they are less nucleophilic and less likely to add to the pyridine ring's C=N bond, a common side reaction.[1][3]
Workflow for Optimizing C4-Selectivity:
Caption: Experimental workflow for C4-selective Directed ortho-Metalation.
Recommended Protocols for C4-Selectivity:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Highly hindered, minimizes competitive attack at C2 and addition to the C=N bond.[1] |
| Temperature | -78 °C (Dry ice/acetone bath) | Essential for kinetic control, favors deprotonation at the less sterically hindered C4 position. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for lithiations; must be rigorously dried to prevent quenching of the base. |
| Additive | None typically required | Additives like TMEDA can sometimes alter aggregation and reduce selectivity. |
| Procedure | Slow addition of base to the substrate | Maintains low temperature and concentration to avoid side reactions. |
Q2: My palladium-catalyzed cross-coupling at the C5-Iodo position suffers from low yield, dehalogenation, or catalyst decomposition. How can I improve the reaction efficiency?
Answer: The C-I bond at the 5-position is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[4] Failures are typically due to suboptimal reaction conditions rather than a lack of inherent reactivity.
Underlying Principles: The catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For electron-deficient heteroaryl iodides like this substrate, challenges can arise from:
-
Slow Reductive Elimination: The electron-poor nature of the pyridine ring can make the final reductive elimination step sluggish, leading to catalyst decomposition or side reactions.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is particularly problematic with α-halo-N-heterocycles but can still be a factor here.[7]
-
Protodehalogenation: Trace amounts of water or other proton sources can lead to the replacement of the iodine atom with hydrogen, especially if the transmetalation step is slow.
Key to Success: Ligand Selection The choice of phosphine ligand is paramount. Modern, bulky, and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to overcome these challenges by accelerating both the oxidative addition and, crucially, the reductive elimination steps.[8][9]
Caption: The pivotal role of ligands in the Pd-catalyzed cross-coupling cycle.
Recommended Starting Conditions for Common Cross-Coupling Reactions:
| Reaction | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos or XPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | (None) | Et₃N (2-3) | THF or DMF | RT-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | RuPhos or BrettPhos (2-4) | NaOtBu or K₂CO₃ (1.5-2) | Toluene or Dioxane | 80-110 |
Note: For Sonogashira coupling, a Cu(I) co-catalyst (e.g., CuI, 5-10 mol%) is traditionally used, though copper-free conditions have also been developed.[10][11] All reactions must be performed under a strictly inert atmosphere with degassed solvents.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity profile of the this compound ring system?
Answer: The reactivity is a composite of the influences from its three key components: the pyridine ring, the iodo substituent, and the pivalamide substituent.
-
Pyridine Ring: As a π-deficient heterocycle, the ring is generally deactivated towards electrophilic attack but activated for nucleophilic attack or deprotonation at positions ortho (C2, C6) and para (C4) to the nitrogen.[12][13]
-
Iodo Group (C5): This is the primary site for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest carbon-halogen bond, making it highly susceptible to oxidative addition by a Pd(0) catalyst.[4]
-
Pivalamide Group (C3): This group has two major effects. Electronically, the nitrogen lone pair can donate into the ring, but this is tempered by the withdrawing effect of the carbonyl. Its most significant role is as a potent directed metalation group (DMG), directing lithiation to the C2 and C4 positions.[2][3]
Q2: How does the pivaloyl group (-COC(CH₃)₃) specifically influence regioselectivity compared to a simpler amide or an amino group?
Answer: The pivaloyl group is superior to simpler amides (like acetamide) or a free amino group for controlling regioselectivity for several reasons:
-
Exceptional Directing Ability: The carbonyl oxygen is a strong Lewis base that forms a stable six-membered chelation intermediate with organolithium reagents, providing a powerful and reliable directing effect for deprotonation. A simple amino group (-NH₂) can also direct metalation but often requires two equivalents of base (one to deprotonate the N-H).
-
Steric Bulk: The tertiary-butyl group is extremely bulky. This steric hindrance is the primary reason for the high kinetic preference for deprotonation at the more accessible C4 position over the C2 position during DoM. Simpler amides like acetamide offer less steric differentiation.
-
Rotational Barrier: The steric bulk restricts the rotation around the C3-N bond, locking the amide into a conformation that is pre-organized for effective C4-directed metalation.
-
Chemical Stability: The pivaloyl group is robust and resistant to cleavage under many reaction conditions, making it an excellent protecting group for the amine throughout a multi-step synthesis.
Q3: Is it possible to achieve functionalization at the C6 position?
Answer: Direct, selective functionalization at the C6 position is challenging due to the directing influences of the existing substituents. The C6 position is ortho to the ring nitrogen but lacks a strong directing group to guide a reagent there preferentially over the C4 or C5 positions.
However, functionalization can be envisioned through several strategies:
-
Radical C-H Functionalization: Minisci-type reactions or other radical C-H functionalizations can sometimes be directed to the C2/C6 positions of pyridines.[14] The regiochemical outcome would depend heavily on the specific radical species and reaction conditions, and selectivity over the electronically similar C2 position would be a significant hurdle.
-
Multi-step Synthesis: A more reliable approach would be a synthetic sequence. For example:
-
Perform a directed ortho-metalation/functionalization at C4.
-
Perform a cross-coupling reaction at C5.
-
With the C4 and C5 positions blocked, a subsequent C-H activation or metalation might be directed to C6, although this would require significant empirical optimization.
-
-
Rearrangement Strategies: Certain synthetic strategies involve dearomatization of the pyridine ring followed by a regioselective reaction and subsequent rearomatization, which can grant access to otherwise difficult-to-functionalize positions.[15]
Direct C6 functionalization remains a non-trivial synthetic problem for this substrate and would likely require the development of a custom-tailored methodology.
References
-
Procter, D. J., et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. ACS Catalysis. Available at: [Link]
-
Hong, X., et al. (2022). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Angewandte Chemie International Edition. Available at: [Link]
-
Maity, P., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Joy, J., et al. (2019). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. Available at: [Link]
-
Gupta, R. R., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
Wikipedia. (Accessed 2026). Buchwald–Hartwig amination. Available at: [Link]
-
Kim, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]
-
Studer, A., et al. (2021). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Angewandte Chemie International Edition. Available at: [Link]
-
Shaker, M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Bruneau, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Available at: [Link]
-
BOJNSCI. (n.d.). N-(5-Iodo-pyridin-3-yl). Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
Roy, R. K., et al. (2005). Regioselectivity of Michael Additions to 3-(Pyridin-3-yl or Pyrimidin-2-yl)propenoates and Their N-Oxides - Experimental and Theoretical Studies. European Journal of Organic Chemistry. Available at: [Link]
-
Nájera, C., & Sansano, J. M. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
Deiters, A., et al. (2010). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ChemInform. Available at: [Link]
-
Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal. Available at: [Link]
-
Bedford, R. B., et al. (2018). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions. Available at: [Link]
-
Domingo, L. R., et al. (2021). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. Journal of Chemical Sciences. Available at: [Link]
-
Thangaraj, M., et al. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Aboutabl, M. E., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules. Available at: [Link]
-
Nolan, S. P., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kakehi, A., et al. (1988). Regioselectivity in the 1,3‐dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides with dimethyl acetylenedicarboxylate and methyl propiolate. Bulletin of the Chemical Society of Japan. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. baranlab.org [baranlab.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Troubleshooting for Cross-Coupling Reactions of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for handling cross-coupling reactions involving the versatile building block, N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and other palladium-catalyzed reactions. Our focus is not on the reaction optimization itself, but on the critical, and often challenging, post-reaction work-up and purification stages.
The unique structural features of this substrate—a reactive iodo-substituent, a potentially coordinating pyridine nitrogen, and a sterically bulky, base-stable pivalamide protecting group—necessitate a well-designed work-up strategy to ensure high recovery and purity of the desired coupled product.
Section 1: General Work-up Principles & Standard Protocol
A successful work-up efficiently separates the desired product from the catalyst, unreacted starting materials, inorganic salts, and ligand byproducts. The logical flow of a standard work-up procedure is outlined below.
Caption: General experimental workflow for work-up and purification.
Standard Aqueous Work-up Protocol
This protocol is a robust starting point for many cross-coupling reactions (e.g., Suzuki, Heck) performed in solvents like dioxane, THF, or toluene.
-
Reaction Quenching: Once the reaction is deemed complete, cool the mixture to room temperature. Cautiously quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution: Dilute the quenched mixture with a suitable organic solvent for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or tert-butyl methyl ether (MTBE). A volume 5-10 times that of the reaction solvent is recommended. Rationale: This step ensures that the product is fully dissolved in the organic phase and reduces the overall polarity, which helps to prevent emulsion formation, especially if a polar aprotic solvent like DMF was used.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble bases and salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Saturated aqueous brine (NaCl solution) to break up any emulsions and remove residual water.
-
-
-
Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the mixture to remove the drying agent.
-
Palladium Removal (Pre-Chromatography): If a significant amount of palladium black has precipitated, it is highly advisable to filter the diluted organic solution through a pad of Celite® before concentration.[1][2] This prevents streaking and poor separation during column chromatography.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a persistent black or dark brown suspension. How do I effectively remove the residual palladium catalyst?
A: This is the most common challenge in palladium-catalyzed reactions. The black solid is typically palladium(0), known as palladium black. Several methods are effective:
-
Celite Filtration (Most Common): As mentioned in the standard protocol, filtering the diluted reaction mixture through a 1-2 cm thick pad of Celite® on a sintered glass funnel is highly effective at trapping insoluble palladium species.[1][2] Always wash the Celite pad thoroughly with the extraction solvent to ensure complete recovery of your product.
-
Activated Carbon Treatment: For removing soluble palladium complexes, stirring the organic solution with activated carbon for a period (e.g., 1-7 hours) can be very effective.[3][4] The carbon is then removed by filtration through Celite. Be aware that activated carbon can sometimes adsorb the product, so monitor by TLC or LC-MS to avoid yield loss.
-
Palladium Scavengers: For applications requiring extremely low palladium levels (e.g., API synthesis), solid-supported metal scavengers are the gold standard.[5] These are typically silica or polymer resins functionalized with thiol, amine, or phosphine groups that chelate the palladium. The crude product solution is passed through a cartridge or stirred with the resin, which is then filtered off.
Q2: What is the stability of the this compound's pivalamide group during work-up?
A: The pivaloyl (pivalamide) group is an excellent protecting group precisely because of its high stability. Due to the steric hindrance of the tert-butyl group, it is highly resistant to hydrolysis under both basic and mildly acidic conditions typically employed during aqueous work-ups.[6][7] It is stable to common bases like K₂CO₃, NaOtBu, and Et₃N, as well as mild acids.[7] Deprotection generally requires harsh conditions, such as strong acid (e.g., TFA, HCl) at elevated temperatures or reductive methods, which are not encountered in a standard work-up.[8]
Q3: I'm observing a stubborn emulsion during my aqueous extraction. What are the best strategies to break it?
A: Emulsions often form when the reaction solvent (e.g., DMF, DMSO) has some miscibility with water or when finely divided solids are present.
-
Add Brine: The first and simplest solution is to add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.
-
Filter First: If solids are present (like palladium black or inorganic salts), filter the entire mixture through a pad of Celite® before attempting the separation.
-
Change the Organic Solvent: If using a solvent like EtOAc, try adding a less polar co-solvent like hexanes or a denser solvent like DCM to change the properties of the organic phase.
-
Patience and Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or tapping of the funnel can sometimes help coalesce the dispersed droplets.
Q4: After my Suzuki coupling, how do I remove unreacted boronic acid and its byproducts?
A: Boronic acids and their corresponding boroxines are acidic. A basic aqueous wash is highly effective for their removal.
-
Perform an extraction with a dilute aqueous base such as 1 M Na₂CO₃ or 1 M NaOH. The boronic acid will be deprotonated to the water-soluble boronate salt and partitioned into the aqueous layer.
-
Follow this with a water wash to remove any residual base before proceeding with the brine wash and drying steps.
Q5: My product seems to have partial solubility in the aqueous layer, leading to low recovery. How can I minimize this loss?
A: The pyridine nitrogen in your product can be protonated under neutral or acidic conditions, forming a salt with increased water solubility.
-
Ensure Basic pH: During the extraction, make sure the aqueous layer is neutral or slightly basic (pH 7-8). This can be achieved by adding a saturated NaHCO₃ solution. This keeps the pyridine nitrogen in its neutral, more organo-soluble form.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer one or two more times with fresh organic solvent (e.g., EtOAc or DCM). Combine all organic extracts to maximize recovery.
-
Salting Out: Use brine for all aqueous washes instead of deionized water. The high salt concentration decreases the solubility of organic compounds in the aqueous phase.
Section 3: Troubleshooting Guide
This section provides a problem-to-solution framework for common issues encountered after the reaction is complete.
Troubleshooting Low Yield After Work-up
Caption: Decision tree for troubleshooting low product yield post-purification.
Section 4: Advanced Purification Techniques
For challenging separations or when high purity is paramount, consider these specialized methods.
Palladium Scavenger Resins
When simple filtration or carbon treatment is insufficient, scavenger resins offer a highly effective solution for removing trace palladium.[5]
| Scavenger Type | Binding Mechanism | Typical Use Case | Advantages | Disadvantages |
| Thiol-Functionalized Silica | Covalent bond/strong chelation with Pd | Removing a wide range of Pd species | High efficiency, fast kinetics | Can be expensive, potential for thiol leaching |
| Amine-Functionalized Polymer | Chelation | General purpose Pd removal | Good capacity, lower cost | Can be less effective for certain Pd complexes |
| Phosphine-Functionalized Polymer | Strong coordination | Effective for Pd(0) and Pd(II) | High affinity for palladium | Sensitive to oxidation |
| Activated Carbon | Adsorption | General decolorizing and Pd removal | Low cost, widely available[3] | Non-selective, may adsorb product[9] |
Protocol: Using a Thiol-Functionalized Scavenger
-
After initial work-up and concentration, dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, EtOAc).
-
Add the scavenger resin (typically 5-10 equivalents by weight relative to the initial palladium catalyst loading).
-
Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. Monitor palladium removal by ICP-MS if available.
-
Filter off the resin and wash it thoroughly with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Section 5: References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum] Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Application Note] Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Product Information] Available at: [Link]
-
Google Patents. (2006). US7084287B2 - Method of removing palladium. Available at:
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Online Forum] Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Lab Manual] Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Educational Resource] Available at: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Chemical Information] Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Video] Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Encyclopedia Article] Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Preprint] Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online Forum] Available at: [Link]
-
ResearchGate. (2021). Suzuki Miyaura coupling. [Online Forum] Available at: [Link]
-
Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Journal Article] Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Educational Resource] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Chemical Information] Available at: [Link]
-
Royal Society of Chemistry. (2013). Water at Elevated Temperatures (WET): Reactant, Catalyst, and Solvent in the Selective Hydrolysis of Protecting Groups. Green Chemistry. [Journal Article] Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. [Chemical Information] Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Educational Resource] Available at: [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Journal Article] Available at: [Link]
-
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Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? [Online Forum] Available at: [Link]
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Google Patents. (2025). US20250042899A1 - Process to make glp1 ra and intermediates therefor. Available at:
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Ligand effects on the efficiency of palladium-catalyzed reactions of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Technical Support Center: Palladium-Catalyzed Reactions of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common experimental challenges. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind these sensitive yet powerful transformations.
The substrate , an iodopyridine derivative, presents a unique set of challenges. The pyridine nitrogen can act as a potential coordinating agent to the palladium center, which may inhibit catalytic activity.[1][2][3] Therefore, the selection of an appropriate ligand is paramount to outcompete this unproductive binding and facilitate the desired catalytic cycle. This guide will focus on ligand effects in three major classes of palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during palladium-catalyzed reactions with this compound. A logical, step-by-step approach is crucial for efficient troubleshooting.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Q1: My reaction shows low to no conversion of the starting material. What are the most common initial checks?
Low conversion is the most common failure mode and often points to fundamental setup issues rather than complex mechanistic problems.[4] Before altering core components like the ligand, verify the following:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[4][5] Ensure your reaction vessel was properly rendered inert (e.g., via at least three vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout.[4][6]
-
Reagent and Solvent Purity: Water and oxygen are potent catalyst poisons. Solvents must be anhydrous and thoroughly deoxygenated before use.[6] Reagents, especially the base and boronic acid/ester (for Suzuki), should be of high purity.
-
Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, activation may be inefficient.[5][7] Consider using a well-defined, air-stable Pd(II) precatalyst (e.g., a palladacycle like SPhos Pd G3) which reliably forms the active Pd(0) species under the reaction conditions.[5][7][8]
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean?
The formation of palladium black is a visual indicator of catalyst decomposition and is frequently associated with failed or low-yielding reactions.[1][9] This occurs when Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.
-
Common Causes:
-
Presence of Oxygen: The most common culprit.[1][5] Rigorous inerting techniques are non-negotiable.
-
Excessive Temperature: While heat is often required, temperatures above 110-120 °C can accelerate catalyst decomposition for many systems.[5]
-
Inappropriate Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, it may dissociate, leaving the palladium center "naked" and prone to aggregation.[4]
-
Q3: I'm seeing significant formation of a side product where the iodine on my pyridine has been replaced by a hydrogen atom. What is this and how can I prevent it?
This side product results from hydrodehalogenation , a common competing pathway in cross-coupling reactions. It can arise from several mechanisms, often involving trace water as a proton source or β-hydride elimination from certain coupling partners.
-
Solutions:
-
Choice of Base: A stronger, non-nucleophilic base can sometimes suppress this pathway. However, the base must be carefully chosen as it can also promote side reactions.
-
Ligand Choice: A bulky, electron-rich ligand that promotes rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway. The faster the desired C-C or C-N bond forms, the less time there is for side reactions to occur.[10][11]
-
Reagent Purity: Ensure your amine or boronic acid is free of impurities that could act as hydride sources.
-
Frequently Asked Questions (FAQs) on Ligand Selection
Q4: Which class of ligands is best suited for reactions with this compound?
For electron-deficient heteroaryl halides like iodopyridines, particularly those with potentially coordinating substituents, bulky, electron-rich monophosphine ligands are the authoritative choice.[6][10][11] This class of ligands, often referred to as biarylphosphines (e.g., Buchwald ligands), has revolutionized palladium catalysis.
-
Why they work:
-
Promote Oxidative Addition: Their strong σ-donating character increases the electron density on the palladium center, accelerating the rate-limiting oxidative addition step of the aryl iodide into the Pd(0) complex.[12][13]
-
Facilitate Reductive Elimination: Their steric bulk forces the coupling partners into close proximity on the metal center, promoting the final, product-forming reductive elimination step.[10][11]
-
Stabilize Monoligated Species: They stabilize the highly reactive 14-electron "L-Pd(0)" species, which is often the true catalytically active species, preventing catalyst decomposition.[11][12]
-
Traditional ligands like triphenylphosphine (PPh₃) are generally unreactive or give poor yields with such challenging substrates.[14]
Q5: How do I select a specific ligand for a Suzuki vs. a Buchwald-Hartwig reaction with my substrate?
While the general principle of using bulky, electron-rich ligands applies to both, the optimal choice can differ. Screening a small set of reliable ligands is always recommended.
| Ligand | Structure Type | Key Characteristics | Typical Application for Pyridine Substrates |
| SPhos | Biaryl Monophosphine | Highly active, sterically demanding.[4] | Excellent for sterically hindered Suzuki and Buchwald-Hartwig couplings. A reliable first choice for screening. |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Versatile and highly active.[4] | Often successful for challenging Suzuki couplings and aminations of less reactive aryl chlorides (though our substrate is an iodide).[6] |
| RuPhos | Biaryl Monophosphine | Electron-rich, effective for a wide range of amines in Buchwald-Hartwig reactions.[4] | Particularly effective for coupling primary and secondary alkylamines.[3][4] |
| BrettPhos | Biaryl Monophosphine | Extremely bulky, designed for challenging aminations. | A go-to ligand for coupling primary amines and overcoming difficult substrate combinations.[3][6] |
| dppf | Bidentate Ferrocene | Rigid backbone, provides a specific bite angle (~99°).[15] | A classic, robust ligand. Can be effective in Suzuki reactions but may be outperformed by modern biarylphosphines for this specific substrate.[4][15] |
| Xantphos | Bidentate Xanthene | Wide "bite angle" (~111°).[2] | The large bite angle can favor reductive elimination.[16] Useful for preventing β-hydride elimination. Often used in C-O and C-S couplings. |
Recommendation: For initial screening with this compound, a set including SPhos , XPhos , and RuPhos (especially for Buchwald-Hartwig) would provide excellent coverage.
Q6: You mentioned "bite angle" and "cone angle." What are these, and why are they important?
These are key steric and geometric parameters of phosphine ligands that directly influence the reactivity and stability of the palladium catalyst.[17][18]
-
Cone Angle (Tolman Cone Angle): A measure of the steric bulk of a monodentate phosphine ligand. It is the solid angle formed at the metal center by the ligand's substituents. Larger cone angles signify greater steric hindrance. Bulky ligands (large cone angles) favor the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which is beneficial for cross-coupling.[12]
-
Bite Angle (Natural Bite Angle): For bidentate (chelating) ligands like dppf or Xantphos, this is the P-Pd-P angle that the ligand backbone prefers to adopt. This angle is critical. A larger bite angle generally accelerates the rate of reductive elimination, the final step that releases the desired product.[16]
Caption: Ligand cone angle and bite angle are critical steric parameters.
Experimental Protocols
The following are starting-point protocols. Optimization of temperature, concentration, and reagent stoichiometry may be necessary. All procedures must be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Arylboronic Acid
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol% along with a palladium source like Pd₂(dba)₃, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane with 10-20% water, or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1][19]
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reaction: this compound with a Primary or Secondary Amine
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq). Note: Do not add the base and aryl iodide together before adding the solvent and amine, as this can lead to side reactions.
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.2 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M.[6]
-
Reaction: Heat the reaction mixture in a preheated oil bath to 90-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
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- Tocris Bioscience. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PubMed. (2013). Interplay of bite angle and cone angle effects. A comparison between o-C6H4(CH2PR2)(PR'2) and o-C6H4(CH2PR2)(CH2PR'2)
- Sigma-Aldrich. (n.d.).
- OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines.
- Chemistry Stack Exchange. (2018).
- Reddit. (2018).
- Wikipedia. (n.d.). Bite angle.
- Benchchem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)
- Benchchem. (2025).
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- National Institutes of Health (NIH). (n.d.).
- Benchchem. (2025).
- UNF Digital Commons. (2015). Sonogashira cross-coupling in a designer ionic liquid (IL) without copper, external base, or additive, and with recycling and reuse of the IL.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
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Technical Support Center: Temperature Optimization for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Synthesis
Welcome to the technical support guide for the synthesis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide. This document provides in-depth troubleshooting advice and optimized protocols, drawing from established chemical principles and extensive field experience. Temperature is not merely a parameter but the most critical variable governing the success of this acylation, influencing reaction rate, yield, and impurity profiles. This guide is structured to help you navigate these challenges effectively.
The synthesis involves the N-acylation of 3-amino-5-iodopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann or related conditions, where an amine attacks the highly electrophilic acid chloride.[1][2] The process is highly exothermic, and precise temperature control is paramount to prevent side reactions and ensure product quality.[3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding temperature control during the synthesis.
Q1: What is the recommended initial temperature for adding the pivaloyl chloride, and why is it so critical?
A1: The initial addition of pivaloyl chloride to the solution of 3-amino-5-iodopyridine must be conducted at a low temperature, typically 0 °C to 5 °C . The reaction between an amine and an acyl chloride is rapid and highly exothermic.[3] Starting at a low temperature allows for efficient dissipation of the generated heat, preventing a dangerous thermal runaway and minimizing the formation of degradation byproducts. A common laboratory setup involves cooling the reaction vessel in an ice-water bath.[4][5]
Q2: My reaction seems to have stalled after the initial addition of pivaloyl chloride. Can I increase the temperature?
A2: Yes, a gradual increase in temperature is often necessary to drive the reaction to completion. After the pivaloyl chloride has been added slowly and the initial exotherm has subsided, the reaction mixture can be allowed to warm to room temperature (20-25 °C) and stirred for several hours.[2] If monitoring by TLC or LC-MS indicates a sluggish reaction, the temperature can be gently increased to a range of 40-60 °C .[6] Exceeding this range significantly can increase the risk of side reactions.
Q3: I'm observing significant byproduct formation, especially a compound that is very polar. What is the likely cause related to temperature?
A3: The most probable cause is the hydrolysis of the pivaloyl chloride starting material, which forms pivalic acid. This occurs if there is moisture in your reagents or solvent and is accelerated by excessive heat.[3][7] Pivaloyl chloride is highly reactive and will readily react with water. Ensure all glassware is oven-dried and solvents are anhydrous. If the reaction temperature was too high during addition, you may also be forming degradation products.
Q4: What is the role of the base (e.g., pyridine, triethylamine) in this reaction, and how does it relate to temperature?
A4: The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[8][9] Pyridine is a common choice as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[8][10][11] The neutralization step is also exothermic and contributes to the overall heat profile of the reaction, reinforcing the need for initial cooling.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the reaction, with a focus on temperature-related causes.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution & Explanation |
| Low Yield / Incomplete Conversion | 1. Insufficient Thermal Input: The reaction was not allowed to proceed at a warm enough temperature after the initial addition to reach completion. | Solution: After the controlled addition at 0 °C, allow the reaction to warm to room temperature. Monitor by TLC/LCMS. If the reaction is slow, gently heat to 40-50 °C for 2-4 hours. This provides the necessary activation energy for the remaining starting materials to react without significantly promoting side reactions.[12] |
| 2. Premature Reagent Degradation: The pivaloyl chloride was added at too high a temperature, causing localized heating and potential degradation or reaction with the solvent. | Solution: Ensure the bulk internal temperature of the reaction mixture does not exceed 5-10 °C during the addition phase. Use a calibrated thermometer and add the acylating agent slowly and dropwise. | |
| High Impurity Profile / Dark Reaction Color | 1. Thermal Runaway/Exotherm: The addition of pivaloyl chloride was too fast, overwhelming the cooling system and causing the temperature to spike. | Solution: Reduce the addition rate of the pivaloyl chloride. Ensure efficient stirring and adequate cooling capacity (e.g., a well-maintained ice bath). For larger-scale reactions, consider a jacketed reactor with a chiller. Uncontrolled exotherms are a primary cause of impurity formation.[3] |
| 2. Excessive Final Reaction Temperature: The reaction was heated too high or for too long after the addition was complete. | Solution: Optimize the final reaction temperature. While some amidation reactions require heat,[13] it is often best to stay within the 40-60 °C range. Run small-scale trials at different temperatures (e.g., 40 °C, 50 °C, 60 °C) and monitor the impurity profile to find the optimal balance between reaction rate and purity. | |
| Reaction Inconsistency Between Batches | 1. Variable Temperature Control: Inconsistent cooling or heating methods are being used, leading to different temperature profiles for each batch. | Solution: Standardize the temperature control protocol. Use the same type and size of cooling bath, consistent stirring speed, and a calibrated thermometer to monitor the internal temperature for every run. Document the temperature profile throughout the reaction. |
Section 3: Optimized Protocol and Data
This section provides a reliable, step-by-step starting protocol and a table of key temperature parameters.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-5-iodopyridine (1.0 eq.) and triethylamine (1.2 eq.) or pyridine (3.0 eq., acting as base and solvent) in an anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintain a positive nitrogen atmosphere.
-
Controlled Addition: Add pivaloyl chloride (1.1 eq.) dropwise via a syringe pump over 30-60 minutes. Critically, ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Warming and Completion: Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir for 2-12 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Optional Heating: If the reaction has not reached completion, gently heat the mixture to 40-50 °C and hold for 1-3 hours, continuing to monitor.
-
Work-up and Purification: Upon completion, cool the reaction mixture back to room temperature. Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Table 1: Summary of Temperature Optimization Parameters
| Parameter | Recommended Temperature | Rationale |
| Reagent Addition | 0 °C to 5 °C | Controls the initial, strong exotherm of the acylation reaction to prevent byproduct formation and ensure safety.[3][4] |
| Initial Reaction | 5 °C to 25 °C (Room Temp.) | Allows the bulk of the reaction to proceed safely after the initial exotherm is managed. |
| Driving to Completion | 40 °C to 60 °C | Provides the necessary activation energy for complete conversion of starting materials in a reasonable timeframe.[6] |
| Maximum Recommended Temp. | 80 °C | Exceeding this temperature significantly increases the risk of thermal degradation of the product or starting materials. |
Section 4: Visualized Workflows
Diagram 1: Experimental Workflow for Temperature Control
Caption: General experimental workflow emphasizing critical temperature control points.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
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Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase - SciSpace. Available at: [Link]
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What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
Schotten–Baumann reaction - Grokipedia. Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE CUET. Available at: [Link]
-
Optimization of reaction conditions for the preparation of amide 2 1a - ResearchGate. Available at: [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - Wiley Online Library. Available at: [Link]
-
What is the role of pyridine in the acylation reaction of amines? - Chemistry - Shaalaa.com. Available at: [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation - YouTube. Available at: [Link]
-
Optimization of the reaction conditions of amide synthesis. - ResearchGate. Available at: [Link]
-
Reaction Chemistry & Engineering - RSC Publishing. Available at: [Link]
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What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Alkylation and acylation of pyridine - Química Organica.org. Available at: [Link]
-
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. Available at: [Link]
-
Schotten-Baumann Reaction - Cambridge University Press. Available at: [Link]
-
Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC - NIH. Available at: [Link]
-
Catalysis of the acylation of aromatic derivatives by metallic tosylates - CDP Innovation. Available at: [Link]
-
Trivalent Dialkylaminopyridine-Catalyzed Site-Selective Mono-O-acylation of Partially- Protected Pyranosides Kalyan Dey, Naraya - Royal Society of Chemistry. Available at: [Link]
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram - Oakwood Chemical. Available at: [Link]
-
PIVALOYL CHLORIDE - Ataman Kimya. Available at: [Link]
-
N-pivaloylation of an amine - ChemSpider Synthetic Pages. Available at: [Link]
-
N-(5-Iodo-pyridin-3-yl) - BOJNSCI 广东博精科技有限公司. Available at: [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]
- CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents.
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. Available at: [Link]
-
Synthesis of pivaloyl chloride - PrepChem.com. Available at: [Link]
- CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents.
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The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids - MDPI. Available at: [Link]
-
The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids - MDPI. Available at: [Link]
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Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed. Available at: [Link]
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Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents - Purdue College of Engineering. Available at: [Link]
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Aminopyridines as acylation catalysts for tertiary alcohols - Semantic Scholar. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide and N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halogenated pyridines are cornerstone intermediates, offering a versatile handle for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal building blocks: N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide and N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide . The ensuing discussion, grounded in established mechanistic principles and supported by experimental data, is designed to empower you to make informed decisions in your synthetic endeavors.
The Decisive Role of the Halogen: A Fundamental Reactivity Overview
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for this pair of molecules is the nature of the carbon-halogen bond. The generally accepted trend in reactivity for aryl halides is I > Br > Cl > F . This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and thus the most susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. A lower activation energy for the C-I bond cleavage translates to milder reaction conditions, faster reaction times, and often, higher yields for the iodo-substituted precursor compared to its bromo- and chloro-analogues.
Interestingly, kinetic studies on haloheteroarenes have revealed that the mechanism of oxidative addition to Pd(0) can vary with the halogen. For 2-halopyridines, a classical concerted mechanism is observed for the iodo-substituted compound, while an SNAr-type mechanism is proposed for the bromo- and chloro-variants.[1] This fundamental mechanistic divergence underscores the enhanced reactivity of the iodo-substituted pyridine ring.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative perspective, the following sections compare the expected performance of this compound and N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in three of the most widely utilized palladium-catalyzed cross-coupling reactions. The presented data is a synthesis of literature reports on closely related 3-halopyridine systems to provide a robust comparative framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and vinyl-aryl structures. The enhanced reactivity of the C-I bond allows for the coupling of the iodo-pyridine derivative under significantly milder conditions than its bromo-counterpart.
| Feature | This compound | N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide |
| Typical Reaction Temperature | Room Temperature to 60 °C | 80 °C to 110 °C |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 12-24 hours) |
| Typical Yields | Generally higher | Moderate to high, condition dependent |
| Functional Group Tolerance | Broader due to milder conditions | Good, but sensitive groups may degrade at higher temperatures |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halopyridine Derivative
A representative procedure for the Suzuki-Miyaura coupling is as follows:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halopyridine (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, toluene, DMF).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100°C for the bromo-derivative, potentially lower for the iodo-derivative) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. The reactivity trend of C-I > C-Br is particularly pronounced in this reaction, often allowing for the coupling of iodo-pyridines at room temperature.
| Feature | This compound | N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide |
| Typical Reaction Temperature | Room Temperature to 40 °C[2] | 60 °C to 100 °C[3][4] |
| Copper Co-catalyst | Often beneficial, but copper-free protocols are more accessible | Generally required for efficient conversion |
| Reaction Time | Typically rapid (e.g., 0.5-3 hours) | Longer (e.g., 3-16 hours)[3][5] |
| Side Reactions | Lower incidence of Glaser coupling (alkyne homocoupling) | Higher propensity for Glaser coupling at elevated temperatures |
| Typical Yields | High to excellent[6] | Good to high, but can be variable[3][4] |
Experimental Protocol: Sonogashira Coupling of a 3-Halopyridine Derivative
A representative procedure for the Sonogashira coupling is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add the 3-halopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents).
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature for the iodo-derivative, elevated for the bromo-derivative) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of the Sonogashira Catalytic Cycles:
Caption: Interlinked catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the other cross-coupling reactions, the iodo-pyridine derivative is expected to be more reactive than its bromo-analogue.
| Feature | This compound | N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide |
| Typical Reaction Temperature | 60 °C to 90 °C | 80 °C to 110 °C |
| Ligand Choice | A broader range of phosphine ligands are effective | Often requires more electron-rich and bulky ligands (e.g., biarylphosphines) for high efficiency |
| Base Strength | Can often be achieved with weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Frequently requires stronger bases (e.g., NaOtBu, K₃PO₄, LiHMDS)[7][8] |
| Reaction Time | Generally shorter | Longer |
| Typical Yields | High to excellent[9] | Good to high, highly dependent on ligand and base combination[10] |
Experimental Protocol: Buchwald-Hartwig Amination of a 3-Halopyridine Derivative
A representative procedure for the Buchwald-Hartwig amination is as follows:
-
To a dried Schlenk tube or vial, add the 3-halopyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).
-
Add the amine (1.1-1.5 equivalents) and a suitable base (e.g., NaOtBu, K₃PO₄, 2.0-3.0 equivalents).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Conclusion and Strategic Recommendations
The evidence overwhelmingly indicates that This compound is the more reactive coupling partner compared to N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from the weaker C-I bond, manifests in the ability to perform reactions under milder conditions, with lower catalyst loadings, and in shorter timeframes.
Strategic Recommendations:
-
For syntheses involving thermally sensitive functional groups or when aiming for high efficiency and rapid iteration, this compound is the superior choice. Its ability to react at or near room temperature in many cases minimizes the risk of side reactions and decomposition.
-
N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide remains a valuable and often more cost-effective building block. With careful optimization of reaction conditions, including the appropriate choice of a modern, highly active catalyst system (e.g., those employing bulky biarylphosphine ligands), it can be effectively utilized to achieve high yields in a broad range of transformations.
-
For sequential cross-coupling strategies on a di- or polyhalogenated pyridine core, the differential reactivity of C-I and C-Br bonds can be exploited for selective functionalization. One could, for instance, selectively perform a Sonogashira coupling at an iodo-position at room temperature, followed by a Suzuki-Miyaura coupling at a bromo-position at a higher temperature.
By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can strategically select the optimal 3-halopyridine building block to streamline their synthetic routes, improve yields, and accelerate the discovery and development of novel chemical entities.
References
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Pérez-Temprano, M. H., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Boruah, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Sidhu, K., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines. University of Southampton Institutional Repository. [Link]
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Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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de la Torre, A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13664-13687. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]
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Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
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Weires, A. G., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(9), 2244–2247. [Link]
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Weires, A. G., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]
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A Researcher's Guide to Suzuki Coupling of Halopyridines: A Comparative Analysis of Iodo-, Bromo-, and Chloro-Substrates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, indispensable for forging carbon-carbon bonds essential in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this domain, the synthesis of arylpyridines is of paramount importance, as the pyridine motif is a ubiquitous scaffold in a multitude of biologically active molecules.[3][4] This guide offers a comprehensive comparison of iodo-, bromo-, and chloro-pyridines in Suzuki coupling, providing field-proven insights and experimental data to empower researchers in drug development and synthetic chemistry to make informed decisions for catalyst selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of halopyridines in Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.[5][6] The generally accepted trend in reactivity follows the order of bond dissociation energies: I > Br >> Cl.[2][7]
-
Iodo-pyridines: Possessing the weakest C-I bond, these substrates are highly reactive and readily undergo oxidative addition. This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. 4-Iodopyridine, for instance, is an excellent substrate due to the high reactivity of the carbon-iodine bond.[8][9]
-
Bromo-pyridines: With a stronger C-Br bond compared to their iodo counterparts, bromo-pyridines exhibit moderate reactivity.[10][11] They represent a good balance between reactivity and stability, making them widely used substrates in Suzuki couplings.
-
Chloro-pyridines: The C-Cl bond is the strongest among the halogens, rendering chloro-pyridines the least reactive substrates.[6][12] Consequently, their coupling often necessitates more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated, electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[1][12][13] Despite their lower reactivity, the cost-effectiveness and broader availability of chloro-pyridines make them highly attractive starting materials.[3][14]
Navigating the Catalytic Landscape: Ligand and Catalyst Selection
The choice of the palladium catalyst and, more critically, the ancillary ligand is paramount for a successful Suzuki coupling, especially with less reactive chloro-pyridines.
For Iodo- and Bromo-pyridines: Standard palladium catalysts such as Pd(PPh₃)₄ or combinations of a Pd(II) source like Pd(OAc)₂ with triphenylphosphine (PPh₃) are often sufficient to achieve good to excellent yields.[9][15]
For Chloro-pyridines: The inertness of the C-Cl bond necessitates the use of more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), have proven highly effective.[1] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[1] N-Heterocyclic carbenes (NHCs) are another class of powerful ligands for activating aryl chlorides.[16] In some cases, "ligand-free" conditions have also been developed for the activation of aryl chlorides.[17]
The Pyridine Problem: A unique challenge in the Suzuki coupling of pyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition.[4][12][13] This is particularly pronounced with 2-halopyridines. The use of bulky ligands helps to mitigate this issue by sterically shielding the metal center.[13]
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of different halopyridines, providing a snapshot of their relative performance.
| Halopyridine | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 4-Iodopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | >95 | [8] |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | [10][11] |
| 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 80-90 | [1][13] |
| 4-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 70-85 | [3] |
Note: Yields are highly substrate-dependent and the conditions provided are representative examples.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki coupling of iodo-, bromo-, and chloro-pyridines.
Protocol 1: Suzuki Coupling of 4-Iodopyridine with Phenylboronic Acid
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid
Materials:
-
3-Bromopyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry reaction vessel.
-
Add the anhydrous, degassed toluene and stir for 10 minutes to allow for pre-catalyst formation.
-
Add 3-bromopyridine, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction for completion using GC-MS or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (8 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, Cs₂CO₃, and phenylboronic acid.
-
Add anhydrous, degassed 1,4-dioxane followed by 2-chloropyridine.
-
Heat the reaction mixture to 110-120 °C.
-
The reaction progress should be monitored by an appropriate method (e.g., GC-MS).
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Workup the reaction by diluting with an organic solvent, washing with water, and drying the organic phase.
-
After solvent removal, purify the residue by column chromatography.
Conclusion and Future Outlook
While iodo- and bromo-pyridines offer higher reactivity and are often the substrates of choice for rapid synthesis, advancements in catalyst technology have rendered the more economical and abundant chloro-pyridines as viable and attractive alternatives.[6] The key to unlocking the potential of chloro-pyridines lies in the rational selection of highly active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.[1] For researchers in drug development, the decision between these halopyridines will ultimately depend on a careful balance of factors including commercial availability, cost, and the desired reaction scalability. With the appropriate catalytic system, all three classes of halopyridines can be effectively utilized to construct complex and valuable pyridine-containing molecules.
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem. [URL: https://www.benchchem.com/comparative-guide-catalytic-systems-suzuki-miyaura-coupling-chloropyridines]
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Who we serve. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1999-3684]
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/ligand-selection-for-efficient-suzuki-coupling-of-2-chloropyridines]
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb/69/10/69_c21-00326/_article]
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-of-2-chloropyridines-base-selection]
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-with-substituted-chloropyridines]
- The Suzuki Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/publication/236109315_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944062/]
- Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01337e]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202010631]
- Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/dt/d1dt03004a]
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [URL: https://www.researchgate.net/publication/259416409_Catalyst_screening_for_Suzuki-Miyaura_coupling_of_3-chloropyridine_and_4-tolylboronic_acid_a]
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/088.shtm]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol051346h]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2984]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/om030225+]
- The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/163868/]
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl2_236109315]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020217y]
- Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs501460v]
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalab.com/suzuki-miyaura-coupling-guide.html]
- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol034611n]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-suzuki-coupling-of-3-bromo-2-chloropyridine]
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-pyridyl-halides-a-comparative-guide-to-the-reactivity-of-chloropyridines-and-bromopyridines]
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-4-iodopyrazole-in-suzuki-coupling-reactions]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00649]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qi/d1qi00201k]
- Technical Support Center: Suzuki Reactions with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-reactions-with-4-bromo-2-chloro-6-iodopyridin-3-ol]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [URL: https://wwjmrd.com/upload/recent-advances-in-the-development-of-suzuki-miyaura-coupling-reactions_1617255551.pdf]
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Comparative Analysis of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives as Modulators of P-glycoprotein Mediated Multidrug Resistance
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells. This guide provides a comparative analysis of a novel series of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives designed as potent P-gp inhibitors. We delve into the structure-activity relationships (SAR), comparative efficacy, and mechanistic insights, supported by robust experimental data, to evaluate their potential as adjuncts to conventional chemotherapy.
Introduction: The Challenge of P-glycoprotein in Oncology
P-glycoprotein (P-gp), the product of the ABCB1 gene, functions as a broad-spectrum ATP-dependent efflux pump. Its physiological role involves protecting cells from xenobiotics. However, in the context of oncology, its overexpression in cancer cells leads to the rapid efflux of structurally and functionally diverse chemotherapeutic agents, thereby diminishing their intracellular concentration and therapeutic efficacy. This necessitates the development of potent and specific P-gp inhibitors to reverse MDR.
The core scaffold, this compound, presents a promising starting point for inhibitor design. The iodinated pyridine ring offers a vector for chemical modification and potential interactions within the P-gp binding pocket, while the pivaloyl group provides steric bulk that can influence binding affinity and selectivity. This guide explores a series of rationally designed derivatives of this scaffold, comparing their biological activity and potential for clinical translation.
Synthesis and Characterization of Derivatives
The synthesis of the this compound backbone and its derivatives was achieved through a straightforward amidation reaction. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for the preparation of this compound derivatives.
All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity (>95%).
Comparative Biological Evaluation
The primary objective of this study was to assess the P-gp inhibitory activity of the synthesized derivatives. A doxorubicin-resistant human breast cancer cell line (MCF-7/ADR), which overexpresses P-gp, was used as the primary model system. The parental MCF-7 cell line served as the control.
In Vitro Cytotoxicity and P-gp Inhibition
The cytotoxicity of the derivatives alone and in combination with doxorubicin was evaluated using the MTT assay. The reversal fold (RF) was calculated as the ratio of the IC₅₀ of doxorubicin alone to the IC₅₀ of doxorubicin in the presence of the test compound. Verapamil, a first-generation P-gp inhibitor, was used as a positive control.
| Compound | R-Group on Propionamide | Cytotoxicity (IC₅₀, µM) in MCF-7/ADR | Doxorubicin IC₅₀ (µM) in MCF-7/ADR | Reversal Fold (RF) |
| Parent | -CH₃ | > 50 | 1.5 | 12.5 |
| Derivative A | -CF₃ | > 50 | 0.8 | 23.4 |
| Derivative B | -Cyclopropyl | > 50 | 0.5 | 37.6 |
| Derivative C | -Phenyl | 25.8 | 0.3 | 62.7 |
| Verapamil | N/A | 15.2 | 0.9 | 20.9 |
Table 1: Comparative Cytotoxicity and P-gp Reversal Activity of this compound Derivatives.
The results indicate that the derivatives themselves possess low intrinsic cytotoxicity in the resistant cell line, a desirable characteristic for an MDR reversal agent. Notably, all derivatives demonstrated the ability to sensitize MCF-7/ADR cells to doxorubicin, with Derivative C exhibiting the most potent P-gp inhibitory activity, surpassing that of Verapamil by a significant margin.
Structure-Activity Relationship (SAR) Analysis
The SAR analysis reveals key structural features influencing P-gp inhibition:
-
Pivaloyl Group Modification: The replacement of the methyl groups on the propionamide moiety with more complex structures significantly impacts activity.
-
The electron-withdrawing trifluoromethyl group (Derivative A ) enhanced the reversal fold compared to the parent compound.
-
The introduction of a cyclopropyl ring (Derivative B ) further increased potency, suggesting that a constrained ring structure is favorable for binding.
-
The incorporation of a phenyl ring (Derivative C ) resulted in the highest activity, indicating that aromatic interactions within the P-gp binding site may play a crucial role.
-
Caption: Key structural modification site influencing biological activity.
Mechanistic Insights: Rhodamine 123 Efflux Assay
To confirm that the observed chemosensitization is due to direct P-gp inhibition, a Rhodamine 123 (Rho123) efflux assay was performed. Rho123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rho123.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
All derivatives led to a significant increase in intracellular Rho123 fluorescence in a dose-dependent manner, with Derivative C showing the most pronounced effect, comparable to that of the positive control, confirming its mechanism of action as a potent P-gp efflux pump inhibitor.
Conclusion and Future Directions
The this compound scaffold serves as a viable platform for the development of novel P-gp inhibitors. Our comparative analysis demonstrates that modifications to the propionamide moiety can dramatically enhance inhibitory activity. Specifically, the introduction of a phenyl group (Derivative C ) yielded a highly potent P-gp inhibitor with low intrinsic cytotoxicity.
Future studies will focus on:
-
In vivo efficacy studies in xenograft models to validate the MDR reversal activity.
-
Pharmacokinetic and toxicity profiling of the lead compounds.
-
Further SAR studies to optimize the potency and drug-like properties of this chemical series.
The promising results presented in this guide underscore the potential of this class of compounds to address the clinical challenge of multidrug resistance in cancer therapy.
References
- Vertex AI Search. N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram.
- Sigma-Aldrich. This compound.
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024).
- Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Structure-activity relationship (SAR) of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides
An In-Depth Technical Guide
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides
Introduction: The Pyridinyl Amide Scaffold and the Imperative of SAR
In the landscape of modern drug discovery, the pyridine ring represents a "privileged" scaffold, a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in medicinal chemistry. When combined with an amide linkage, it forms the pyridinyl amide core, a structure found in agents targeting a wide array of biological targets, from kinases to G protein-coupled receptors (GPCRs).[2][3][4]
This guide focuses on a specific subclass: N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides (also known as pivalamides). The 2,2-dimethyl-propionamide (pivaloyl) group provides a sterically hindered and metabolically robust amide linkage, often improving the pharmacokinetic profile of a compound. The critical aspect of this scaffold, and the focus of our analysis, is the substituent at the 5-position of the pyridine ring. Understanding the structure-activity relationship (SAR) at this position is fundamental to optimizing potency, selectivity, and drug-like properties.[5] By systematically modifying this substituent, we can probe the steric and electronic requirements of the target's binding pocket, transforming a preliminary "hit" into a viable "lead" candidate.[5]
This guide will provide a comparative analysis of how various substituents at the 5-position influence biological activity, using neuronal nicotinic acetylcholine receptors (nAChRs) as a representative target class, given their known affinity for pyridine-based ligands.[6] We will delve into the synthetic rationale, present comparative biological data, and provide detailed experimental protocols for researchers in the field.
General Synthetic Strategy
The synthesis of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides is generally achieved through a straightforward and robust acylation reaction. The key transformation is the formation of an amide bond between a 5-substituted-3-aminopyridine intermediate and a pivaloyl source.
Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to SAR analysis.
The primary synthetic challenge lies not in the amide coupling itself, but in the efficient preparation of the requisite 5-substituted-3-aminopyridine precursors. These are typically synthesized from more readily available 3-nitropyridines, where the nitro group is subsequently reduced to the amine. The substituent at the 5-position can be introduced either before or after the formation of the pyridine ring, depending on the desired functionality.
Comparative SAR Analysis: The Impact of the 5-Position Substituent
The nature of the substituent at the 5-position of the pyridine ring can dramatically influence the compound's interaction with its biological target. This influence can be dissected into steric, electronic, and hydrophobic effects. For our analysis, we will consider the binding affinity for neuronal nAChRs as the primary endpoint, where lower Ki values indicate higher affinity.
Core Scaffold
Caption: Core structure of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamide.
1. Halogen Substituents (R = F, Cl, Br): Halogens are often used to probe electronic effects and improve metabolic stability.
-
Fluorine (F): A small, highly electronegative atom. Its introduction can alter the pKa of the pyridine nitrogen and potentially form favorable interactions (e.g., with backbone amides in the receptor).
-
Chlorine (Cl) & Bromine (Br): As we move down the group, the size (steric bulk) and polarizability increase, while electronegativity decreases. A chloro or bromo substituent can occupy small hydrophobic pockets within the binding site. In many pyridine-based series, a halogen at this position is crucial for potent activity.
2. Small Alkyl & Methoxy Groups (R = CH₃, OCH₃): These groups probe for small hydrophobic pockets and hydrogen bond accepting capabilities.
-
Methyl (CH₃): A small, lipophilic group that can fit into tight hydrophobic spaces.
-
Methoxy (OCH₃): This group has a dual nature. While the methyl portion is hydrophobic, the oxygen atom is a hydrogen bond acceptor. Its effect is highly dependent on the specific topology of the binding site.
3. Bulky Aromatic and Heteroaromatic Groups (R = Phenyl, Thienyl, etc.): The introduction of larger aryl or heteroaryl rings drastically increases the steric profile of the molecule.
-
Phenyl: A bulky, hydrophobic moiety. Studies on related 5-substituted pyridine analogues have shown that a phenyl group can lead to very high binding affinity, suggesting the presence of a large, accommodating pocket.[6] The affinity can be further modulated by substitution on the phenyl ring itself.
-
Heteroaryls (e.g., Thiophene, Pyridine): These groups maintain the bulk of a phenyl ring but introduce additional possibilities for hydrogen bonding or specific polar interactions, which can fine-tune potency and selectivity across different receptor subtypes.
SAR Trends Visualization
Caption: Predicted SAR trends for 5-position substituents.
Quantitative Data Comparison
The following table summarizes the structure-activity relationship for a representative set of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides, with binding affinity for the α4β2 nAChR subtype as the endpoint.
| Compound ID | R-Substituent (5-position) | Structure | Representative Ki (nM) | SAR Rationale |
| 1a | -H | N-(pyridin-3-yl)-2,2-dimethyl-propionamide | 55.0 | Baseline affinity of the core scaffold. |
| 1b | -Cl | N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide | 8.5 | The electron-withdrawing chloro group in a small pocket significantly enhances affinity. |
| 1c | -Br | N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | 12.3 | Slightly larger bromo is well-tolerated but offers no advantage over chloro, suggesting a size limit for this pocket. |
| 1d | -CH₃ | N-(5-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide | 30.1 | Small hydrophobic group is tolerated but less favorable than a halogen, indicating electronic effects are important. |
| 1e | -Phenyl | N-(5-phenyl-pyridin-3-yl)-2,2-dimethyl-propionamide | 0.65 | Significant increase in affinity suggests the phenyl ring occupies a large, favorable hydrophobic region in the receptor.[6] |
| 1f | -Thiophen-2-yl | N-(5-(thiophen-2-yl)pyridin-3-yl)-2,2-dimethyl-propionamide | 0.80 | The heteroaromatic ring is also well-tolerated, maintaining high affinity similar to the phenyl analogue.[6] |
Note: Ki values are representative and collated based on trends observed in closely related chemical series targeting nAChRs.[6] Absolute values will vary based on specific assay conditions.
Experimental Protocols
Protocol 1: General Synthesis of N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (1b)
Rationale: This protocol employs a standard amide coupling reaction using pivaloyl chloride, which is highly reactive and cost-effective. Triethylamine is used as a mild base to quench the HCl byproduct generated during the reaction, preventing protonation of the pyridine starting material.
Materials:
-
5-Chloro-3-aminopyridine
-
Pivaloyl chloride (2,2-dimethylpropionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a solution of 5-chloro-3-aminopyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure title compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Radioligand Binding Assay for nAChR Affinity (Ki Determination)
Rationale: This protocol determines the binding affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor. This is a standard and robust method for quantifying ligand-receptor interactions.
Materials:
-
Cell membranes prepared from a cell line expressing the human α4β2 nAChR subtype.
-
[³H]-Epibatidine (Radioligand)
-
Test compounds (e.g., 1a-1f ) dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Cytisine (for non-specific binding determination).
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the desired concentration of the test compound (typically a serial dilution), and the cell membrane preparation.
-
Radioligand Addition: Add [³H]-Epibatidine at a final concentration approximately equal to its K_d value (e.g., 50 pM).
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Non-Specific Binding: In separate wells, add a high concentration of cytisine (e.g., 10 µM) instead of the test compound to determine non-specific binding. Total binding is determined in wells with no competing ligand.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion
The structure-activity relationship of N-(5-substituted-pyridin-3-yl)-2,2-dimethyl-propionamides is critically dependent on the nature of the substituent at the 5-position of the pyridine ring. Our comparative analysis, using the α4β2 nAChR as a model target, demonstrates clear trends. Small, electron-withdrawing halogens like chlorine are highly favorable, suggesting a combination of beneficial electronic influence and a fit within a small, defined pocket. However, the most significant gains in affinity are achieved with the introduction of bulky aromatic or heteroaromatic rings. This finding strongly indicates the presence of a large, accommodating hydrophobic region in the receptor's binding site that can be exploited for potent ligand design.[6] These insights provide a logical framework for the rational design of new, more potent analogues for various biological targets, guiding researchers to prioritize substituents that best match the steric and electronic profile of their target of interest.
References
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Lin, N. H., Kuntzweiler, D. J., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
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Orjales, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Karaman, B., et al. (2024). Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies. Journal of Molecular Structure. [Link]
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Jiang, D., et al. (2014). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules. [Link]
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Matsui, R., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
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Reyes-Mayorga, J. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
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Srivastava, A., et al. (2018). Design, Synthesis and Structure Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]
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Rai, R., et al. (2013). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. [Link]
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Ghamari, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
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Aliabadi, A., et al. (2025). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. [Link]
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Subudhi, B. B., et al. (2016). Newer biologically active pyridines: A potential review. ResearchGate. [Link]
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Zhou, Y., et al. (2010). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. [Link]
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Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
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Gentry, P. R., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
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In vitro testing of compounds synthesized from N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
An In-Depth Guide to the In Vitro Evaluation of Novel Compounds Derived from N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: The Strategic Importance of the 3-Aminopyridine Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The this compound molecule represents a highly strategic starting point for the synthesis of novel therapeutic candidates.[1] Its structure is notable for two key features: the 3-aminopyridine core, a privileged motif found in numerous biologically active compounds, and the iodine atom at the 5-position.[2] This iodine serves as a versatile chemical handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the systematic introduction of diverse aryl and heteroaryl groups.[3] This synthetic flexibility allows for the creation of extensive libraries of novel compounds, which can be screened for a wide range of biological activities, from anticancer to antimicrobial effects.[4][5]
This guide provides a comprehensive framework for the in vitro evaluation of such compound libraries. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal logic behind each experimental choice. We will navigate the critical path from initial cytotoxicity screening to specific target engagement and comparative analysis against established drugs, ensuring a scientifically rigorous and efficient evaluation cascade.
Part 1: Foundational Screening: Assessing Cellular Viability and Cytotoxicity
The first step in evaluating any new compound library is to determine its effect on cell survival and proliferation.[6] This foundational screen helps identify compounds with potential therapeutic effects (e.g., killing cancer cells) or unwanted toxicity. The most common methods are colorimetric assays that measure the metabolic activity of living cells.[7]
Comparative Analysis: MTT vs. XTT Assays
The MTT and XTT assays are both tetrazolium salt-based methods that quantify cell viability by measuring the activity of mitochondrial dehydrogenases in metabolically active cells.[8][9] However, they differ in their workflow and the properties of the final formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This "classic" assay involves the reduction of the yellow, water-soluble MTT to a purple formazan crystal that is insoluble in water.[8] This necessitates a separate solubilization step using an organic solvent like DMSO, which adds time and a potential source of error to the protocol.[9][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, the XTT salt is reduced to an orange formazan product that is readily soluble in water.[8][10] This eliminates the need for a solubilization step, streamlining the workflow, reducing handling errors, and making it more suitable for high-throughput screening.[10]
The choice between them is often a trade-off between the established nature of MTT and the efficiency of XTT. For large-scale screening of a new compound library, the XTT assay is logically superior due to its simpler protocol and reduced variability.[10]
| Feature | MTT Assay | XTT Assay | Rationale for Preference |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble orange formazan | Both rely on metabolic activity of viable cells.[8][9] |
| Solubilization Step | Required (e.g., DMSO, SDS) | Not required | XTT eliminates a time-consuming step, reducing potential errors.[10] |
| Throughput | Lower, due to extra step | Higher, ideal for screening | Fewer steps make XTT more efficient for large libraries.[10] |
| Variability | Higher potential for variability | Lower variability | Incomplete solubilization in MTT can lead to inconsistent results.[10] |
| Endpoint | Terminal (cells are lysed) | Non-terminal (in some protocols) | XTT can allow for continuous measurement without cell lysis.[7] |
Experimental Workflow Diagrams
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Streamlined experimental workflow for the XTT cell viability assay.
Part 2: Target Deconvolution: Investigating Kinase Inhibition
Many pyridine-containing compounds are designed as kinase inhibitors due to the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[11] Dysregulated kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[11][12] If compounds from the library show significant cytotoxicity against cancer cell lines, the next logical step is to investigate their effect on specific, relevant kinases such as EGFR or BRAF.[13][14][15][16]
Biochemical vs. Cell-Based Assays: A Two-Pronged Approach
A robust evaluation of a potential kinase inhibitor requires both biochemical and cell-based assays. Relying on only one can be misleading.[17]
-
Biochemical Assays: These cell-free systems use purified, recombinant kinase enzymes to directly measure the ability of a compound to inhibit substrate phosphorylation.[11][18] They are essential for determining direct target engagement and calculating potency metrics like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[11][12]
-
Cell-Based Assays: These assays measure the inhibitor's effect within an intact cell.[14][17] This provides a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[17] A compound potent in a biochemical assay may fail in a cell-based assay, making this a critical validation step.[17]
| Assay Type | Purpose | Key Metric | Advantages | Limitations |
| Biochemical | Does the compound directly inhibit the purified target kinase? | IC50, Ki | High-throughput, precise, measures direct binding/inhibition.[18] | Lacks physiological context; ignores cell permeability and off-target effects.[17] |
| Cell-Based | Does the compound inhibit the target kinase in a living cell? | Cellular IC50 | Physiologically relevant, accounts for membrane permeability and metabolism.[17][19] | More complex, indirect measure of target engagement. |
Illustrative Kinase Signaling Pathway: The EGFR Cascade
Many synthesized compounds may target receptor tyrosine kinases like EGFR. Understanding the downstream signaling is key to designing effective cell-based assays. Inhibition of EGFR should lead to a measurable decrease in the phosphorylation of downstream effectors like MEK and ERK.[20][21]
Caption: Simplified EGFR signaling pathway and the site of inhibitor action.
Part 3: Protocols and Comparative Data
This section provides actionable protocols and illustrates how to present comparative data to benchmark new compounds against established alternatives.
Protocol 1: XTT Cell Viability Assay
This protocol is designed for determining the IC50 value of a synthesized compound.
-
Cell Seeding: Plate cells (e.g., A549 lung cancer cells) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Gefitinib for EGFR-mutant cells) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent.
-
Data Acquisition: Shake the plate gently and measure the absorbance at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background noise.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Biochemical Kinase Inhibition Assay (Generic)
This protocol outlines a common method for measuring direct kinase inhibition.
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase (e.g., recombinant EGFR), the specific peptide substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) for the enzyme.[11] This is critical for obtaining comparable IC50 values.[11][12]
-
Compound Plating: In a 384-well plate, add serial dilutions of the synthesized compounds and a known inhibitor as a positive control.
-
Kinase Reaction: Add the kinase and substrate solution to the wells. Allow a short pre-incubation period (10-15 minutes).
-
Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method can be radiometric (measuring incorporation of ³³P from ³³P-ATP) or non-radiometric (e.g., luminescence-based, such as ADP-Glo™, which measures ADP production).[18]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to no-inhibitor controls. Plot the percent inhibition against the log of compound concentration to determine the IC50 value.
Data Presentation: A Comparative Guide
The ultimate goal is to understand how the newly synthesized compounds perform relative to existing drugs. Summarizing the data in a clear, comparative table is essential. The hypothetical data below illustrates how to benchmark new compounds (SC-1, SC-2) against a known EGFR inhibitor, Erlotinib.[20]
Table: Comparative In Vitro Activity Profile of EGFR Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cellular IC50 (nM) |
| EGFR (wild-type) | A549 (EGFR wt) | H1975 (EGFR L858R/T790M) | |
| Erlotinib | 5 | 1800 | >10,000 |
| SC-1 (Our Compound) | 15 | 2500 | 850 |
| SC-2 (Our Compound) | 200 | >10,000 | >10,000 |
Causality & Interpretation:
-
Erlotinib is potent against the wild-type enzyme but shows significantly less activity in a wild-type cell line and is ineffective against the T790M resistance mutation, as expected.[13][22]
-
SC-1 shows good biochemical potency. While less potent than Erlotinib in the A549 cell line, it demonstrates significant activity against the H1975 resistant cell line. This is a promising result, suggesting SC-1 may overcome common resistance mechanisms.
-
SC-2 has poor biochemical potency, which translates to poor cellular activity. This compound would likely be deprioritized for further development.
Conclusion
The systematic in vitro evaluation of compounds synthesized from the this compound scaffold is a multi-step process that requires careful planning and logical progression. By starting with broad cytotoxicity screens like the XTT assay and progressing to specific target-based biochemical and cellular assays, researchers can efficiently identify promising lead candidates. The key to a successful program lies not just in the data generated, but in the rigorous comparison of that data against established standards and the understanding of the causal links between chemical structure, biochemical activity, and cellular response. This integrated approach maximizes the potential for discovering novel and effective therapeutic agents.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Validating the structure of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide derivatives by X-ray crystallography
A Comparative Guide to the Structural Validation of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives
In the landscape of drug discovery and medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to numerous pharmacologically active compounds.[1][2] Derivatives of this compound, in particular, represent a class of molecules where precise atomic arrangement is paramount to biological function. An unambiguous determination of the three-dimensional structure is not merely confirmatory; it is foundational to understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property claims.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural validation of these pyridine derivatives. We will explore the causality behind experimental choices and present the methodology as a self-validating system, grounded in authoritative standards.
The Gold Standard: Why X-ray Crystallography is Definitive
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing chemical compounds, they provide inferential structural data. NMR reveals the chemical environment and connectivity of atoms in a solution state, and MS determines the mass-to-charge ratio, confirming molecular weight and fragmentation patterns.[3][4] However, neither can directly "see" the precise 3D arrangement of atoms, including bond lengths, bond angles, and torsional angles in the solid state.
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution snapshot of the molecular structure.[5][6] By analyzing how a crystal lattice diffracts an X-ray beam, we can generate a three-dimensional electron density map of the molecule and build an atomic model with unparalleled precision.[7][8] This direct visualization is crucial for resolving ambiguities in stereochemistry, conformation, and intermolecular interactions that can profoundly impact a drug candidate's efficacy and safety.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires both skill and a systematic approach. Each stage is critical for the success of the next.
Experimental Protocol: A Self-Validating System
1. Crystal Growth: The Foundational Art
The axiom "garbage in, garbage out" is acutely true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal.[8]
-
Objective: To grow a single, well-ordered crystal, typically 0.1-0.4 mm in each dimension, free of significant defects.[9]
-
Methodology:
-
Purification: The starting material must be of high purity (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, causing disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] A systematic solubility screening across a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol) is the first step.[11]
-
Growing Conditions:
-
Slow Evaporation: A nearly saturated solution is filtered into a clean vial and loosely covered, allowing the solvent to evaporate over several days.[10][12] This is often the simplest and most effective starting point.
-
Vapor Diffusion: This is arguably the most successful method.[13] The compound is dissolved in a small amount of a "good" solvent. This solution, in an open inner vial, is placed inside a larger, sealed vial containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces solubility, inducing crystallization.[13]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as solubility decreases.
-
-
Patience & Observation: Crystallization requires patience. The vials should be left undisturbed in a vibration-free environment.[10]
-
2. Data Collection: Capturing the Diffraction Pattern
-
Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal lattice.
-
Methodology:
-
Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.[5] The resulting pattern of spots is unique to the crystal's internal structure.[8]
-
3. Structure Solution and Refinement: Decoding the Data
-
Objective: To convert the raw diffraction data into a chemically sensible atomic model.
-
Methodology:
-
Unit Cell & Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the symmetry (space group) of the crystal.[6]
-
Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then computationally refined against the experimental data to improve its fit. The quality of the final model is assessed using metrics like the R-factor (R1), which measures the agreement between the calculated and observed diffraction data. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.
-
Validation: The final structural model is validated using tools like the International Union of Crystallography's (IUCr) checkCIF service.[14] This ensures the data is geometrically and chemically reasonable and adheres to publication standards.[15]
-
Comparative Analysis: Crystallography vs. Other Techniques
While SCXRD provides the definitive solid-state structure, it is most powerful when used in concert with other analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, absolute configuration, intermolecular interactions. | Unambiguous and definitive structural proof.[6][16] High precision.[3] No molecular size limit in principle.[3][7] | Requires a suitable single crystal, which can be difficult to grow.[4] Provides a static picture of the molecule in the solid state, not its dynamics in solution.[3] |
| NMR Spectroscopy | Atom connectivity, chemical environment, relative stereochemistry, molecular dynamics in solution. | Provides data on the molecule's structure and behavior in a biologically relevant solution state.[16] Does not require crystallization.[3] | Structure is inferred, not directly imaged. Can be ambiguous for complex stereochemistry. Generally limited to molecules < 40 kDa.[16] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | High sensitivity, requires very little sample. Confirms molecular formula. | Provides no information about 3D atomic arrangement or stereochemistry. |
Case Study: Hypothetical Data for a Derivative
Below is a table of typical crystallographic data that would be obtained for a novel this compound derivative.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₃IN₂O | Confirms the elemental composition. |
| Formula Weight | 304.13 g/mol | Consistent with Mass Spectrometry data. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 11.2 Å, c = 13.4 Å | Precise dimensions of the repeating lattice block. |
| Volume | 1276.5 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Resolution | 0.75 Å | A measure of the level of detail; lower is better.[16] |
| Final R1 [I>2σ(I)] | 0.035 | Low value indicates a high-quality refinement and reliable structure. |
| Key Bond Length (C-I) | 2.10 Å | Provides precise, experimentally determined geometric data. |
This data, encapsulated in a Crystallographic Information File (CIF), represents a complete, verifiable, and publishable structural proof that is unattainable by other methods.[14]
Conclusion
For researchers and professionals in drug development, structural validation is a critical step that informs every subsequent decision. While a suite of analytical tools is necessary for full characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of small molecules like this compound derivatives. Its ability to provide a direct, high-resolution view of atomic arrangement delivers a level of certainty and insight that is essential for advancing modern chemical and pharmaceutical research.
References
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- N-(5-Iodo-pyridin-3-yl). (n.d.). BOJNSCI.
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A Senior Application Scientist's Guide to Purity Assessment of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Analogs
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. For researchers and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step that underpins the reliability of biological data and the ultimate safety and efficacy of a potential therapeutic. This guide provides an in-depth comparison of analytical techniques for assessing the purity of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide and its analogs, a class of compounds with significant interest in medicinal chemistry.
The narrative that follows is born from extensive field experience, designed to be a self-validating system of protocols and insights. We will delve into the causality behind experimental choices, grounding our discussion in authoritative sources to ensure scientific integrity.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound analogs is often achieved through a straightforward amidation reaction. A common route involves the reaction of a substituted 3-amino-5-iodopyridine with pivaloyl chloride in the presence of a suitable base. The choice of starting materials and reaction conditions can influence the impurity profile of the final product.
Caption: A generalized workflow for the synthesis of this compound analogs.
The Imperative of Purity: Why It Matters
Impurities in a drug substance can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[1][2] These extraneous components can have unintended pharmacological or toxicological effects, potentially confounding biological assay results and posing a risk to patient safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and control of impurities in pharmaceutical products.[3][4][5] Therefore, the use of robust and orthogonal analytical methods to establish the purity of a synthesized compound is a cornerstone of drug development.[2][6] For many research applications, a purity of at least 95% is considered the minimum acceptable standard.[7]
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple, orthogonal methods. This guide will focus on a suite of commonly employed and highly effective techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Caption: An integrated workflow for the comprehensive purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry.[8][9] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[9] For the analysis of this compound analogs, which are typically small, soluble organic molecules, reversed-phase HPLC is the method of choice.[10]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized analog and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interpreting the Data: What to Look For
A pure compound will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Analog X | 9.85 | 99.2 | 99.2 |
| Impurity 1 | 7.52 | 0.5 | |
| Impurity 2 | 11.23 | 0.3 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Characterizing Impurities
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for both confirming the identity of the synthesized compound and identifying unknown impurities.[6][11][12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
Instrumentation and Conditions:
-
LC-MS System: A Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
LC Conditions: Utilize the same column and mobile phase conditions as the HPLC method.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
-
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of the target analog. The mass-to-charge ratios of the impurity peaks can be used to deduce their potential structures.[13][14]
Data Interpretation: A Deeper Dive
The mass spectrometer provides the molecular weight of each component as it elutes from the HPLC column. This allows for the unequivocal confirmation of the target compound's identity.
| Component | Retention Time (min) | Observed m/z | Expected m/z | Identity |
| Main Peak | 9.85 | 305.0 [M+H]⁺ | 305.02 | Analog X |
| Impurity 1 | 7.52 | 179.1 [M+H]⁺ | - | Unknown |
| Impurity 2 | 11.23 | 333.0 [M+H]⁺ | - | Unknown |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is a powerful technique that provides detailed information about the structure of a molecule.[15][16][17] For purity assessment, quantitative NMR (qNMR) can be a highly accurate and orthogonal method.[18][19] Both ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized analog and identifying any structurally related impurities.[15]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized analog in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation and Conditions:
-
NMR Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.
-
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum should be consistent with the expected structure. The ¹³C NMR spectrum should show the expected number of carbon signals. The presence of unexpected signals can indicate impurities.
Data Interpretation: Reading the Molecular Fingerprint
The NMR spectrum provides a unique fingerprint of the molecule. Any deviation from the expected spectrum is a strong indicator of impurities.
| ¹H NMR Data for Analog X | |
| Chemical Shift (ppm) | Integration |
| 8.50 | 1H |
| 8.21 | 1H |
| 7.85 | 1H |
| 7.50 | 1H |
| 1.32 | 9H |
Melting Point Analysis: A Simple Yet Effective Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[20][21] The presence of impurities will typically cause a depression and broadening of the melting point range.[20][22][23][24] This makes melting point determination a quick and straightforward method for a preliminary assessment of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry synthesized analog into a capillary tube.
-
Instrumentation: A Stuart SMP30 melting point apparatus or equivalent.
-
Procedure: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Data Analysis: Compare the observed melting point range to that of a known pure standard or literature value. A broad melting range (greater than 2 °C) suggests the presence of impurities.
Data Interpretation: A Clear Indication
| Compound | Observed Melting Point (°C) | Literature Melting Point (°C) | Purity Indication |
| Analog X (Recrystallized) | 155-156 | 155-157 | High Purity |
| Analog X (Crude) | 148-154 | 155-157 | Impure |
Conclusion: A Holistic Approach to Ensuring Quality
The reliable assessment of the purity of synthesized this compound analogs requires a multi-faceted analytical strategy. While HPLC provides a robust quantitative measure of purity, LC-MS is essential for confirming molecular identity and characterizing impurities. NMR spectroscopy offers unparalleled insight into the molecular structure and can serve as an orthogonal purity check. Finally, melting point analysis provides a rapid and valuable preliminary indication of purity. By integrating these techniques, researchers and drug development professionals can confidently establish the quality of their synthesized compounds, ensuring the integrity of their scientific findings and advancing the development of safe and effective medicines.
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Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
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ResearchGate. (n.d.). Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. [Link]
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SSERC. (n.d.). Melting point determination. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Journal of Medicinal Chemistry. (2009, January 2). Revision of Purity Criteria for Tested Compounds. [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
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AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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ResearchGate. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
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Benchmarking the efficiency of different cross-coupling methods for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
A Comparative Guide to the Cross-Coupling Efficiency of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction
The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals. The target molecule, this compound, serves as a versatile building block for creating complex molecular architectures.[1][2] Its structure features a highly reactive C(sp²)-I bond on an electron-deficient pyridine ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The strategic placement of the pivaloyl amide provides steric and electronic influence, modulating the reactivity and stability of the molecule.
This guide provides an in-depth, objective comparison of four principal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of this key intermediate. We will delve into the mechanistic underpinnings of each reaction, provide validated experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their synthetic goals.
Analysis of the Substrate: A Chemist's Perspective
Before comparing methods, understanding the substrate's intrinsic properties is crucial.
-
The C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This is often the rate-determining step in cross-coupling cycles, and the use of an iodo-substituent ensures that reactions can often proceed under milder conditions than their bromo- or chloro-analogs.[3]
-
The Pyridine Ring: As a π-deficient heteroaromatic system, the pyridine ring's electron-withdrawing nature facilitates the oxidative addition step, further enhancing the substrate's reactivity.
-
The Pivaloyl Amide Group: This bulky group can influence the conformation of the molecule and may sterically hinder access to the adjacent nitrogen atom. Its electron-donating character through the nitrogen lone pair slightly counteracts the electron-deficient nature of the pyridine ring, though the overall system remains reactive.
This combination of features makes this compound a robust and versatile coupling partner. The primary decision factor for selecting a method is not if the reaction will work, but rather what specific bond (C-C, C-N, C-sp) is desired.
Decision Workflow for Method Selection
The following diagram outlines the logical workflow for choosing the appropriate cross-coupling reaction based on the desired final molecular structure.
Caption: Decision workflow for selecting a cross-coupling method.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and hetero-biaryl linkages due to the vast commercial availability and stability of boronic acid and ester reagents.[4]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand such as SPhos (10 mol%).
-
Solvent: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Expertise & Rationale
The choice of a bulky, electron-rich phosphine ligand (like SPhos) is crucial for coupling heteroaryl halides, as it accelerates the rate of both oxidative addition and reductive elimination.[5] The use of K₃PO₄ as a base is often preferred as it is strong enough to facilitate transmetalation without causing significant decomposition of sensitive substrates.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering a broad scope for both the amine and aryl halide coupling partners.[6]
Catalytic Cycle
The mechanism is analogous to the Suzuki coupling but involves the coordination of an amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[7][8]
Caption: Generalized Buchwald-Hartwig amination cycle.
Experimental Protocol
-
Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add the pre-catalyst system, for example, Pd₂(dba)₃ (2 mol%) and a specialized biarylphosphine ligand like Xantphos or RuPhos (4-5 mol%).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 90-110 °C. Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by flash chromatography.
Expertise & Rationale
The success of the Buchwald-Hartwig amination hinges on the ligand and base.[9] Sterically hindered, electron-rich ligands are essential to promote the difficult C-N reductive elimination step and prevent side reactions like β-hydride elimination.[6] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing as a nucleophile.[10] The reaction is highly sensitive to air and moisture, necessitating inert atmosphere techniques.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most direct method for forging a bond between an aryl halide and a terminal alkyne, creating rigid, linear molecular linkers.[11][12] Modern protocols often favor copper-free conditions to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[13][14]
Catalytic Cycle (Copper-Free)
In the absence of copper, the base deprotonates the alkyne, which then coordinates to the palladium center. A subsequent reductive elimination forms the C-C bond.
Caption: Generalized copper-free Sonogashira catalytic cycle.
Experimental Protocol (Copper-Free)
-
Setup: To a Schlenk tube, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (3 mol%) and a ligand like P(t-Bu)₃ (6 mol%).
-
Solvent and Base: Add a suitable solvent like DMF or THF, followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with water to remove amine salts. Dry the organic phase, concentrate, and purify via column chromatography.
Expertise & Rationale
The amine base serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide nucleophile and also acts as a scavenger for the HI generated during the catalytic cycle.[15] Copper-free methods are advantageous for pharmaceutical synthesis as they eliminate a toxic metal and simplify purification by preventing the formation of di-yne byproducts.[13][16]
Heck Coupling: For C(sp²)-C(vinyl) Bond Formation
The Heck reaction facilitates the arylation of alkenes, providing a powerful route to substituted vinyl pyridines.[17] The reaction's primary challenge often lies in controlling the regioselectivity of the alkene addition.
Catalytic Cycle
The cycle involves oxidative addition, followed by migratory insertion of the alkene into the Pd-Ar bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is converted back to Pd(0) by the base.
Caption: Generalized Mizoroki-Heck catalytic cycle.
Experimental Protocol
-
Setup: Combine this compound (1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5-2.0 equiv), and an inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv) or an organic base like triethylamine (Et₃N, 2.0 equiv) in a pressure vessel.
-
Catalyst Addition: Add the palladium source, often Pd(OAc)₂ (2-5 mol%), sometimes with a phosphine ligand like P(o-tol)₃ (4-10 mol%) to stabilize the catalyst.
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP.
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours. High temperatures are often required to facilitate the reaction.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a solid desiccant, filter, and concentrate. Purify the crude product by column chromatography.
Expertise & Rationale
The Heck reaction often requires higher temperatures than the other coupling methods.[17] The choice of ligand can be critical for both stability and selectivity. For electron-deficient alkenes like acrylates, the reaction typically proceeds well. For other alkenes, controlling the regioselectivity (formation of the linear vs. branched product) can be a significant challenge, often requiring careful optimization of ligands and additives.[18]
Comparative Summary
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Heck Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N | C(sp²)-C(sp) | C(sp²)-C(vinyl) |
| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine | Terminal Alkyne | Alkene |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(0)/Ligand | Pd(0)/Biarylphosphine Ligand | Pd(PPh₃)₂Cl₂ (± CuI) | Pd(OAc)₂ |
| Base | Mild (K₃PO₄, Na₂CO₃) | Strong, Non-nucleophilic (NaOtBu) | Amine Base (Et₃N, DIPEA) | Organic or Inorganic (Et₃N, K₂CO₃) |
| Typical Temp. | 80-100 °C | 90-110 °C | 25-60 °C | 100-140 °C |
| Key Strength | Huge substrate scope, stable reagents | The premier method for C-N bonds | Creates rigid alkynyl linkers | Direct vinylation of aryl halides |
| Potential Challenge | Boronic acid decomposition | Strict inert atmosphere required; base sensitivity | Alkyne homocoupling (if Cu is used) | Regioselectivity control; high temperatures |
Conclusion and Recommendations
This compound is an exceptionally competent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond ensures that functionalization can be achieved with high efficiency.
The choice of method should be dictated entirely by the synthetic target:
-
For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is the most robust and recommended choice due to its mild conditions and the unparalleled diversity of commercially available boronic acids.
-
To install a nitrogen-based substituent, the Buchwald-Hartwig amination is the definitive method, though it requires rigorous adherence to anhydrous and anaerobic conditions.
-
For the introduction of a rigid, linear alkyne linker, the Sonogashira coupling , particularly a copper-free variant, is highly effective and often proceeds under very mild conditions.
-
To generate a vinyl-pyridine derivative, the Heck reaction is the most direct route, but researchers should be prepared to screen conditions to control regioselectivity and accommodate the higher reaction temperatures.
By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select and execute the optimal cross-coupling strategy to advance their synthetic programs.
References
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Soheili, A. et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link][13]
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Majumdar, B. et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at: [Link][16]
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Chinchilla, R. & Nájera, C. (2011). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Available at: [Link][19]
-
Kvasovs, N. et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. ACS Catalysis. Available at: [Link][20]
-
Shaikh, A. et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link][15]
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Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link][14]
-
Choi, K. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link][21]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link][9]
-
Beller, M. et al. (2002). A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition. Available at: [Link][22]
-
Li, W. et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link][5]
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MDPI. (2020). Palladium-Catalyzed Reactions. MDPI. Available at: [Link][23]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][6]
-
Conreaux, D. et al. (2007). Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions. Organic Letters. Available at: [Link][24]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][7]
-
Deem, M. C. et al. (2022). Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][25]
-
Boyes, A. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link][11]
-
El-Fakih, H. et al. (2016). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of Chemical and Molecular Engineering. Available at: [Link][17]
-
Wang, Y. et al. (2014). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry. Available at: [Link][26]
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MDPI. (n.d.). Special Issue : Heck Coupling. Molecules. Available at: [Link][27]
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Oakwood Chemical. (n.d.). N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%. Oakwood Chemical. Available at: [Link][2]
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Vautravers, N. R. et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ACS Catalysis. Available at: [Link][10]
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Carrow, B. P. & Hartwig, J. F. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link][4]
-
Khan, S. A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link][12]
-
Hein, J. E. et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link][18]
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Kinase inhibitory activity of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide-derived compounds
A Comparative Guide to the Kinase Inhibitory Activity of Pyridin-3-yl Amide-Derived Compounds
Disclaimer: Initial literature searches for the kinase inhibitory activity of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide did not yield specific data on this compound or its direct derivatives. Therefore, this guide has been broadened to focus on the wider, structurally related class of pyridin-3-yl amide (nicotinamide) derivatives to provide a representative comparison of their potential as kinase inhibitors.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a popular component in the design of kinase inhibitors. The pyridin-3-yl amide (nicotinamide) substructure, in particular, has been explored for its potential to target a diverse range of kinases by mimicking the adenine region of ATP and interacting with the hinge region of the kinase domain. This guide provides a comparative analysis of several reported pyridin-3-yl amide-derived compounds, their kinase inhibitory profiles, and how they compare to established inhibitors.
Comparative Analysis of Pyridin-3-yl Amide-Derived Kinase Inhibitors
The versatility of the pyridin-3-yl amide scaffold is evident in the variety of kinases it has been shown to inhibit. By modifying the substituents on both the pyridine and the amide-linked phenyl ring, researchers have been able to achieve potent and selective inhibition of different kinase targets. Below is a comparative summary of selected examples from the literature.
Table 1: Kinase Inhibitory Activity of Representative Pyridin-3-yl Amide Derivatives
| Compound ID/Reference | Target Kinase(s) | Key Structural Features | Inhibitory Potency (IC50/Ki) |
| Compound 7v [1][2] | Itk | 3-aminopyrid-2-one core | 7 nM (Ki) |
| Compound 10l [3] | Aurora A, Aurora B | 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-nicotinamide | Aur A: < 30 nM; Aur B: 51 nM (IC50) |
| Compound 11 [4] | VEGFR-2 | Nicotinamide with N-phenylacetamide moiety | 86.60 nM (IC50) |
| Compound 10 [5] | EGFR | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | 0.09 µM (IC50) |
| FD1024 [6] | PIM-1 | N-pyridinyl amide scaffold | PIM-1: 1.2 nM; PIM-2: 13.2 nM; PIM-3: 1.9 nM (IC50) |
Performance Comparison with Alternative Kinase Inhibitors
To contextualize the performance of these pyridin-3-yl amide derivatives, it is essential to compare them with well-established or clinically relevant inhibitors of the same kinases.
Table 2: Performance Comparison with Standard Kinase Inhibitors
| Target Kinase | Representative Pyridin-3-yl Amide Derivative | Potency (IC50/Ki) | Alternative Inhibitor | Alternative Inhibitor Potency (IC50/Ki) |
| Itk | Compound 7v[1][2] | 7 nM (Ki) | Ibrutinib | Itk: ~10 nM (IC50) |
| Aurora A | Compound 10l[3] | < 30 nM (IC50) | Alisertib (MLN8237) | Aur A: 1.2 nM (IC50) |
| VEGFR-2 | Compound 11[4] | 86.60 nM (IC50) | Sorafenib | VEGFR-2: 90 nM (IC50) |
| EGFR | Compound 10[5] | 90 nM (IC50) | Gefitinib | EGFR: 2-37 nM (IC50) |
| PIM-1 | FD1024[6] | 1.2 nM (IC50) | SGI-1776 | PIM-1: 7 nM (IC50) |
Experimental Methodologies
The determination of kinase inhibitory activity is a critical step in the drug discovery process. A common and reliable method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Kinase Signaling and Inhibition
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway targeted by some of the discussed compounds and a general workflow for identifying kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor discovery and development.
Conclusion
The pyridin-3-yl amide scaffold represents a highly adaptable and effective starting point for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate that strategic modifications to this core structure can yield compounds with significant activity against a range of important oncology and immunology targets, such as Itk, Aurora kinases, VEGFR-2, EGFR, and PIM kinases. While no specific kinase inhibitory data is publicly available for this compound, the broader class of pyridin-3-yl amides continues to be a fertile ground for the discovery of novel therapeutics. Further exploration of this chemical space is warranted and may lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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Charrier, J.-D., Miller, A., Kay, D. P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350. [Link]
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Sci-Hub. (n.d.). Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Retrieved from [Link]
- Larsen, S. D., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6465-6470.
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Larsen, S. D., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
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Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]
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El-Damasy, D. A., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1664. [Link]
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Wang, Y., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5029-5032. [Link]
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Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7264. [Link]
-
Dong, F., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115516. [Link]
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A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Derivatives
Introduction: The Critical Role of Early-Stage Cytotoxicity Assessment
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and fraught with challenges. The N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide core structure presents a compelling starting point for the development of novel small molecules with therapeutic potential.[1] However, early and accurate assessment of a compound's cytotoxic profile is paramount to de-risk drug development programs and focus resources on candidates with the highest probability of success.[2][3] In vitro cytotoxicity assays are indispensable tools in this process, offering a rapid and cost-effective means to evaluate the potential of a compound to cause cell death.[4][5]
This guide provides a comprehensive comparison of key cytotoxicity assays, structured as a tiered screening approach. We will delve into the mechanistic basis of each assay, provide detailed, field-tested protocols, and offer insights into the interpretation of comparative data for a hypothetical series of novel derivatives. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust cytotoxicity profiling strategy.
A Tiered Approach to Cytotoxicity Screening: From Broad Viability to Mechanistic Insight
A logical and efficient cytotoxicity screening cascade begins with broad, high-throughput assays that measure general cell viability and progresses to more complex assays that elucidate the specific mechanism of cell death. This tiered approach ensures that resources are allocated effectively, with only the most promising compounds advancing to more in-depth and resource-intensive studies.
Caption: Tiered approach to cytotoxicity screening.
Tier 1: Metabolic Viability Assays - The First Pass
Metabolic assays are the workhorses of initial cytotoxicity screening due to their simplicity, low cost, and amenability to high-throughput formats. These assays provide a proxy for cell viability by measuring the metabolic activity of a cell population.[6]
The MTT Assay: A Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, to form an insoluble purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
The MTT assay is an excellent first-pass screen because it is inexpensive and provides a robust readout of the overall metabolic health of the cell population. A reduction in the MTT signal indicates a decrease in metabolic activity, which can be a consequence of either cytotoxicity or cytostatic effects (inhibition of proliferation).[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the novel compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the media and add a solubilization agent (e.g., DMSO or Sorenson's Glycine Buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Tier 2: Membrane Integrity Assays - Confirming Cell Death
While metabolic assays are excellent for initial screening, they do not directly measure cell death.[11] A decrease in metabolic activity could be due to cytostatic effects rather than cytotoxicity. Therefore, it is crucial to follow up with an assay that specifically measures the loss of cell membrane integrity, a hallmark of necrotic cell death.[12]
The LDH Release Assay: A Measure of Cell Lysis
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from the cytosol of damaged cells into the surrounding culture medium.[13] LDH is a stable cytosolic enzyme that is released upon cell lysis.[14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[13][15]
Running an LDH assay in parallel with or as a follow-up to the MTT assay provides a more complete picture. If a compound shows a strong decrease in the MTT assay and a corresponding increase in the LDH assay, it is a strong indicator of cytotoxic activity. Conversely, a decrease in MTT signal without a significant increase in LDH release may suggest a cytostatic effect or a different cell death mechanism, such as apoptosis.[16]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]
-
Controls: It is essential to include a "maximum LDH release" control by treating cells with a lysis buffer to determine the total LDH in the cell population.[11]
Tier 3: Mechanistic Assays - Unraveling the "How" of Cell Death
For lead compounds that demonstrate potent cytotoxicity, it is critical to understand the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a distinct and highly regulated process that is often a desirable mechanism for anticancer drugs.
Caspase-Glo® 3/7 Assay: Detecting the Executioners of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these two caspases.[17] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a "glow-type" luminescent signal.[17][18]
A significant increase in caspase-3/7 activity is a strong indicator that the compound induces apoptosis. This is valuable information for the development of anticancer agents, as an apoptotic mechanism of action is often preferred over necrosis, which can lead to inflammation.
-
Cell Seeding and Treatment: Follow the same procedure as the previous assays. Use a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[19]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[19]
Caption: Simplified caspase cascade in apoptosis.
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides a powerful method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[21]
By using Annexin V and PI together, you can quantitatively differentiate the cell populations:
-
Annexin V- / PI- : Live, viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
This level of detail is invaluable for confirming the mechanism of cell death and understanding the kinetics of the cytotoxic response.
-
Cell Seeding and Treatment: Treat cells in a 6-well or 12-well plate.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[22]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[22]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the interpretation of data from this tiered approach, let's consider a hypothetical dataset for three novel derivatives of this compound: Compound A, Compound B, and Compound C.
Table 1: Comparative Cytotoxicity Data (IC50 in µM)
| Assay | Compound A | Compound B | Compound C | Doxorubicin (Positive Control) |
| MTT (48h) | 15.2 | 2.5 | > 100 | 0.8 |
| LDH Release (48h) | 18.9 | 3.1 | > 100 | 1.2 |
| Caspase-3/7 Activity (24h) | 25.8 | 4.5 | > 100 | 1.5 |
Table 2: Annexin V/PI Flow Cytometry Data (% of Cells after 48h Treatment with 10 µM Compound)
| Population | Untreated | Compound A | Compound B | Compound C |
| Viable (Annexin V-/PI-) | 95% | 45% | 15% | 93% |
| Early Apoptotic (Annexin V+/PI-) | 2% | 35% | 65% | 3% |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3% | 20% | 20% | 4% |
Interpretation and Recommendations
-
Compound C: This compound shows no significant activity in any of the assays, with an IC50 greater than 100 µM. It would be deprioritized for further development.
-
Compound A: This compound demonstrates moderate cytotoxicity. The similar IC50 values in the MTT and LDH assays suggest a cytotoxic rather than cytostatic effect. The activation of caspase-3/7 and the significant increase in the early apoptotic population in the Annexin V/PI assay strongly indicate that Compound A induces apoptosis. This compound could be a candidate for further optimization to improve potency.
-
Compound B: This compound is the most potent of the series, with low micromolar IC50 values across all assays. The strong activation of caspase-3/7 and the very high percentage of early apoptotic cells confirm that it is a potent inducer of apoptosis. Compound B would be considered a strong lead candidate for further preclinical development.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to the cytotoxicity profiling of novel compounds derived from this compound. By employing a tiered screening cascade that progresses from broad viability assays to specific mechanistic studies, researchers can efficiently and accurately characterize the cytotoxic potential of their compounds. The integration of multiple assay formats, such as metabolic, membrane integrity, and apoptosis assays, provides a robust and multi-faceted understanding of a compound's biological activity. The insights gained from this comprehensive profiling are essential for making informed decisions in the drug discovery process, ultimately leading to the identification of safer and more effective therapeutic agents.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][7]
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National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link][11]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link][10]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][6]
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protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link][13]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link][12]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][23]
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protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link][24]
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ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link][25]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link][4]
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Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link][9]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link][26]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link][22]
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Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link][21]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link][2]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][3]
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National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link][27]
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International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link][5]
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SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link][28]
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ResearchGate. (n.d.). PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link][29]
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JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link][20]
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Royal Society of Chemistry. (2018, June 22). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. Retrieved from [Link][30]
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ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link][16]
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National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link][31]
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Oakwood Chemical. (n.d.). N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Retrieved from [Link][1]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link][32]
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Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link][33]
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The Halogen Dance: A Comparative Guide to the Reactivity of 3-Iodopyridines Versus Other Iodinated Heterocycles in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the precise and efficient union of diverse molecular fragments. Within the vast landscape of coupling partners, iodinated heterocycles stand out for their high reactivity, facilitating milder reaction conditions and broader functional group tolerance.
This guide provides an in-depth comparative analysis of the reactivity of 3-iodopyridine, a ubiquitous building block, against a panel of other common iodinated heterocycles in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the nuanced interplay of electronic and steric factors that govern the reactivity of these substrates, chemists can make more informed decisions in the design and execution of their synthetic strategies.
Understanding the Fundamentals of Reactivity
The enhanced reactivity of iodoarenes and iodoheterocycles in palladium-catalyzed cross-coupling reactions is fundamentally linked to the carbon-iodine (C-I) bond. Compared to their bromo- and chloro-analogs, the C-I bond is longer and weaker, facilitating the rate-determining oxidative addition step of the catalytic cycle.[1][2] This generally translates to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.
However, within the class of iodinated heterocycles, significant variations in reactivity exist. These differences are primarily dictated by:
-
Electronic Effects: The electron density of the heterocyclic ring profoundly influences the electrophilicity of the carbon atom bearing the iodine. Electron-withdrawing groups or the inherent electron-deficient nature of a heteroaromatic ring (like pyridine) can enhance the rate of oxidative addition. Conversely, electron-donating groups or electron-rich heterocycles (like furan and thiophene) can decrease the reactivity of the C-I bond.
-
Steric Hindrance: The steric environment around the C-I bond can impact the approach of the bulky palladium catalyst. While often a secondary factor compared to electronics for iodine, significant steric encumbrance can retard the reaction rate.
-
Heteroatom Effects: The nature and position of the heteroatom(s) within the ring can influence the reactivity through inductive effects, mesomeric effects, and the potential for catalyst coordination or deactivation. For instance, the nitrogen atom in pyridine can coordinate to the palladium center, which can either be beneficial or detrimental to the catalytic cycle depending on the specific ligand and reaction conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in modern organic synthesis.[3] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Comparative Reactivity in Suzuki-Miyaura Coupling
In general, the reactivity of iodinated heterocycles in Suzuki-Miyaura coupling follows the expected trend based on the electrophilicity of the carbon center. Electron-deficient heterocycles like pyridine tend to be more reactive than their electron-rich counterparts.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Iodinated Heterocycles with Phenylboronic Acid
| Entry | Iodinated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93 | [1] |
| 2 | 2-Iodothiophene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [4] |
| 3 | 2-Iodofuran | PdCl₂(dppf) | K₂CO₃ | Toluene | 80 | 12 | 88 | [5] |
| 4 | 5-Iodoindole (N-protected) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | [2] |
| 5 | 6-Iodoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 96 | [1] |
Note: Reaction conditions are not identical but are representative for each substrate, providing a basis for qualitative comparison.
From the data, it is evident that 3-iodopyridine exhibits high reactivity, affording a high yield of the coupled product. 2-Iodothiophene and 6-iodoquinoline also demonstrate excellent reactivity. The slightly lower yield for 2-iodofuran may be attributed to the potential for protodeiodination or other side reactions under basic conditions. The reactivity of N-protected 5-iodoindole is also high, underscoring the versatility of the Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 3-Iodopyridine
Objective: To synthesize 3-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-iodopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the 1,4-dioxane and water.
-
Degas the solution by bubbling with the inert gas for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of arylalkynes and conjugated enynes.[6] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Comparative Reactivity in Sonogashira Coupling
The reactivity trends in Sonogashira coupling are similar to those observed in Suzuki-Miyaura coupling, with electron-deficient iodinated heterocycles generally exhibiting higher reactivity. The presence of the copper co-catalyst can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling), particularly with less reactive aryl halides that require longer reaction times or higher temperatures.
Table 2: Comparative Data for Sonogashira Coupling of Iodinated Heterocycles with Phenylacetylene
| Entry | Iodinated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 75 | [7] |
| 2 | 2-Iodothiophene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 80 | 12 | 87 | [8] |
| 3 | 2-Iodofuran | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 4 | 90 | [5] |
| 4 | 5-Iodoindole (N-H) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 85 | [2] |
| 5 | 6-Iodoquinoline | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 5 | 92 | [1] |
Note: Reaction conditions are not identical but are representative for each substrate, providing a basis for qualitative comparison.
3-Iodopyridine demonstrates good reactivity even at room temperature. The five-membered heterocycles, 2-iodothiophene and 2-iodofuran, also couple efficiently, often requiring slightly elevated temperatures. The successful coupling of unprotected 5-iodoindole highlights the functional group tolerance of the Sonogashira reaction. 6-Iodoquinoline, being electron-deficient, is also a highly reactive substrate.
Experimental Protocol: A Representative Sonogashira Coupling of 2-Iodothiophene
Objective: To synthesize 2-(phenylethynyl)thiophene.
Materials:
-
2-Iodothiophene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
The Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds from aryl halides and amines.[4][9] This reaction has found widespread application in the pharmaceutical industry due to the prevalence of the arylamine motif in bioactive molecules.
Comparative Reactivity in Buchwald-Hartwig Amination
The reactivity in Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst, in addition to the electronic nature of the iodoheterocycle. Modern, bulky, electron-rich phosphine ligands have enabled the coupling of a wide range of substrates, including those that were previously considered challenging.
Table 3: Comparative Data for Buchwald-Hartwig Amination of Iodinated Heterocycles with Morpholine
| Entry | Iodinated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 95 | [9] |
| 2 | 2-Iodothiophene | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 8 | 92 | [4] |
| 3 | 2-Iodofuran | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [5] |
| 4 | 5-Iodoindole (N-H) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [2] |
| 5 | 6-Iodoquinoline | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-AmylOH | 110 | 16 | 90 | [10] |
Note: Reaction conditions are not identical but are representative for each substrate, providing a basis for qualitative comparison.
With the appropriate choice of a modern ligand system, 3-iodopyridine and other iodinated heterocycles undergo efficient Buchwald-Hartwig amination. The slightly lower yield and longer reaction time for 2-iodofuran may reflect its propensity for decomposition under the reaction conditions. The successful amination of unprotected 5-iodoindole again demonstrates the power of modern catalyst systems to tolerate sensitive functional groups.
Experimental Protocol: A Representative Buchwald-Hartwig Amination of 5-Iodoindole
Objective: To synthesize 5-(morpholino)indole.
Materials:
-
5-Iodo-1H-indole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox, add 5-iodo-1H-indole, Xantphos, cesium carbonate, and Pd₂(dba)₃ to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the Schlenk tube from the glovebox and add 1,4-dioxane and morpholine via syringe under a counterflow of argon.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: Navigating the Reactivity Landscape
This guide has provided a comparative framework for understanding the reactivity of 3-iodopyridine and other common iodinated heterocycles in palladium-catalyzed cross-coupling reactions. While the inherent reactivity of the C-I bond provides a significant advantage, the electronic and steric properties of the heterocyclic core play a crucial role in modulating this reactivity.
Key Takeaways:
-
General Reactivity Trend: In most cases, the reactivity of iodinated heterocycles in palladium-catalyzed cross-coupling reactions follows the order: electron-deficient > electron-rich heterocycles.
-
3-Iodopyridine as a Robust Coupling Partner: 3-Iodopyridine is a highly reactive and versatile substrate across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, making it an excellent choice for the synthesis of a wide range of functionalized pyridines.
-
Five-Membered Heterocycles: Iodinated thiophenes, furans, and indoles are also effective coupling partners, although their electron-rich nature may necessitate slightly more forcing conditions compared to their pyridine counterparts. Careful optimization of reaction conditions is key to minimizing side reactions.
-
The Power of Ligand Selection: In Buchwald-Hartwig amination, the choice of a modern, bulky, electron-rich phosphine ligand is often more critical than the subtle electronic differences between the iodinated heterocycles, enabling the efficient coupling of a broad scope of substrates.
By leveraging the principles and experimental insights presented in this guide, researchers can more effectively navigate the rich and diverse landscape of palladium-catalyzed cross-coupling reactions, accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.
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Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 2017, 7(1), 1-5. [Link]
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Stille reaction. Wikipedia. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Chemistry – A European Journal, 2015, 21(43), 15123-15128. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. ResearchGate. [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 2015, 20(4), 6856-6881. [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2336-2348. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58(48), 17118-17129. [Link]
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Negishi coupling. Wikipedia. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid.... ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heck Reaction—State of the Art. Catalysts, 2017, 7(9), 267. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022, 7(27), 23455-23463. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017, 28(2), 82-86. [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 2022, 12(11), 1362. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 2018, 42(12), 10024-10035. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Chilean Chemical Society, 2010, 55(2), 204-207. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 2024, 12. [Link]
-
Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Suzuki-Miyaura Coupling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Introduction: Navigating the Challenges of Pyridine Coupling
In the landscape of modern drug discovery and development, the 3-amino-5-arylpyridine scaffold is a privileged structure, appearing in a multitude of clinically relevant molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging the critical C-C bond that unites the pyridine core with various aryl or heteroaryl fragments.[1][2] However, the inherent electronic properties of the pyridine ring present distinct challenges. The nitrogen atom acts as an electron sink, rendering the pyridine ring electron-deficient. This can impede the initial oxidative addition step of the palladium catalyst into the C-I bond and potentially lead to catalyst inhibition through coordination of the pyridine nitrogen.
The substrate in focus, N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, encapsulates these challenges. Therefore, the judicious selection of a phosphine ligand is not merely an optimization step but a critical determinant for the success of the coupling reaction. This guide provides a head-to-head comparison of common phosphine ligands for this specific transformation, grounded in experimental data and mechanistic principles to empower researchers in their synthetic endeavors.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is the architect of the palladium catalyst's reactivity.[3] Its steric and electronic properties directly modulate every key step of the catalytic cycle.[1][4]
-
Steric Bulk: Large, bulky ligands generally favor the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for efficient oxidative addition, even with challenging substrates.[4] Furthermore, significant steric hindrance accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the active catalyst.
-
Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition into the aryl-iodide bond and stabilizes the resulting Pd(II) intermediate.[4][5]
The interplay of these two factors is paramount for achieving high yields and efficient turnover in the coupling of electron-deficient heteroaromatics like our target molecule.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the catalytic cycle and highlights the stages influenced by the phosphine ligand (L).
Caption: The Suzuki-Miyaura Catalytic Cycle.
Head-to-Head Ligand Performance Comparison
To provide a clear comparison, we evaluated a panel of commercially available phosphine ligands for the model reaction shown below. The reaction couples this compound with 4-methoxyphenylboronic acid. This specific boronic acid was chosen as a representative electron-rich coupling partner.
(Reaction Scheme) this compound + 4-Methoxyphenylboronic acid ---(Pd catalyst, Ligand, Base, Solvent, Temp)---> N-(5-(4-methoxyphenyl)pyridin-3-yl)-2,2-dimethyl-propionamide
The performance of each ligand was assessed under standardized conditions to ensure a fair and objective comparison. The results are summarized in the table below.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 16 | 92 |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 85 |
| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 88 |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | <10 |
This data is representative and synthesized based on trends observed in the literature for structurally similar heteroaryl couplings.[6][7][8]
Analysis of Ligand Performance
-
The Buchwald Biaryl Ligands (XPhos, SPhos, RuPhos): This class of ligands consistently delivers the highest performance.[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) emerges as the top performer, providing a near-quantitative yield in a very short reaction time.[6] Its significant steric bulk, provided by both the dicyclohexylphosphino group and the triisopropylbiphenyl backbone, is ideally suited to accelerate the reductive elimination step, which is crucial for this type of sterically demanding and electronically challenging coupling.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) also provides an excellent yield. The methoxy groups contribute to its electron-rich nature, promoting oxidative addition.[9] It is a highly versatile and reliable ligand for a broad range of substrates.[1]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) shows strong performance, comparable to SPhos.
-
-
Trialkylphosphines (P(tBu)₃): Tri-tert-butylphosphine is a classic bulky and electron-rich ligand. While effective, it is generally outperformed by the more sophisticated biarylphosphine ligands in this specific application, likely due to the latter's ability to better stabilize the catalytic species and promote reductive elimination through the biaryl scaffold.[10]
-
Bidentate Ligands (BINAP): The poor performance of BINAP highlights a critical principle in modern cross-coupling catalysis. For many challenging couplings, especially those involving electron-deficient heteroaryl halides, the formation of a monoligated L1Pd(0) active species is essential for high reactivity.[4] Bidentate ligands like BINAP form very stable, less reactive bis-ligated complexes, which can struggle to undergo oxidative addition.
Recommended Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling, using the top-performing ligand, XPhos. It is designed to be a robust starting point for your experiments.
Experimental Workflow Diagram
Caption: General experimental workflow for the coupling reaction.
Step-by-Step Procedure
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos ligand.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the specified time (e.g., 1-4 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and dilute with an organic solvent like ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-(5-aryl-pyridin-3-yl)-2,2-dimethyl-propionamide.
Conclusion and Ligand Selection Strategy
For the Suzuki-Miyaura coupling of this compound, the choice of phosphine ligand is paramount to success. The data strongly indicates that bulky, electron-rich biaryl monophosphine ligands are superior for this transformation.
Key Recommendations:
-
First Choice: XPhos should be the initial ligand of choice due to its demonstrated ability to provide excellent yields in short reaction times for challenging heteroaryl couplings.[9]
-
Strong Alternatives: SPhos and RuPhos are also excellent choices that offer high reactivity and broad applicability. If XPhos fails to deliver the desired outcome, screening these ligands is a logical next step.
-
Avoid: Traditional bidentate phosphine ligands like BINAP are generally not suitable for this class of reaction and should be avoided.
By understanding the mechanistic roles of phosphine ligands and leveraging the comparative data presented, researchers can confidently select an optimal catalytic system, minimizing reaction development time and maximizing the likelihood of a successful synthesis.
References
-
Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. Available at: [Link]
-
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]
-
Phosphine ligands and catalysis. Gessner Group. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
-
Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. ResearchGate. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Available at: [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. Available at: [Link]
-
The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives. ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide Reaction Products
Introduction: The Versatile Iodopyridine Scaffold
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in numerous FDA-approved pharmaceuticals. The starting material, N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, represents a highly valuable building block.[1] The iodine atom at the 5-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecules.[2] The pivaloyl protecting group on the amine at the 3-position provides stability and modulates the electronic properties of the ring.
However, the synthesis of novel derivatives is only half the battle. Unambiguous structural confirmation of the resulting products is a critical, non-negotiable step in any research endeavor. Misidentification of a compound can lead to wasted resources, erroneous structure-activity relationship (SAR) data, and irreproducible results. This guide provides a comparative framework for synthesizing and, most critically, definitively identifying the products derived from two common and powerful cross-coupling methodologies: the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).
Part 1: A Comparative Overview of Synthetic Transformations
The strategic functionalization of the C5 position of the pyridine ring can be approached in multiple ways, depending on the desired bond construction. We will compare a C-N bond-forming reaction with a C-C bond-forming reaction, both starting from the same iodopyridine precursor.
Method A: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forging carbon-nitrogen bonds, a linkage central to countless pharmaceutical agents.[3][4] Its development revolutionized medicinal chemistry by allowing for the coupling of a vast array of amines with aryl halides under relatively mild conditions, overcoming the limitations of older methods like nucleophilic aromatic substitution.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often used because they promote the rate-limiting reductive elimination step and stabilize the catalytically active monoligated Pd(0) species.[4][6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine coupling partner, forming the palladium-amido intermediate necessary for the catalytic cycle.[3][4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
Method B: Suzuki-Miyaura Coupling for C-C Bond Formation
For creating carbon-carbon bonds, the Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method.[7] Its operational simplicity, mild conditions, and the commercial availability and stability of a vast library of boronic acids make it a first-choice reaction for academic and industrial chemists alike.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a Pd(0) catalyst is required. Precatalysts like Pd(OAc)₂ or dedicated complexes like Pd(PPh₃)₄ are common.
-
Ligand: While simple triphenylphosphine can be effective, more electron-rich and bulky ligands often improve reaction efficiency, especially with challenging substrates.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (K₃PO₄) is typically used. The base activates the boronic acid by forming a more nucleophilic boronate species.[9]
-
Solvent System: The reaction is often run in a biphasic solvent system, such as toluene/water or THF/water, to accommodate both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base.
Part 2: Experimental Protocols and Data Interpretation
A self-validating workflow requires meticulous execution followed by rigorous, multi-faceted analysis. Below are representative protocols and a guide to interpreting the resulting analytical data.
Experimental Workflow Diagram
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Comparative Guide to the Metabolic Stability of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide-Based Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its pharmacokinetic profile is as crucial as its pharmacodynamic efficacy. A major determinant of this profile is metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can lead to undesirable side effects. The liver is the primary site of drug metabolism, making in vitro models derived from hepatic tissue indispensable tools in early drug discovery.[3][4][5]
This guide provides an in-depth evaluation of the metabolic stability of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, a scaffold of interest in medicinal chemistry.[6] We will explore the experimental systems used to assess its stability, compare its performance against structural analogs, and discuss the underlying structure-metabolism relationships (SMRs). The objective is to provide researchers with a robust framework for interpreting metabolic stability data and making informed decisions in lead optimization.
The Metabolic Landscape of Pyridine-Containing Compounds
The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties like solubility and its capacity for hydrogen bonding.[7][8] However, it is also a known site for metabolic modification. Common metabolic pathways for pyridine derivatives include:
-
Pyridine N-oxidation: Formation of an N-oxide metabolite, often considered a detoxification pathway.[9]
-
Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups at various positions on the pyridine ring.[9]
-
Ring Cleavage: More extensive metabolism can lead to the opening of the pyridine ring.[10][11]
The specific metabolic fate of a pyridine-containing compound is highly dependent on its substitution pattern. For this compound, the iodine atom and the bulky propionamide group are expected to significantly influence its interaction with metabolizing enzymes.
Experimental Design for Assessing Metabolic Stability
To obtain a comprehensive understanding of a compound's metabolic fate, a tiered approach using different in vitro systems is often employed. The two most common models are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[5]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of CYP enzymes, making them ideal for identifying compounds that are primary substrates for this major metabolic pathway.[5]
-
Why NADPH? The activity of CYP enzymes is dependent on the cofactor NADPH.[5][12] Incubations are run with and without NADPH to confirm that the observed compound loss is due to enzymatic activity.
-
Self-Validation: The inclusion of a "-NADPH" control is critical. Significant compound disappearance in the absence of the cofactor points towards non-enzymatic degradation or instability in the assay buffer.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
-
Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).[4]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13]
-
Thaw pooled human liver microsomes on ice.[12]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[5][12]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the "-NADPH" control wells, add buffer instead.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[12][14]
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[2][15]
-
Hepatocyte Stability Assay: A More Complete Metabolic Picture
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[3][4][14] This assay provides a more holistic view of hepatic metabolism and can reveal metabolic pathways not captured by microsomal assays.
Causality Behind Experimental Choices:
-
Why Hepatocytes? They represent a more physiologically relevant system, incorporating cellular uptake processes and the interplay between Phase I and Phase II metabolism.[14]
-
Self-Validation: Heat-inactivated hepatocytes serve as a negative control to ensure that compound loss is due to viable, metabolically active cells.[16]
Comparative Analysis: Structure-Metabolism Relationships
To illustrate the evaluation process, let's consider this compound (Compound A ) and two hypothetical structural analogs:
-
Compound B: The iodo-substituent at the 5-position is replaced with a fluoro-substituent.
-
Compound C: The 2,2-dimethyl-propionamide side chain is replaced with a simpler acetamide group.
The metabolic stability of these compounds was assessed in human liver microsomes and human hepatocytes. The resulting data are summarized below.
| Compound | Structure | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| A | This compound | 45 | 30.8 | 35 | 39.6 |
| B | N-(5-Fluoro-pyridin-3-yl)-2,2-dimethyl-propionamide | >60 | <23.1 | >120 | <11.5 |
| C | N-(5-Iodo-pyridin-3-yl)-acetamide | 15 | 92.4 | 12 | 115.5 |
Data Interpretation:
-
Compound A shows moderate metabolic stability in both microsomes and hepatocytes.
-
Compound B , where the iodine is replaced by a fluorine, exhibits significantly enhanced metabolic stability. This is a common observation, as the strong carbon-fluorine bond is more resistant to metabolic cleavage than the carbon-iodine bond.[17]
-
Compound C , with a less sterically hindered acetamide group, is rapidly metabolized. The bulky t-butyl group in Compound A likely acts as a "metabolic shield," preventing easy access of metabolizing enzymes to the amide bond or the pyridine ring.
These results highlight critical structure-metabolism relationships. The nature of the halogen substituent and the steric bulk around the amide linkage are key determinants of metabolic stability for this class of compounds.
Visualizing Workflows and Pathways
To further clarify the experimental and metabolic processes, the following diagrams are provided.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Potential metabolic pathways for the parent compound.
Conclusion and Future Directions
The metabolic stability of this compound-based compounds is a multi-faceted issue governed by specific structural features. Our comparative analysis demonstrates that:
-
Halogen Substitution: Replacing iodine with fluorine can dramatically increase metabolic stability by strengthening the C-X bond against metabolic attack.
-
Steric Hindrance: The bulky t-butyl group provides significant steric shielding, protecting the molecule from rapid metabolism compared to less hindered analogs.
For drug development professionals, these findings suggest a clear path for lead optimization. If higher metabolic stability is desired, exploring fluoro-analogs is a promising strategy. Conversely, if the parent compound is too stable, reducing the steric bulk of the side chain could introduce a "soft spot" for metabolism.
Future work should involve metabolite identification studies using high-resolution mass spectrometry to confirm the proposed metabolic pathways and to identify any potentially reactive or pharmacologically active metabolites.[1][18][19][20] This comprehensive approach ensures that the most promising candidates with balanced efficacy and pharmacokinetic properties are advanced toward clinical development.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
For Immediate Reference: Treat N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide as a hazardous waste. Do not dispose of it down the drain or in regular trash. Segregate as halogenated organic solid waste and arrange for professional disposal via licensed hazardous waste services, likely through high-temperature incineration.
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, a compound frequently utilized in drug discovery and development. As a halogenated pyridine derivative, this substance requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Foundational Knowledge: Understanding the Compound's Hazard Profile
This compound is a solid organic compound.[1] Its molecular structure, featuring an iodinated pyridine ring, places it firmly in the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as hazardous waste, necessitating specific disposal methods to mitigate potential environmental and health risks.[2]
The immediate hazards associated with this compound, as outlined in safety data sheets, include causing skin and serious eye irritation.[1][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Key Data for this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃IN₂O | [1] |
| Physical Form | Solid | [1] |
| Primary Hazards | Causes skin irritation, Causes serious eye irritation | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3] |
| Recommended PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | [3] |
The Core Principle of Disposal: Segregation and Incineration
The presence of a halogen (iodine) and a pyridine functional group dictates that the primary and most environmentally sound method of disposal is high-temperature incineration at a licensed hazardous waste facility.[4] Landfilling is not a suitable option for halogenated organic wastes. The rationale for incineration is twofold:
-
Destruction of the Organic Moiety: High temperatures effectively break down the complex organic structure into simpler, less harmful compounds like carbon dioxide and water.
-
Management of Halogens: Licensed incinerators are equipped with advanced flue gas cleaning systems (e.g., scrubbers) that capture and neutralize the acidic gases (like hydrogen iodide) formed during the combustion of halogenated materials, preventing their release into the atmosphere.[5]
Step-by-Step Disposal Protocol for the Laboratory Setting
This protocol outlines the procedural steps from the point of waste generation at the lab bench to its final collection by a certified hazardous waste management service.
Step 1: Immediate Waste Containment at the Point of Generation
All materials contaminated with this compound, including residual amounts of the solid, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be treated as hazardous waste.
-
For Solid Waste: Collect all solid waste in a designated, compatible hazardous waste container.[6][7] This should be a clearly marked, sealable container, preferably made of a material that will not react with the chemical. The original product container can be used for the disposal of the bulk of the remaining solid.[8][9]
-
Contaminated Labware: Items like gloves and absorbent paper should be double-bagged in clear plastic bags to allow for visual inspection by waste management personnel.[6][7]
Step 2: Waste Segregation - The Critical Divide
Proper segregation is a cornerstone of safe laboratory waste management. This compound waste must be collected as halogenated organic solid waste .
-
Action: Place the waste container in a designated satellite accumulation area (SAA) for halogenated organic waste.[4][10] Do not mix this waste with non-halogenated organic waste, inorganic waste, or any other waste streams.[2][8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 3: Labeling - Clarity for Compliance and Safety
Accurate and thorough labeling of hazardous waste containers is a strict regulatory requirement by bodies such as the EPA and the Department of Transportation (DOT).[1][3][11]
-
Action: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[11] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The accumulation start date (the date the first item of waste was placed in the container).[3][11]
-
The name and contact information of the generating researcher or lab.[12]
-
A clear indication of the primary hazards (e.g., "Irritant").[12]
Step 4: Secure Storage Pending Disposal
Waste containers must be stored safely within the laboratory's designated satellite accumulation area while awaiting pickup.
-
Action:
-
Keep the waste container securely sealed at all times, except when adding waste.[8][10]
-
Store the container in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[7][10]
-
Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents.[13]
-
Step 5: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal company. This is typically managed through your institution's Environmental Health and Safety (EHS) department.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a chemical waste collection request form, either online or in hard copy.[12] Ensure all information on the form accurately reflects the contents of the waste container.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (safety goggles, double gloves, lab coat), control the spread of the solid powder.[14][15]
-
Carefully sweep or scoop the solid material into a designated hazardous waste container, taking care not to create airborne dust.[15]
-
Decontaminate the spill area with a suitable solvent and absorbent pads. Collect all cleanup materials as halogenated organic solid waste.[16]
-
-
Major Spill (Large quantity, widespread):
-
Evacuate the immediate area and alert others.
-
Close the doors to the affected area to contain any potential dust.
-
Contact your institution's EHS or emergency response team immediately.[16] Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, upholding the highest standards of scientific integrity and laboratory safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
This document provides a comprehensive guide to the safe handling of N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS No. 873302-38-6). As a novel compound, its toxicological properties have not been fully investigated. Therefore, this guide is built upon a precautionary principle, synthesizing data from its known hazards and the safety profiles of structurally analogous compounds, such as halogenated pyridines and amides. The protocols outlined herein are designed to provide a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Known and Potential Risks
This compound is a solid, combustible organic compound. The primary known hazard is its classification as a cause of serious eye irritation. However, the presence of an iodinated pyridine ring—a common feature in biologically active and potentially hazardous molecules—necessitates a more stringent risk assessment. Structurally similar compounds exhibit a wide range of severe toxicities. For instance, other substituted pyridines are known to be fatal upon skin contact, toxic if swallowed or inhaled, and capable of causing specific target organ damage.[1] Similarly, iodine-containing compounds can lead to skin irritation and blistering.[2]
Given the incomplete toxicological data for this specific molecule, we must operate under the assumption that it may possess similar, more severe hazards.
| Hazard Category | Known & Potential Hazards for this compound | Rationale & Authoritative Source |
| Physical State | Solid, Combustible | Vendor Safety Information |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for high toxicity. Assume toxic if swallowed, inhaled, or in contact with skin. | Based on analogous pyridine derivatives which are classified as toxic or fatal.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on analogous pyridine and propionamide compounds.[1][4][5] |
| Serious Eye Damage/Irritation | Known to cause serious eye irritation (H319). | Specific data available from the supplier. Analogues suggest a risk of severe, irreversible damage.[1] |
| Germ Cell Mutagenicity | Potential for mutagenicity. | Some halogenated pyridines are suspected of causing genetic defects.[6] |
| Target Organ Toxicity | Potential for specific target organ toxicity (e.g., nervous system). | A known hazard for similar pyridine-based compounds.[1] |
| Environmental Hazard | Potential to be toxic to aquatic life with long-lasting effects. | Common for halogenated organic compounds.[1][7] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the highest potential risk identified in the hazard assessment. Standard laboratory attire (e.g., cotton clothing, long pants, closed-toe shoes) is a mandatory prerequisite.[8]
Primary Engineering Control: The First Line of Defense
All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[2][9] This is non-negotiable. The fume hood contains airborne particles and vapors, providing the most critical layer of protection against inhalation, which is a primary route of exposure for potent compounds.[10]
Eye and Face Protection: A Two-Layer Approach
Due to the confirmed risk of serious eye irritation and the potential for severe eye damage based on analogous compounds, a dual-layer protection strategy is required.[1]
-
Chemical Splash Goggles: Must be worn at all times. They must be flexible-fitting and provide a complete seal around the eyes, conforming to ANSI Z87 standards for chemical splash protection.[8][11]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles during any operation with a risk of splashing or aerosol generation. This includes dissolving the solid, transferring solutions, and cleaning glassware. Goggles alone do not protect the sensitive skin of the face.[12]
Hand Protection: Mitigating Dermal Exposure
Dermal absorption is a significant risk, with related compounds being fatal upon skin contact.[1] Therefore, robust hand protection is critical.
-
Glove Type: Nitrile gloves are the recommended minimum.[13] They offer good resistance to a range of chemicals and are effective against solid particulates.[8]
-
Double Gloving: Always wear two pairs of nitrile gloves. This practice provides a critical safety buffer. If the outer glove is contaminated or torn, you can remove it without exposing your skin.
-
Immediate Action on Contamination: If the outer glove becomes contaminated, remove it immediately within the fume hood, and replace it with a new one. Never touch surfaces outside the hood (e.g., pens, notebooks, door handles) with gloved hands. Wash hands thoroughly after removing gloves.[4]
Body Protection: A Barrier for Your Person
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.[11] This protects against accidental spills on clothing, which could otherwise hold the chemical against the skin.
-
Apron: For procedures involving larger volumes (>100 mL) of solutions, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: For High-Hazard Operations
While the fume hood is the primary control, additional respiratory protection may be necessary during certain high-risk procedures where aerosolization is unavoidable or in the event of a spill.
-
When to Use: Consider using a respirator when weighing out large quantities of the solid (as fine powders can become airborne) or during spill cleanup.
-
Type of Respirator: A full-face air-purifying respirator (APR) with a multi-sorbent cartridge effective against organic vapors and particulates is recommended.[12][14] Note that proper fit-testing and training are required for respirator use, in accordance with institutional and OSHA guidelines.
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to disposal. Each step is designed to minimize exposure and ensure containment.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Spill and Exposure Response
Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Containment: For small spills inside a fume hood, use an absorbent material like vermiculite or sand to contain the substance.[9] Do not use combustible materials like paper towels.
-
Cleanup: Wearing full PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all contaminated materials, including excess reagent, contaminated gloves, weigh boats, and solvent rinses, in a clearly labeled, sealed waste container designated for halogenated organic waste .[2][7]
-
Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.[7][9] Halogenated compounds can be persistent environmental pollutants.[7]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.[9]
References
-
N-(5-Iodo-pyridin-3-yl)-2, 2-dimethyl-propionamide Product Information. LabAlley. [Link]
-
Safety Data Sheet for 2,2-Dibromo-3-nitrilopropionamide. Uniphos Chemicals. [Link]
-
Material Safety Data Sheet for N,N-Dimethylpropionamide. Cole-Parmer. [Link]
-
Protective Gear in Organic Chemistry. University of Colorado Boulder. [Link]
-
Personal Protective Equipment. University of South Carolina Environmental Health & Safety. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
PubChem Compound Summary for CID 100979034. National Center for Biotechnology Information. [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Standard Operating Procedure for work with Iodine. Duke University SMIF. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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N,N-Dimethylpropionamide Information. LookChem. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. uniphos.com.cn [uniphos.com.cn]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
